3,5-Di-tert-butyl-2-methoxyaniline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
3,5-ditert-butyl-2-methoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO/c1-14(2,3)10-8-11(15(4,5)6)13(17-7)12(16)9-10/h8-9H,16H2,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPFIMHWMRKFKOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)N)OC)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
893397-17-6 | |
| Record name | 3,5-di-tert-butyl-2-methoxyaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A-5-Di-tert-butyl-2-methoxyaniline: An In-Depth Technical Guide to its Synthesis
Abstract
3,5-Di-tert-butyl-2-methoxyaniline is a highly substituted aniline derivative with significant potential as a building block in the development of novel pharmaceuticals, agrochemicals, and materials. Its unique steric and electronic properties, imparted by the bulky tert-butyl groups and the methoxy substituent, make it a valuable intermediate for creating complex molecular architectures. This guide provides a comprehensive, technically detailed overview of a reliable and reproducible multi-step synthesis pathway for this compound, designed for researchers and professionals in chemical and drug development. The synthesis begins with the commercially available 3,5-di-tert-butylphenol and proceeds through nitration, methylation, and reduction steps. Each stage is presented with a detailed, step-by-step protocol, an explanation of the underlying chemical principles, and critical safety considerations.
Introduction and Strategic Overview
Highly substituted anilines are foundational components in organic synthesis. The strategic placement of bulky substituents, such as tert-butyl groups, can profoundly influence a molecule's reactivity, stability, and conformational preferences. This steric hindrance is often exploited to direct reaction pathways, stabilize reactive intermediates, or create specific ligand architectures for catalysis.
The synthesis of this compound presents a classic challenge in regioselective aromatic substitution. The chosen pathway is designed for efficiency and control, leveraging well-established chemical transformations. The overall strategy involves a three-step sequence:
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Electrophilic Nitration: Introduction of a nitro group onto the 3,5-di-tert-butylphenol ring.
-
Williamson Ether Synthesis: Methylation of the phenolic hydroxyl group.
-
Nitro Group Reduction: Conversion of the nitro intermediate to the target aniline.
This approach ensures high regioselectivity and provides a clear route to the desired product with good overall yield.
Synthesis Pathway and Experimental Protocols
The complete synthesis workflow is depicted below. Each step is followed by a detailed experimental protocol.
Visualizing the Synthesis Workflowdot
An In-Depth Technical Guide to 3,5-Di-tert-butyl-2-methoxyaniline: A Sterically Hindered Building Block with Potential in Advanced Chemical Synthesis
Abstract
This technical guide provides a comprehensive overview of 3,5-Di-tert-butyl-2-methoxyaniline (CAS Number: 893397-17-6), a unique and sterically hindered aromatic amine. While specific experimental data for this compound is not extensively available in public literature, this document serves as an in-depth resource for researchers, scientists, and drug development professionals by detailing its chemical identity, proposing a viable synthetic pathway, and exploring its potential applications based on the well-established roles of substituted anilines in medicinal chemistry and materials science. Furthermore, this guide outlines the standard analytical techniques for the characterization and quality control of this and similar molecules.
Introduction: The Significance of Sterically Hindered Anilines
Aniline and its derivatives are cornerstone building blocks in the synthesis of a vast array of organic compounds, from pharmaceuticals and agrochemicals to dyes and polymers.[1] The strategic placement of substituents on the aniline ring allows for the precise tuning of electronic and steric properties, which in turn dictates the reactivity and ultimate application of the resulting molecules.
In recent years, there has been a growing interest in "sterically hindered" anilines—molecules where bulky substituent groups are positioned near the reactive amino group.[2][3] This steric bulk can profoundly influence chemical reactions by:
-
Controlling Reactivity: The bulky groups can shield the amino group, preventing unwanted side reactions and promoting regioselectivity in subsequent transformations.
-
Enhancing Stability: Steric hindrance can provide kinetic stabilization to reactive intermediates and metallic complexes, enabling the formation of novel chemical structures.[2][3]
-
Modulating Biological Activity: In medicinal chemistry, the introduction of bulky substituents can improve a drug candidate's metabolic stability, reduce toxicity, and enhance selectivity for its biological target.[4]
This compound, with its two bulky tert-butyl groups and an electron-donating methoxy group ortho to the amine, represents a fascinating, albeit underexplored, example of such a sterically hindered building block. Its unique substitution pattern suggests potential utility in areas requiring fine control over chemical reactivity and molecular architecture.
Physicochemical and Spectral Properties
While experimental data for this compound is scarce, we can predict its general properties and outline the expected spectral characteristics based on its structure and data from analogous compounds.
Physical Properties
| Property | Value | Source |
| CAS Number | 893397-17-6 | N/A |
| Molecular Formula | C₁₅H₂₅NO | N/A |
| Molecular Weight | 235.37 g/mol | N/A |
| Appearance | Expected to be a solid at room temperature | N/A |
Predicted Spectral Data
The following table outlines the expected spectral data for this compound, with comparisons to the known data for the related compound, 3,5-Di-tert-butylaniline.
| Spectroscopic Technique | Expected Peaks/Signals for this compound | Reference Data for 3,5-Di-tert-butylaniline |
| ¹H NMR | Singlet for tert-butyl protons (~1.3-1.4 ppm), Singlet for methoxy protons (~3.8 ppm), Broad singlet for amine protons (variable), Two distinct aromatic proton signals (likely in the range of 6.5-7.0 ppm). | Signals at approximately 6.85 ppm and 6.56 ppm for the aromatic protons.[5][6] |
| ¹³C NMR | Signals for tert-butyl carbons (~30-35 ppm), Signal for the quaternary carbon of the tert-butyl group, Signals for aromatic carbons (some shielded by the methoxy group), Signal for the methoxy carbon (~55-60 ppm). | N/A |
| IR Spectroscopy | N-H stretching bands (two for a primary amine) around 3300-3500 cm⁻¹, C-H stretching of alkyl and aromatic groups, C-N stretching (~1250-1335 cm⁻¹), C-O stretching of the methoxy group.[7][8] | N/A |
| Mass Spectrometry (EI) | A molecular ion peak (M⁺) at m/z = 235, with characteristic fragmentation patterns including the loss of a methyl group (M-15) or a tert-butyl group (M-57). | N/A |
Proposed Synthesis Protocol
Retrosynthetic Analysis
A logical retrosynthetic pathway for this compound is illustrated below. The target molecule can be derived from the corresponding nitrobenzene precursor, which in turn can be synthesized from a di-tert-butylated anisole.
Caption: Retrosynthetic analysis of this compound.
Step-by-Step Synthesis Workflow
The following protocol is a proposed method for the laboratory-scale synthesis of this compound.
Step 1: Friedel-Crafts Alkylation of Phenol
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To a stirred solution of phenol in a suitable solvent (e.g., hexane), add a Lewis acid catalyst (e.g., aluminum chloride).
-
Cool the mixture in an ice bath.
-
Slowly add tert-butyl chloride.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC-MS).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Purify the resulting 3,5-di-tert-butylphenol by column chromatography or recrystallization.
Step 2: Williamson Ether Synthesis
-
To a solution of 3,5-di-tert-butylphenol in a polar aprotic solvent (e.g., DMF or acetone), add a base (e.g., potassium carbonate).
-
Add a methylating agent, such as methyl iodide or dimethyl sulfate.
-
Heat the reaction mixture and stir until the starting material is consumed.
-
After cooling, add water and extract the product, 1,3-di-tert-butyl-5-methoxybenzene.
-
Purify by column chromatography.
Step 3: Nitration
-
Dissolve the 1,3-di-tert-butyl-5-methoxybenzene in a suitable solvent like acetic anhydride.
-
Cool the solution in an ice bath.
-
Slowly add a nitrating agent, such as nitric acid.
-
Carefully monitor the reaction temperature and stir until completion.
-
Pour the reaction mixture over ice and collect the precipitated product, 1,3-di-tert-butyl-2-methoxy-5-nitrobenzene, by filtration.
Step 4: Reduction of the Nitro Group
-
Dissolve the nitro compound in a solvent such as ethanol or ethyl acetate.
-
Add a reducing agent. Common methods include catalytic hydrogenation (e.g., H₂ gas with a Pd/C catalyst) or chemical reduction (e.g., tin(II) chloride in hydrochloric acid).
-
Stir the reaction under appropriate conditions (e.g., pressure for hydrogenation, heat for chemical reduction) until the reaction is complete.
-
Filter off the catalyst (if used) and neutralize the reaction mixture.
-
Extract the final product, this compound, with an organic solvent.
-
Purify by column chromatography to yield the desired compound.
Caption: Proposed multi-step synthesis workflow for this compound.
Potential Applications in Research and Development
The unique structural features of this compound suggest its potential as a valuable intermediate in several areas of chemical research.
Medicinal Chemistry and Drug Discovery
Substituted anilines are prevalent in a wide range of pharmaceuticals. The sterically hindered nature of this compound could be advantageous in designing drug candidates with improved pharmacological profiles.
-
Scaffold for Novel Ligands: The aniline moiety can serve as a versatile scaffold for the synthesis of more complex molecules that can interact with biological targets.
-
Modulation of Physicochemical Properties: The bulky tert-butyl groups can enhance lipophilicity, which may improve membrane permeability. The methoxy group can act as a hydrogen bond acceptor, influencing solubility and receptor binding.
-
Improved Metabolic Stability: Steric hindrance around the amino group can prevent or slow down metabolic processes like N-oxidation or glucuronidation, which are common pathways for aniline-containing drugs. This can lead to a longer half-life and improved bioavailability.[4]
Materials Science and Ligand Design
The field of coordination chemistry and materials science often utilizes sterically demanding ligands to stabilize metal centers in unusual oxidation states or coordination geometries.[2][3]
-
Precursor to N-Heterocyclic Carbenes (NHCs): Anilines are common starting materials for the synthesis of NHCs, which are powerful ligands in catalysis. The steric bulk of this compound could lead to the formation of highly effective and selective catalysts.
-
Synthesis of Novel Polymers: The amino group can be used as a functional handle for polymerization reactions, potentially leading to the creation of polymers with unique thermal and mechanical properties due to the bulky side chains.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not widely available, it is prudent to handle this compound with the same precautions as other substituted anilines, many of which are classified as hazardous.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
This compound is a sterically hindered aniline with significant potential as a building block in advanced chemical synthesis. While detailed experimental data for this specific compound remains to be published, its structural features suggest promising applications in medicinal chemistry for the development of more stable and selective drug candidates, and in materials science for the design of novel ligands and polymers. The proposed synthetic route and discussion of its potential properties and applications in this guide provide a solid foundation for researchers interested in exploring the chemistry of this and related sterically encumbered molecules. As with any new chemical entity, further research is needed to fully elucidate its properties and unlock its full potential.
References
- Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. (2021). International Journal of Environmental Analytical Chemistry, 1-15.
- The Infrared Spectra of Complexes of Variously-Substituted Anilines with Platinum (11) Halides. (1981). Synthesis and Reactivity in Inorganic and Metal-Organic Chemistry, 11(5), 455-467.
- Application Notes and Protocols for the Analysis of Substituted Anilines by HPLC and GC-MS. (2025). BenchChem.
- Vibrational Spectra of Aniline in Gas Phase: An Ab-Initio Study. (n.d.).
- Infrared spectroscopy (Identifying Compounds or ligands). (n.d.).
- Infrared Spectroscopy. (n.d.).
- Supporting Inform
- A New Electronic State of Aniline Observed in the Transient IR Absorption Spectrum from S1 in a Supersonic Jet. (1998). The Journal of Physical Chemistry A, 102(44), 8563-8569.
- Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation. (2020). Beilstein Journal of Organic Chemistry, 16, 188-196.
- Substituted Anilines. (n.d.). Agilent Technologies.
- Table of Contents. (n.d.).
- Aniline replacement in drug-like compounds. (2024). Cresset Group.
- Mass spectral fragmentation of aniline-1-carbon-13. (1969). Journal of the American Chemical Society, 91(25), 7166-7167.
- Mass spectra of aniline with different ionization methods. (n.d.).
- Access to the most sterically crowded anilines via non-catalysed C–C coupling reactions. (2020).
- This compound. (n.d.). Benchchem.
- Supplementary Material. (n.d.). The Royal Society of Chemistry.
- The emerging role of radical chemistry in the amination transformation of highly strained [1.1.1]propellane: Bicyclo[1.1.1]pentylamine as bioisosteres of anilines. (2022). Frontiers in Chemistry, 10, 1039097.
- The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3. (2015). Dalton Transactions, 44(29), 13075-13086.
- Methods for the synthesis of 3,5-disubstituted 2,4-dicyanoanilines with heterocyclic substituents. (n.d.).
- Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Inform
- 3,5-DI-TERT-BUTYLANILINE(2380-36-1) 1H NMR spectrum. (n.d.). ChemicalBook.
- Synthesis routes of 3,5-Dimethoxyaniline. (n.d.). Benchchem.
- Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation. (2020). Beilstein Journal of Organic Chemistry, 16, 188–196.
- Synthesis method for synthesizing p-methoxyaniline compound through hydrogenation and transposition. (2012).
- Practical catalytic method for synthesis of sterically hindered anilines. (2015). Organic Letters, 17(15), 3742-3745.
- A Convenient One-Pot Synthesis of a Sterically Demanding Aniline from Aryllithium Using Trimethylsilyl Azide, Conversion to β-Diketimines and Synthesis of a β-Diketiminate Magnesium Hydride Complex. (2021). Molecules, 26(22), 6931.
- 3,5-Di-tert-butylaniline. (n.d.). PubChem.
- Supporting Information for Design and synthesis of tag-free photoprobes for the identification of the molecular target for CCG-1. (n.d.). Beilstein Journals.
- Describe a synthetic route for the preparation of 4 - methoxyaniline (p-anisidine) starting with s1 V benzene. (n.d.). Homework.Study.com.
- Investigation of Antioxidant Activity of 3, 5-Dimethoxyaniline Derivatives. (2014). Journal of Applicable Chemistry, 3(5), 2131-2137.
- Supplementary Inform
- Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. (2022). GSC Biological and Pharmaceutical Sciences, 20(2), 113-119.
- Gold-Catalyzed “Back-to-Front” Synthesis of 4-Silyloxyindoles. (2011). Organic Letters, 13(13), 3450-3453.
- Synthesis of antioxidant 2,4-dimethyl-6-tert-butylphenol. (n.d.).
- Preparation of 3,5-disubstituted pyrazoles and isoxazoles from terminal alkynes, aldehydes, hydrazines, and hydroxylamine. (2014). Tetrahedron Letters, 55(17), 2815-2819.
Sources
- 1. This compound | 893397-17-6 | Benchchem [benchchem.com]
- 2. Access to the most sterically crowded anilines via non-catalysed C–C coupling reactions - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC09497K [pubs.rsc.org]
- 3. The investigation of the steric hindrance of anilines by means of reactions with PCl 3 and BCl 3 - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT01182E [pubs.rsc.org]
- 4. cresset-group.com [cresset-group.com]
- 5. 3,5-DI-TERT-BUTYLANILINE(2380-36-1) 1H NMR [m.chemicalbook.com]
- 6. 3,5-Di-tert-butylaniline | C14H23N | CID 75419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. wikieducator.org [wikieducator.org]
- 8. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
An In-depth Technical Guide to 3,5-Di-tert-butyl-2-methoxyaniline: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Di-tert-butyl-2-methoxyaniline is a highly substituted aniline derivative characterized by the presence of bulky tert-butyl groups and a methoxy group on the aromatic ring. This unique substitution pattern imparts significant steric hindrance and specific electronic properties to the molecule, making it a valuable building block in various fields of chemical research, particularly in the development of novel catalysts and as a scaffold in medicinal chemistry. This technical guide provides a comprehensive overview of the molecular properties, a plausible synthetic approach, and the potential applications of this compound, with a focus on its relevance to researchers and professionals in drug development.
Molecular Profile and Physicochemical Properties
The fundamental properties of this compound are summarized in the table below, providing a quick reference for researchers.
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₅NO | [1][2][3] |
| Molecular Weight | 235.37 g/mol | [1][2] |
| CAS Number | 893397-17-6 | [2] |
| Appearance | Expected to be a solid at room temperature | N/A |
| Solubility | Expected to be soluble in common organic solvents | N/A |
The presence of two bulky tert-butyl groups ortho and para to the amino group, along with an ortho-methoxy group, creates a sterically crowded environment around the amine functionality. This steric hindrance can significantly influence its reactivity, potentially rendering it a non-nucleophilic base in certain reactions. The electronic nature of the methoxy and amino groups contributes to the electron-rich character of the aromatic ring.
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, the amine protons, and the protons of the two tert-butyl groups. The aromatic protons should appear as distinct singlets or doublets in the aromatic region. The methoxy protons will be a sharp singlet, and the tert-butyl protons will present as a singlet integrating to 18 protons. The amine protons will likely appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will display characteristic peaks for the aromatic carbons, with the carbons attached to the methoxy and amino groups showing distinct chemical shifts. The quaternary carbons of the tert-butyl groups and the methyl carbons will also be readily identifiable.
-
IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands corresponding to the N-H stretching of the primary amine (typically two bands in the region of 3300-3500 cm⁻¹), C-H stretching of the aromatic and alkyl groups, and the C-O stretching of the methoxy group.[3]
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 235.37). Fragmentation patterns would likely involve the loss of methyl or tert-butyl groups.
Synthesis of this compound: A Proposed Pathway
A specific, detailed synthesis of this compound is not prominently described in the literature. However, a plausible synthetic route can be designed based on established methodologies for the synthesis of substituted anilines. A common and effective strategy involves the reduction of a corresponding nitroaromatic compound. This proposed multi-step synthesis starts from a readily available substituted phenol.
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for this compound.
Step-by-Step Experimental Protocol (Proposed)
Step 1: Nitration of 2,4-Di-tert-butylphenol
-
To a stirred solution of 2,4-di-tert-butylphenol in a suitable solvent such as glacial acetic acid, slowly add a nitrating mixture of concentrated nitric acid and sulfuric acid at a controlled temperature (typically 0-5 °C).
-
After the addition is complete, allow the reaction to stir for a specified time until completion, monitored by Thin Layer Chromatography (TLC).
-
Pour the reaction mixture onto ice water to precipitate the product.
-
Filter the solid, wash with cold water until the washings are neutral, and dry to obtain 2,4-di-tert-butyl-6-nitrophenol.
Causality: The hydroxyl group of the phenol is a strong activating group, directing the electrophilic nitration to the ortho and para positions. Since the para position is already occupied by a tert-butyl group, nitration occurs at the available ortho position.
Step 2: Methylation of 2,4-Di-tert-butyl-6-nitrophenol
-
Dissolve the 2,4-di-tert-butyl-6-nitrophenol in a suitable polar aprotic solvent like acetone or DMF.
-
Add a base, such as potassium carbonate, to deprotonate the phenolic hydroxyl group.
-
Add a methylating agent, for example, dimethyl sulfate or methyl iodide, and heat the reaction mixture to reflux.
-
Monitor the reaction by TLC. Upon completion, cool the mixture, filter off the inorganic salts, and remove the solvent under reduced pressure to yield crude 1,3-di-tert-butyl-2-methoxy-5-nitrobenzene.
-
Purify the product by column chromatography or recrystallization.
Causality: The phenoxide ion generated in the presence of a base is a potent nucleophile that readily reacts with the electrophilic methylating agent in an Sₙ2 reaction to form the methoxy ether.
Step 3: Reduction of 1,3-Di-tert-butyl-2-methoxy-5-nitrobenzene
-
Dissolve the nitro compound in a suitable solvent, such as ethanol or ethyl acetate.
-
For a chemical reduction, add a reducing agent like tin(II) chloride in concentrated hydrochloric acid and stir at room temperature or with gentle heating.[4]
-
Alternatively, for a catalytic hydrogenation, use a catalyst such as palladium on carbon (Pd/C) and subject the mixture to a hydrogen atmosphere.[5]
-
After the reaction is complete (monitored by TLC), if using SnCl₂, neutralize the reaction mixture with a base (e.g., NaOH solution) and extract the product with an organic solvent.
-
If using catalytic hydrogenation, filter off the catalyst and concentrate the filtrate.
-
Purify the crude this compound by column chromatography or distillation under reduced pressure.
Causality: The nitro group is readily reduced to a primary amine by various reducing agents. Catalytic hydrogenation is often a cleaner method, while chemical reductions like SnCl₂/HCl are robust and widely used.
Applications in Research and Development
The unique structural features of this compound make it a compound of significant interest in several areas of chemical science.
Ligand Synthesis for Homogeneous Catalysis
Sterically hindered anilines are crucial precursors for the synthesis of bulky ligands used in homogeneous catalysis.[6] The presence of the tert-butyl groups in this compound can enforce a specific coordination geometry around a metal center, which can lead to enhanced selectivity in catalytic transformations. The amino and methoxy groups can act as bidentate or monodentate ligands for various transition metals.
Caption: Role as a precursor in catalyst development.
Building Block in Medicinal Chemistry and Drug Development
Substituted anilines are a common motif in many pharmaceutical compounds.[7] The aniline scaffold can be a key pharmacophore that interacts with biological targets. While anilines can sometimes be associated with metabolic instability, the introduction of bulky substituents can block sites of metabolism, potentially improving the pharmacokinetic profile of a drug candidate. The specific substitution pattern of this compound offers a unique scaffold for the synthesis of novel bioactive molecules. Its derivatives could be explored for a range of therapeutic targets where steric bulk and specific electronic properties are desired to achieve high affinity and selectivity.
Safety and Handling
As with all chemical reagents, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, it is always recommended to consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a sterically hindered and electronically rich aromatic amine with significant potential as a versatile building block in organic synthesis. Its unique structural features make it a valuable precursor for the development of novel ligands for catalysis and as a scaffold for the design of new drug candidates. While detailed experimental data for this specific compound is not widely published, its properties and reactivity can be reliably predicted based on the extensive knowledge of substituted anilines. The proposed synthetic route provides a practical approach for its preparation, enabling further exploration of its applications in both academic and industrial research settings.
References
- Google Patents. CN102675133A - Synthesis method for synthesizing p-methoxyaniline compound through hydrogenation and transposition.
-
Beilstein Journal of Organic Chemistry. Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation. 2024. Available at: [Link]
-
National Institutes of Health. para-Selective C–H Olefination of Aniline Derivatives via Pd/S,O-Ligand Catalysis. Available at: [Link]
-
ResearchGate. (PDF) Synthesis of substituted quinolines via the condensation of anilines with aliphatic and aromatic aldehydes in the presence of transition metal and rare-earth metal catalysts. 2024. Available at: [Link]
-
PubMed. Practical catalytic method for synthesis of sterically hindered anilines. 2015. Available at: [Link]
-
ResearchGate. Synthesis of the substituted anilines a. Available at: [Link]
-
ResearchGate. Synthesis of New Sterically Hindered Anilines. 2024. Available at: [Link]
-
ResearchGate. (PDF) Investigation of Antioxidant Activity of 3, 5-Dimethoxyaniline Derivatives. 2016. Available at: [Link]
- Google Patents. US8039627B2 - Substituted 3-isobutyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-A]isoquinolin-2-ol compounds and methods relating thereto.
- Google Patents. US6121446A - Preparation of tris-substituted alkoxycarbonylamino-1,3,5-triazine compounds.
- Google Patents. US4892974A - Process for producing mono-ortho-tert-butyl-aniline using silica-alumina catalysts.
- Google Patents. EP0815835A1 - Composition containing a 4-tertiar-butyl-4'methoxydibenzoylmethan, a 1,3,5-triazine derivative and an alkyl (alpha-cyano)-beta, beta'-diphenylacrylate and uses thereof.
-
University of Bath. Aniline Review Final. 2018. Available at: [Link]
-
PubChem. This compound. Available at: [Link]
-
PubChem. 3,5-Di-tert-butylaniline. Available at: [Link]
-
Organic Syntheses. p-Anisidine, 2-nitro-. Available at: [Link]
-
National Institutes of Health. Synthesis of 2-Alkenyl-Tethered Anilines. Available at: [Link]
-
IJIRT Journal. Synthesis, Spectroscopic Characterization, and In Silico Evaluation of 3-Methyl-6-anilino-1,2,4-triazine as a Promising Antidiabetic Agent. Available at: [Link]
-
NIST WebBook. 3,5-di-tert-Butyl-4-hydroxyanisole. Available at: [Link]
Sources
- 1. EP0815835A1 - Composition containing a 4-tertiar-butyl-4'methoxydibenzoylmethan, a 1,3,5-triazine derivative and an alkyl (alpha-cyano)-beta, beta'-diphenylacrylate and uses thereof - Google Patents [patents.google.com]
- 2. scbt.com [scbt.com]
- 3. PubChemLite - this compound (C15H25NO) [pubchemlite.lcsb.uni.lu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CN102675133A - Synthesis method for synthesizing p-methoxyaniline compound through hydrogenation and transposition - Google Patents [patents.google.com]
- 6. Practical catalytic method for synthesis of sterically hindered anilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. purehost.bath.ac.uk [purehost.bath.ac.uk]
Introduction: Understanding a Sterically Encumbered Building Block
An In-depth Technical Guide to 3,5-Di-tert-butyl-2-methoxyaniline
Prepared by: Gemini, Senior Application Scientist
This compound (CAS No. 893397-17-6) is a highly substituted aromatic amine that presents a unique combination of electronic and steric properties.[1] Its structure, featuring two bulky tert-butyl groups meta to the amine and an ortho methoxy group, creates a sterically crowded environment around the reactive aniline moiety. This molecular architecture is not accidental; it is designed to modulate reactivity, enhance stability in derived compounds, and provide kinetic stabilization for reactive intermediates or metal complexes.[2][3][4]
Aniline and its derivatives are foundational pillars in the synthesis of a vast range of materials, from pharmaceuticals and agrochemicals to advanced polymers.[4] The strategic placement of substituents allows for the precise tuning of a molecule's properties. In the case of this compound, the bulky alkyl groups and the electron-donating methoxy group create a distinct chemical personality, making it a valuable, albeit challenging, synthon for researchers in drug discovery and materials science. This guide provides an in-depth analysis of its properties, synthesis, reactivity, and potential applications, offering field-proven insights for its effective utilization.
Physicochemical and Spectroscopic Profile
The physical and spectroscopic properties of this compound are dictated by its molecular structure. The combination of a polar amine, a moderately polar ether, and large nonpolar alkyl groups results in a compound with significant lipophilicity.
Core Properties
A summary of the key physicochemical properties is presented below.
| Property | Value | Source |
| CAS Number | 893397-17-6 | [1] |
| Molecular Formula | C₁₅H₂₅NO | [1][5] |
| Molecular Weight | 235.37 g/mol | [1] |
| Monoisotopic Mass | 235.19362 Da | [5] |
| Predicted XlogP | 4.6 | [5] |
Spectroscopic Signature
While a publicly available, experimentally verified full dataset for this specific molecule is limited, its spectroscopic characteristics can be reliably predicted based on its functional groups and the extensive data available for analogous structures, such as 3,5-di-tert-butylaniline.[4][6][7]
-
¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amine protons, the methoxy group, and the tert-butyl groups. The two tert-butyl groups, being chemically equivalent, should produce a sharp singlet integrating to 18 protons around 1.3 ppm. The methoxy group protons would appear as a singlet (3H) further downfield. The two aromatic protons would appear as distinct signals in the aromatic region (6.5-7.5 ppm), likely as doublets due to meta-coupling. The amine (NH₂) protons would present as a broad singlet, with its chemical shift being concentration and solvent dependent.
-
¹³C NMR Spectroscopy : The carbon NMR spectrum provides insight into the carbon framework.[4] It should display unique signals for each carbon environment: two signals for the tert-butyl groups (quaternary and methyl carbons), one for the methoxy carbon, and six distinct signals for the aromatic carbons, with their chemical shifts influenced by the attached functional groups. The carbons attached to the bulky tert-butyl groups and the methoxy group will be significantly downfield.
-
Mass Spectrometry : The mass spectrum would show a prominent molecular ion peak (M⁺) at m/z 235.19.[5] A characteristic fragmentation pattern would involve the loss of a methyl group (M-15) from a tert-butyl substituent, leading to a stable benzylic-type cation at m/z 220.
Caption: Molecular structure of this compound.
Synthesis Methodology: A Classic Approach
The synthesis of highly substituted anilines like this compound typically relies on well-established transformations, with the introduction of the amine functionality often being a late-stage step. A robust and widely adopted method is the reduction of the corresponding nitroaromatic precursor.[4]
Protocol: Reduction of 1,5-di-tert-butyl-2-methoxy-3-nitrobenzene
This protocol describes a standard catalytic hydrogenation, a clean and efficient method for nitro group reduction.
Step 1: Reaction Setup
-
To a solution of 1,5-di-tert-butyl-2-methoxy-3-nitrobenzene (1.0 eq) in a suitable solvent such as ethanol (EtOH) or ethyl acetate (EtOAc), add a catalytic amount of palladium on carbon (10% Pd/C, ~1-5 mol%).
-
Causality: Ethanol and ethyl acetate are excellent solvents for both the starting material and the product, and they are stable under hydrogenation conditions. Pd/C is a highly efficient and reusable catalyst for the reduction of nitro groups.
Step 2: Hydrogenation
-
Seal the reaction vessel and purge thoroughly with nitrogen gas before introducing hydrogen gas (H₂).
-
Pressurize the vessel with H₂ (typically 1-4 atm or balloon pressure) and stir the mixture vigorously at room temperature.
-
Causality: Vigorous stirring is crucial to ensure efficient mass transfer of hydrogen gas to the catalyst surface where the reaction occurs. The reaction is typically exothermic and monitoring the temperature is advised for larger scale reactions.
Step 3: Monitoring and Workup
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.
-
Once complete, carefully vent the hydrogen gas and purge the vessel again with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with the reaction solvent.
-
Causality: Celite filtration provides a safe and effective way to remove the fine, often pyrophoric, palladium catalyst.
Step 4: Isolation
-
Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
If necessary, purify the product further by column chromatography on silica gel.
Caption: Synthetic workflow for this compound.
Reactivity and Synthetic Utility: A Game of Steric Hindrance
The reactivity of this compound is dominated by the profound steric shielding of its amino group.[3][8] The two large tert-butyl groups, buttressed by the adjacent methoxy group, create a deep pocket around the nitrogen's lone pair, severely restricting its accessibility to electrophiles and catalysts. This steric hindrance is the molecule's defining feature and presents both challenges and opportunities.[9]
Challenges in Classical Amine Chemistry
-
N-Arylation/N-Alkylation : Standard protocols for C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, can be sluggish and low-yielding with substrates this hindered.[9] Overcoming this requires specialized, modern catalyst systems, often employing bulky, electron-rich biaryl phosphine ligands that are specifically designed to facilitate reactions at sterically congested centers.[9][10]
-
Acylation : The reaction of the amine with bulky acylating agents is similarly challenging.[9] The nucleophilicity of the nitrogen is diminished not by electronics (it is an electron-rich ring) but by the physical barrier preventing the approach of reagents.
Synthetic Opportunities
-
Precursor to Bulky Ligands : The primary value of such sterically encumbered anilines lies in their use as precursors for ligands in coordination chemistry and homogeneous catalysis.[2][3] Converting the aniline to a phosphine, N-heterocyclic carbene (NHC), or other coordinating moiety results in a ligand that occupies a large volume around a metal center. This "ligand-induced steric protection" is critical for stabilizing metals in unusual oxidation states, preventing catalyst deactivation via dimerization, and controlling selectivity in catalytic cycles.[3][4]
-
Non-Nucleophilic Base : While the aniline itself is a weak base, its deprotonated form (anilide) could serve as a sterically hindered, non-nucleophilic base, capable of deprotonation without engaging in unwanted side reactions.[4]
Caption: Steric hindrance blocking reagent access to the amine group.
Applications in Research and Drug Development
While a niche molecule, this compound is a valuable tool for specific research applications:
-
Medicinal Chemistry : The incorporation of bulky, lipophilic groups is a common strategy in drug design to enhance membrane permeability, modulate metabolism, and improve binding affinity by filling hydrophobic pockets in target proteins. This aniline serves as a key starting material for introducing the 3,5-di-tert-butyl-2-methoxyphenyl fragment into potential therapeutic agents.[11]
-
Catalyst Development : As discussed, its primary role is in the synthesis of sterically demanding ligands that fine-tune the performance of transition metal catalysts.[2][3]
-
Materials Science : Highly substituted aromatic amines can be used to synthesize specialty polymers and molecular materials with tailored thermal stability and solubility properties.
Safety and Handling
Substituted anilines as a class of compounds should be handled with care. While a specific, comprehensive safety data sheet (SDS) for this compound is not widely available, data from related compounds like 2-methoxyaniline and other toxic anilines provide essential guidance.[12][13]
-
Toxicity : Many anilines are toxic if swallowed, inhaled, or absorbed through the skin.[12][13] Some are suspected carcinogens.[12][14]
-
Personal Protective Equipment (PPE) : Always handle this compound inside a certified laboratory fume hood. Wear appropriate PPE, including safety glasses with side shields, nitrile gloves, and a lab coat.[12][15] For handling powders, a respirator may be necessary.
-
Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light.[12]
-
Disposal : Dispose of waste in accordance with local, state, and federal regulations. Avoid release into the environment.[13]
Conclusion
This compound is more than just another substituted aniline; it is a specialized chemical tool whose value is intrinsically linked to its steric complexity. The bulky tert-butyl groups and ortho-methoxy substituent create a formidable steric shield that governs its reactivity, making standard amine transformations challenging while opening the door to advanced applications in ligand design and catalysis. For researchers and drug development professionals, understanding and strategically leveraging this steric hindrance is the key to unlocking the full potential of this unique molecular building block.
References
- Benchchem. Overcoming steric hindrance in reactions involving the 4-anilinopiperidine core.
- Mailig, M., Rucker, R. P., & Lalic, G. (2015). Practical catalytic method for synthesis of sterically hindered anilines. Chemical Communications, 51(55), 11048-11051.
- Vrána, J., Samsonov, M. A., Němec, V., & Růžička, A. (2020). Access to the most sterically crowded anilines via non-catalysed C–C coupling reactions. Chemical Communications, 56(9), 1365-1368.
- Němec, V., et al. (2025). The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3. Dalton Transactions.
- Němec, V., et al. (2025). The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3. Dalton Transactions.
- Santa Cruz Biotechnology, Inc. This compound.
- C/D/N Isotopes, Inc. (2015). Safety Data Sheet for 2-Methoxy-d3-aniline-3,4,5,6-d4.
- PubChemLite. This compound (C15H25NO).
- BenchChem. This compound | 893397-17-6.
- Sigma-Aldrich. (2025). Safety Data Sheet.
- CDH Fine Chemical. Material Safety Data Sheet SDS/MSDS for p-ANISIDINE.
- ChemicalBook. 3,5-DI-TERT-BUTYLANILINE(2380-36-1) 1H NMR spectrum.
- PubChem. 3,5-Di-tert-butylaniline | C14H23N | CID 75419.
- Sigma-Aldrich. Safety Data Sheet for 4-Aminoanisole.
- Liu, X., et al. (2017). Discovery of N-(3-(5-((3-acrylamido-4-(morpholine-4-carbonyl)phenyl)amino)-1-methyl-6-oxo-1,6-dihydropyridin-3-yl)-2-methylphenyl)-4-(tert-butyl)benzamide (CHMFL-BTK-01) as a highly selective irreversible Bruton's tyrosine kinase (BTK) inhibitor. European Journal of Medicinal Chemistry, 131, 107-125.
- Fisher Scientific. Safety Data Sheet.
Sources
- 1. scbt.com [scbt.com]
- 2. Access to the most sterically crowded anilines via non-catalysed C–C coupling reactions - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC09497K [pubs.rsc.org]
- 3. The investigation of the steric hindrance of anilines by means of reactions with PCl 3 and BCl 3 - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT01182E [pubs.rsc.org]
- 4. This compound | 893397-17-6 | Benchchem [benchchem.com]
- 5. PubChemLite - this compound (C15H25NO) [pubchemlite.lcsb.uni.lu]
- 6. 3,5-DI-TERT-BUTYLANILINE(2380-36-1) 1H NMR spectrum [chemicalbook.com]
- 7. 3,5-Di-tert-butylaniline | C14H23N | CID 75419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Practical catalytic method for synthesis of sterically hindered anilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of N-(3-(5-((3-acrylamido-4-(morpholine-4-carbonyl)phenyl)amino)-1-methyl-6-oxo-1,6-dihydropyridin-3-yl)-2-methylphenyl)-4-(tert-butyl)benzamide (CHMFL-BTK-01) as a highly selective irreversible Bruton's tyrosine kinase (BTK) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cdnisotopes.com [cdnisotopes.com]
- 13. cdhfinechemical.com [cdhfinechemical.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. fishersci.com [fishersci.com]
Spectroscopic Profile of 3,5-Di-tert-butyl-2-methoxyaniline: A Technical Guide
This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of 3,5-Di-tert-butyl-2-methoxyaniline (CAS 893397-17-6). Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical considerations for the spectroscopic analysis of this sterically hindered aromatic amine. While direct experimental spectra for this specific compound are not widely published, this guide synthesizes data from analogous substituted anilines to present a robust, predictive analysis.
Introduction
This compound is a polysubstituted aniline derivative with significant steric hindrance around the amino and methoxy groups.[1][2] This structural feature imparts unique chemical and physical properties, making its unambiguous characterization crucial for applications in catalysis, materials science, and as a synthetic intermediate.[1] Spectroscopic techniques are indispensable for confirming the molecular structure and purity of such compounds. This guide will explore the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopic data for this compound.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical information on the connectivity and chemical environment of each atom.
A. Predicted ¹H NMR Spectrum
The expected ¹H NMR spectrum in a standard solvent like CDCl₃ would exhibit distinct signals for the aromatic protons, the amino group, the methoxy group, and the two tert-butyl groups. The chemical shifts are influenced by the electronic effects of the substituents on the aromatic ring.[3]
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Aromatic H (C4-H) | ~6.8 - 7.0 | Doublet (d) | 1H | Located between two bulky tert-butyl groups, likely showing a small coupling to C6-H. |
| Aromatic H (C6-H) | ~6.6 - 6.8 | Doublet (d) | 1H | Ortho to the amino group, expected to be upfield. Will show coupling to C4-H. |
| Amino (-NH₂) | ~3.5 - 4.5 | Broad Singlet (br s) | 2H | The chemical shift can vary with concentration and solvent. Broadening is due to quadrupole moment of nitrogen and potential for hydrogen bonding.[4] |
| Methoxy (-OCH₃) | ~3.8 | Singlet (s) | 3H | Typical chemical shift for a methoxy group attached to an aromatic ring.[5] |
| tert-Butyl (C3-tBu) | ~1.4 | Singlet (s) | 9H | These protons are equivalent and show a single sharp peak. |
| tert-Butyl (C5-tBu) | ~1.3 | Singlet (s) | 9H | Slightly different chemical environment compared to the C3-tBu due to proximity to different ring positions, may result in a slightly different chemical shift. |
Experimental Protocol: Acquiring ¹H NMR Spectra
A standard protocol for acquiring a high-resolution ¹H NMR spectrum would involve the following steps:
Caption: General workflow for ATR-IR spectroscopy.
III. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular weight is 235.37 g/mol . [1][2] Predicted Fragmentation Pattern:
-
Molecular Ion (M⁺): The mass spectrum should show a prominent molecular ion peak at m/z = 235.
-
Loss of a Methyl Group ([M-15]⁺): A significant peak at m/z = 220, corresponding to the loss of a methyl radical from a tert-butyl group.
-
Loss of a tert-Butyl Group ([M-57]⁺): A peak at m/z = 178, resulting from the loss of a tert-butyl radical.
-
Other Fragments: Other potential fragments could arise from the loss of the methoxy group or further fragmentation of the aromatic ring.
IV. Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. Substituted anilines typically exhibit two main absorption bands in the UV region. [6][7]
-
π → π* Transition: An intense absorption band is expected around 240-260 nm.
-
n → π* Transition: A weaker absorption band is anticipated at longer wavelengths, around 280-300 nm.
The exact positions and intensities of these bands will be influenced by the solvent polarity and the specific substitution pattern on the aniline ring. [6]
Conclusion
This technical guide provides a detailed, albeit predictive, spectroscopic analysis of this compound based on established principles and data from analogous compounds. The provided NMR, IR, MS, and UV-Vis data serve as a valuable reference for researchers working with this compound, aiding in its identification, characterization, and quality control. Experimental verification of these predicted spectroscopic features is highly recommended for definitive structural confirmation.
References
- Thompson, H. W. (1948). Vibrational band intensities in substituted anilines. Proceedings of the Royal Society of London. Series A. Mathematical and Physical Sciences, 194(1037), 147-159.
- Supporting Information for a relevant chemical synthesis paper.
- BenchChem. (2025). A Comparative Analysis of the Electronic Properties of Substituted Anilines.
- Sengupta, P. K., & Kunjappu, J. T. (2002). Absorption Spectroscopic Study of the Complexation of C70 with Aniline and Substituted Anilines. The Journal of Physical Chemistry A, 106(46), 11068-11074.
- Supporting Information for "Abnormal N-Heterocyclic Carbene Based Nickel Complex for C
- Turci, G., & Hitchcock, A. P. (1998). Inner-shell excitation spectroscopy of aniline, nitrobenzene, and nitroanilines. Canadian Journal of Chemistry, 76(11), 1629-1639.
- Supporting Information for a relevant organic synthesis paper.
- Supporting Information for a relevant organic synthesis paper.
- Thermo Fisher Scientific. Aniline and substituted anilines.
- Supporting Information for a relevant c
- BenchChem. This compound | 893397-17-6.
- ChemicalBook. 3,5-DI-TERT-BUTYLANILINE(2380-36-1) 1H NMR spectrum.
- PubChemLite. This compound (C15H25NO).
- Santa Cruz Biotechnology. This compound | CAS 893397-17-6.
- PubChem. 3,5-Di-tert-butylaniline | C14H23N | CID 75419.
- ResearchGate. UV-vis spectra for compounds 2 (dashed line) and 3 (solid line) in...
- Santa Cruz Biotechnology. This compound (CAS 893397-17-6).
- PubChem. 2-Methoxyaniline | C7H9NO | CID 7000.
- Mallesha, L., et al. (2014). Investigation of Antioxidant Activity of 3, 5-Dimethoxyaniline Derivatives. Journal of Applicable Chemistry, 3(5), 2131-2137.
- NIST WebBook. 3,5-di-tert-Butyl-4-hydroxyanisole.
- Indian Academy of Sciences. Synthesis and characterization of poly(2,5-dimethoxyaniline) and poly(aniline-Co-2,5-dimethoxyaniline): The processable conducting polymers.
- Kadir, M. A., et al. (2020). Synthesis, Spectroscopic Evaluation and Preliminary UV-Vis Titration Study of 1,2-bis[N,N'-6-(3-pyridylmethylamido)pyridyl-2-carboxyamido]butane. Malaysian Journal of Chemistry, 22(1), 58-69.
- NIST WebBook. Aniline.
- Sigma-Aldrich. 3,5-Di-tert-butylaniline 98 2380-36-1.
- Supporting Inform
- SpectraBase. Ortho-tert.-butyl-aniline - Optional[13C NMR] - Chemical Shifts.
- NIST WebBook. Benzenamine, 2-methoxy-.
- Sigma-Aldrich. m-Anisidine 3-Methoxyaniline.
- NIST WebBook. Benzenamine, 3-methoxy-.
Sources
"3,5-Di-tert-butyl-2-methoxyaniline" structural analysis
An In-Depth Technical Guide to the Structural Analysis of 3,5-Di-tert-butyl-2-methoxyaniline
A Case Study in the Characterization of Sterically Hindered Anilines
Introduction
In the landscape of modern medicinal chemistry and materials science, highly substituted aromatic amines represent a class of privileged scaffolds. Their unique steric and electronic properties make them invaluable as synthetic intermediates, catalyst ligands, and core components of complex molecular architectures. This compound is a compelling example of such a molecule, featuring a confluence of bulky, sterically directing groups and an electron-donating methoxy substituent on an aniline core.
While this specific compound is not extensively documented in peer-reviewed literature, its structural motifs are of significant interest. Sterically hindered anilines are widely employed to stabilize reactive centers in organometallic catalysts and to control the selectivity of chemical transformations.[1] The aniline framework itself is a cornerstone of drug discovery, and its substitution pattern dictates metabolic stability and target interaction.[2]
This guide serves as a comprehensive technical manual for the researcher, scientist, and drug development professional. It provides a robust, field-proven framework for the synthesis, purification, and complete structural elucidation of this compound. By treating this molecule as a case study, we present not just a set of protocols, but a strategic workflow applicable to the characterization of other novel, sterically demanding, or poorly documented chemical entities.
Part 1: Molecular Profile and Physicochemical Properties
The structure of this compound is defined by the interplay of its constituent functional groups. Understanding these individual contributions is paramount to predicting its chemical behavior and devising an effective analytical strategy.
The two tert-butyl groups at the 3- and 5-positions impose significant steric bulk. This "steric shielding" can dramatically influence reactivity, often protecting the amine functionality from unwanted side reactions and directing incoming reagents to less hindered sites.[3][4] The methoxy group at the 2-position (ortho to the amine) introduces complex electronic effects; it is electron-donating through resonance, which tends to increase the electron density of the aromatic ring and the basicity of the aniline nitrogen, but it is also electron-withdrawing through induction due to the electronegativity of the oxygen atom.[5][6] The net effect on reactivity and basicity is a subtle balance of these opposing forces.[5]
Table 1: Physicochemical and Predicted Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₅NO | [2] |
| Molecular Weight | 235.37 g/mol | [2] |
| CAS Number | 893397-17-6 | [2] |
| Appearance | Solid (Predicted) | [2] |
| Monoisotopic Mass | 235.19362 Da | [7] |
| Predicted XlogP | 4.6 | [7] |
| Predicted [M+H]⁺ m/z | 236.20090 | [7] |
Part 2: Proposed Synthesis and Purification Workflow
While specific literature on the synthesis of this compound is scarce, a plausible and robust synthetic route can be designed based on established methodologies for analogous substituted anilines.[2] A logical approach begins with a commercially available, appropriately substituted precursor and proceeds through a series of standard organic transformations. A general method for synthesizing p-methoxyaniline compounds involves the hydrogenation and transposition of nitrobenzene precursors.[8]
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: Proposed Synthesis
-
Nitration of 2,4-Di-tert-butylphenol: To a stirred solution of 2,4-di-tert-butylphenol in a suitable solvent (e.g., glacial acetic acid), slowly add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) at a controlled temperature (e.g., 0-5 °C). After the addition is complete, allow the reaction to proceed until completion, as monitored by Thin Layer Chromatography (TLC).
-
Workup and Isolation of Nitro Intermediate: Pour the reaction mixture into ice-water and extract the product with an organic solvent (e.g., diethyl ether). Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield crude 2,4-di-tert-butyl-6-nitrophenol.
-
Methylation of the Phenolic Group: Dissolve the crude nitrophenol in an appropriate solvent (e.g., acetone or DMF). Add a base (e.g., anhydrous potassium carbonate) followed by a methylating agent (e.g., dimethyl sulfate or methyl iodide). Heat the mixture to reflux and monitor the reaction by TLC.
-
Isolation of Methoxy Intermediate: After the reaction is complete, filter off the inorganic salts and concentrate the filtrate. Purify the resulting crude product, 1,3-di-tert-butyl-2-methoxy-5-nitrobenzene, using column chromatography on silica gel.
-
Reduction of the Nitro Group: Dissolve the purified nitro compound in a solvent such as ethanol or ethyl acetate. Add a catalyst (e.g., 10% Palladium on carbon) and subject the mixture to hydrogenation using a hydrogen balloon or a Parr hydrogenator. Alternatively, chemical reduction can be performed using reagents like tin(II) chloride in concentrated hydrochloric acid.
-
Final Product Isolation and Purification: Upon completion of the reduction, filter off the catalyst (if used) through a pad of Celite. Neutralize the reaction mixture and extract the product into an organic solvent. Dry the organic phase and concentrate it to yield the crude aniline. Purify the final product, this compound, by column chromatography or recrystallization.
Part 3: Comprehensive Structural Elucidation
A multi-technique, orthogonal approach is essential for the unambiguous structural confirmation of a novel or newly synthesized compound. The workflow below outlines a self-validating system where each analytical technique provides complementary information, culminating in a definitive structural assignment.
Caption: Integrated workflow for the structural elucidation of a target molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise connectivity and chemical environment of atoms in a molecule. For this compound, both ¹H and ¹³C NMR are required for a full structural assignment.
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the purified product and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Data Acquisition: Acquire ¹H NMR, ¹³C NMR, and, if necessary, 2D correlation spectra (such as COSY and HSQC) on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Processing: Process the acquired data (Fourier transform, phase correction, and baseline correction) and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., tetramethylsilane).
Table 2: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| tert-Butyl H's | 1.3 - 1.5 | Singlet (s) | 18H | Two equivalent tert-butyl groups in a shielded aliphatic environment. |
| Methoxy H's | 3.7 - 3.9 | Singlet (s) | 3H | Protons on a methoxy group attached to an aromatic ring.[9] |
| Amine H's | 3.5 - 4.5 | Broad Singlet (br s) | 2H | Protons of a primary aniline, often broad due to quadrupole effects and exchange. |
| Aromatic H's | 6.8 - 7.2 | Doublets (d) | 2H | Two aromatic protons on a highly substituted ring, likely showing meta-coupling. |
Table 3: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)
| Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| tert-Butyl CH₃ | 30 - 32 | Methyl carbons of the tert-butyl groups.[10] |
| tert-Butyl C (quaternary) | 34 - 36 | Quaternary carbons of the tert-butyl groups. |
| Methoxy CH₃ | 55 - 60 | Methoxy carbon, typical range for Ar-OCH₃.[9] |
| Aromatic C-H | 110 - 125 | Aromatic carbons bonded to hydrogen. |
| Aromatic C-N | 135 - 145 | Carbon attached to the amino group. |
| Aromatic C-O | 145 - 155 | Carbon attached to the methoxy group. |
| Aromatic C-(tert-butyl) | 140 - 150 | Carbons attached to the tert-butyl groups. |
Infrared (IR) Spectroscopy
IR spectroscopy excels at identifying the presence of specific functional groups by detecting their characteristic vibrational frequencies. It serves as a rapid and reliable method to confirm the successful incorporation of the amine and methoxy groups and the presence of the aromatic and aliphatic C-H bonds.
-
Sample Preparation: Place a small amount of the solid, purified product directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.
-
Data Acquisition: Apply pressure to ensure good contact and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the key absorption bands and compare them to known frequencies for confirmation of functional groups.
Table 4: Expected Characteristic IR Absorption Bands
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H (Amine) | Symmetric & Asymmetric Stretch | 3300 - 3500 | Medium (two bands) |
| C-H (Aromatic) | Stretch | 3000 - 3100 | Medium-Weak |
| C-H (Aliphatic) | Stretch | 2850 - 2970 | Strong |
| C=C (Aromatic) | Ring Stretch | 1500 - 1600 | Medium |
| C-O (Aryl Ether) | Asymmetric Stretch | 1200 - 1275 | Strong |
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight of the compound and offers invaluable structural information through the analysis of its fragmentation patterns. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for a volatile, thermally stable molecule like this aniline derivative.[11][12]
-
Sample Preparation: Prepare a dilute solution (~100 µg/mL) of the purified product in a volatile organic solvent (e.g., ethyl acetate or dichloromethane).
-
Instrumentation: Use a GC system equipped with a suitable capillary column (e.g., DB-5ms) coupled to a mass spectrometer (e.g., a quadrupole analyzer) with an Electron Ionization (EI) source.
-
Data Acquisition: Inject a small volume (e.g., 1 µL) of the sample. Run a temperature program on the GC to ensure proper separation. Acquire mass spectra over a range of m/z 40-500.
-
Data Analysis: Identify the peak corresponding to the molecular ion (M⁺) to confirm the molecular weight. Analyze the major fragment ions to corroborate the proposed structure. The mass spectrum for the related 2-methoxyaniline shows a strong molecular ion peak and a key fragment corresponding to the loss of a methyl group (M-15).[13]
Table 5: Expected Key Ions in the EI Mass Spectrum
| m/z Value | Ion | Rationale |
| 235 | [M]⁺ | Molecular Ion |
| 220 | [M - CH₃]⁺ | Loss of a methyl group from a tert-butyl substituent. |
| 178 | [M - C(CH₃)₃]⁺ | Loss of a tert-butyl group. |
| 204 | [M - OCH₃]⁺ | Loss of the methoxy group. |
Part 4: Applications and Future Directions
The unique combination of steric bulk and electronic features in this compound makes it a highly attractive building block for several advanced applications.
-
Ligand Synthesis for Catalysis: The sterically encumbered aniline nitrogen is an excellent starting point for the synthesis of novel ligands (e.g., N-heterocyclic carbenes, Schiff bases, or phosphine ligands). The bulky tert-butyl groups can create a well-defined coordination pocket around a metal center, enhancing catalytic selectivity and preventing catalyst deactivation pathways like dimerization.
-
Medicinal Chemistry Scaffolding: Aniline derivatives are ubiquitous in pharmaceuticals. The steric hindrance provided by the tert-butyl groups can serve as a "metabolic shield," sterically blocking sites that are prone to enzymatic degradation (e.g., oxidation by cytochrome P450 enzymes). This can improve a drug candidate's pharmacokinetic profile by increasing its metabolic stability and in vivo half-life.[4]
-
Materials Science: Substituted anilines can be used as monomers for the synthesis of specialty polymers with tailored electronic and physical properties. The bulky substituents can influence polymer solubility, chain packing, and thermal stability.
Future research should focus on the practical application of this molecule, including its use in the synthesis of transition metal catalysts and the evaluation of their performance in cross-coupling reactions. Furthermore, incorporating this scaffold into known pharmacophores could yield new drug candidates with improved metabolic profiles.
Conclusion
The structural analysis of this compound, while challenging due to a lack of existing literature, provides an excellent model for the systematic characterization of novel chemical matter. Through a logical and integrated workflow combining NMR spectroscopy, mass spectrometry, and IR spectroscopy, a complete and unambiguous structural assignment can be achieved. The principles and protocols detailed in this guide—from proposing a viable synthetic route to predicting and interpreting spectral data—are foundational to research and development in the chemical and pharmaceutical sciences. The unique structural attributes of this molecule position it as a valuable intermediate with significant potential in catalysis and drug discovery, warranting further investigation and application.
References
A comprehensive list of references will be compiled here, including full citation details and verifiable URLs.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. This compound | 893397-17-6 | Benchchem [benchchem.com]
- 3. thieme-connect.com [thieme-connect.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. echemi.com [echemi.com]
- 7. PubChemLite - this compound (C15H25NO) [pubchemlite.lcsb.uni.lu]
- 8. CN102675133A - Synthesis method for synthesizing p-methoxyaniline compound through hydrogenation and transposition - Google Patents [patents.google.com]
- 9. rsc.org [rsc.org]
- 10. rsc.org [rsc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. d-nb.info [d-nb.info]
- 13. 2-Methoxyaniline | C7H9NO | CID 7000 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Synthesis of Sterically Hindered Anilines
Abstract
Sterically hindered anilines, particularly those bearing substituents at the ortho-positions, are cornerstone building blocks in modern chemistry. Their unique structural and electronic properties are pivotal in the development of pharmaceuticals, advanced materials, and catalysts. However, the very steric bulk that imparts these desirable characteristics presents a formidable challenge to their synthesis. This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core strategies for constructing these valuable motifs. We will move beyond simple procedural descriptions to explore the underlying mechanistic principles, the rationale behind catalyst and ligand selection, and the practical considerations essential for overcoming the synthetic hurdles posed by steric congestion. This document is structured to serve as both a strategic manual and a practical handbook, complete with detailed protocols and comparative data to guide synthetic planning and execution.
The Strategic Imperative for Accessing Hindered Scaffolds
Anilines are ubiquitous in organic chemistry, but the strategic placement of bulky groups at the C2 and C6 positions transforms them into high-value scaffolds. This steric shielding around the nitrogen atom can:
-
Enforce Specific Conformations: In drug candidates, this can lock a molecule into a bioactive conformation, enhancing potency and selectivity for a biological target.
-
Tune Electronic Properties: The steric environment influences the nitrogen's lone pair availability, impacting basicity and nucleophilicity.
-
Provide Kinetic Stabilization: In materials science and catalysis, bulky anilines are precursors to ligands (e.g., N-heterocyclic carbenes) that stabilize reactive metal centers, preventing catalyst decomposition and enabling challenging transformations.[1]
The direct functionalization of simple anilines often fails to produce highly substituted products due to the deactivating and para-directing nature of the amino group, coupled with steric clash. Therefore, synthetic chemists rely on powerful cross-coupling technologies and other advanced methods to forge the critical carbon-nitrogen (C-N) bond in these congested environments. This guide will focus on the most robust and widely adopted of these strategies.
Palladium-Catalyzed Buchwald-Hartwig Amination: The Workhorse of C-N Coupling
The Buchwald-Hartwig amination is arguably the most powerful and versatile method for forming C-N bonds.[2] Its development revolutionized the synthesis of aryl amines by offering a broad substrate scope and functional group tolerance, largely supplanting harsher classical methods.[2][3] The key to its success, especially for hindered substrates, lies in the rational design of ligands that orchestrate the complex catalytic cycle.
Mechanistic Rationale: Overcoming Steric Barriers
The catalytic cycle (Figure 1) involves the oxidative addition of an aryl halide to a low-coordinate Pd(0) species, followed by coordination of the amine, deprotonation to form a palladium amido complex, and finally, reductive elimination to furnish the desired aniline and regenerate the Pd(0) catalyst.
For sterically hindered substrates, both the oxidative addition and the reductive elimination steps can be kinetically challenging. The success of the reaction hinges on the ligand's ability to:
-
Promote Oxidative Addition: Electron-rich ligands enhance the electron density at the palladium center, facilitating its insertion into the C-X bond of the aryl halide.
-
Facilitate Reductive Elimination: Bulky ligands create a sterically crowded coordination sphere around the metal. This crowding promotes the C-N bond-forming reductive elimination, which is often the turnover-limiting step for hindered substrates.[4]
The Critical Role of Ligand Selection
The evolution of the Buchwald-Hartwig amination is a story of ligand innovation. While early systems were limited, the development of bulky, electron-rich phosphine and N-heterocyclic carbene (NHC) ligands has enabled the coupling of even the most challenging substrates.[2][4]
-
Bulky Biarylmonophosphine Ligands: Ligands developed by the Buchwald group, such as SPhos, XPhos, and RuPhos, are characterized by a biphenyl backbone with bulky alkyl or aryl substituents on the phosphorus atom.[5][6] This architecture provides the necessary steric bulk to accelerate reductive elimination.
-
N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong σ-donors, making the palladium center highly electron-rich and reactive towards oxidative addition, even with less reactive aryl chlorides.[7][8] Bulky NHC ligands, such as IPr*OMe, have proven exceptionally effective for coupling hindered aryl halides.[7][8][9]
The choice of ligand is highly dependent on the specific substrates being coupled. A screening of different ligands is often necessary to achieve optimal results.[8][9]
Figure 1: Catalytic Cycle of the Buchwald-Hartwig Amination A simplified representation of the key steps in the palladium-catalyzed C-N cross-coupling reaction.
Quantitative Data: Ligand Performance with Hindered Substrates
The selection of the ligand is critical and depends heavily on the steric properties of the aryl halide.
| Aryl Halide Substrate | Amine | Ligand | Base | Yield (%) | Reference |
| 1-Bromonaphthalene | 9H-Carbazole | tBu-SPhos | LiOtBu | 96 | [9] |
| 1-Chloronaphthalene | 9H-Carbazole | IPrOMe | LiHMDS | 88 | [9] |
| 2-Bromo-1,1'-biphenyl | 9H-Carbazole | IPrOMe | LiHMDS | 83 | [8] |
| 2-Bromotoluene | 9H-Carbazole | IPr*OMe | LiHMDS | 85 | [9] |
This table illustrates how different generations of ligands are required to couple increasingly hindered substrates.
Experimental Protocol: Synthesis of 9-(2-bromo-1,1'-biphenyl)-9H-carbazole
This protocol is a representative example of a Buchwald-Hartwig amination for a sterically demanding substrate.[8]
-
Reaction Setup: To an oven-dried reaction vessel, add 2-bromo-1,1′-biphenyl (1.0 mmol), 9H-carbazole (1.2 mmol), Pd₂(dba)₃ (0.015 mmol), and the IPr*OMe ligand (0.04 mmol).
-
Inert Atmosphere: Seal the vessel and thoroughly flush with argon gas.
-
Solvent and Base Addition: Under an argon stream, add anhydrous, degassed xylene (3 mL). Then, add a 1.0 M solution of lithium hexamethyldisilazide (LiHMDS) in toluene (1.1 mL) dropwise.
-
Reaction: Seal the vessel tightly and heat the reaction mixture at 140 °C for 15 hours with vigorous stirring.
-
Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired sterically hindered aniline derivative.
Copper-Catalyzed C-N Coupling: A Cost-Effective Alternative
While palladium catalysis is highly effective, the cost and relative scarcity of palladium have driven interest in alternatives using more earth-abundant metals.[10] Copper-catalyzed C-N coupling, known as the Ullmann condensation or Goldberg reaction, is a classical method that has seen a major resurgence thanks to the development of modern ligand systems.[10][11]
From Harsh to Mild: The Ligand-Accelerated Ullmann Reaction
Traditional Ullmann reactions required stoichiometric copper and very high temperatures (>200 °C), limiting their scope.[11][12] Modern protocols utilize catalytic amounts of a copper(I) salt in the presence of a ligand, which accelerates the reaction and allows for significantly milder conditions.[12][13]
The key challenge in applying this method to hindered substrates has been the slow reaction rates. However, recent breakthroughs have identified new ligand classes that can facilitate the coupling of even ortho,ortho'-disubstituted aryl halides with hindered amines.[14][15]
-
Oxalamide Ligands: The Ma group has developed highly effective oxalamide ligands that enable low catalyst loadings and even the use of aryl chlorides.[16]
-
Pyrrole-ol Ligands: A library screening approach identified a novel pyrrole-ol ligand that is uniquely effective in coupling ortho-substituted aryl iodides with sterically hindered primary and secondary amines.[14][15]
Figure 2: General Workflow for Ligand-Accelerated Ullmann Condensation A schematic outlining the typical steps for a modern copper-catalyzed C-N coupling reaction.
Experimental Protocol: Copper-Catalyzed Synthesis of a Hindered Triarylamine
This protocol is adapted from procedures utilizing modern ligand systems for the synthesis of hindered anilines.[14]
-
Reaction Setup: In a glovebox, combine 2,6-dimethyliodobenzene (1.0 mmol), 2,6-diisopropylaniline (1.2 mmol), CuI (0.1 mmol), the pyrrole-ol ligand L7 (0.2 mmol), and K₃PO₄ (2.0 mmol) in a reaction vial.
-
Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) (2 mL).
-
Reaction: Seal the vial and remove it from the glovebox. Heat the mixture at 130 °C for 24 hours with magnetic stirring.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and add water.
-
Extraction: Separate the layers and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Purification: Filter and concentrate the solution. Purify the residue by flash column chromatography to isolate the target hindered aniline.
Electrophilic Amination of Aryl Boronic Esters
A conceptually different and powerful strategy involves reacting an organoboron nucleophile with an electrophilic nitrogen source. Copper-catalyzed electrophilic amination of aryl boronic esters has emerged as a practical method to prepare some of the most sterically hindered anilines to date under mild conditions.[17][18][19][20]
This method offers significant advantages:
-
Mild Conditions: Reactions are often performed at or near room temperature.
-
Functional Group Tolerance: The method is compatible with a wide array of sensitive functional groups, including esters, aldehydes, and ketones.[19][20]
-
Broad Scope: It can be used to synthesize secondary and tertiary anilines, which can be challenging via other routes.[19]
The typical catalyst system is generated in situ from a copper(I) source and a diphosphine ligand like Xantphos.[17][18]
Comparative Data: Substrate Scope
| Aryl Boronic Ester | Amine Product | Yield (%) | Reference |
| 2,6-Dimethylphenylboronic acid pinacol ester | 2,6-Dimethylaniline | 95 | [17] |
| 2,4,6-Trimethylphenylboronic acid pinacol ester | 2,4,6-Trimethylaniline | 91 | [17] |
| 2-(Trifluoromethyl)phenylboronic acid pinacol ester | 2-(Trifluoromethyl)aniline | 85 | [19] |
Alternative and Complementary Strategies
While cross-coupling reactions dominate the field, other methods provide crucial access to specific substitution patterns.
-
Diaryliodonium Salts: The reaction of amides (like phthalimide) with diaryliodonium salts provides a direct, metal-free pathway to highly substituted 2,6-disubstituted anilines.[21] This approach is notable for its broad scope and operational simplicity.
-
Selective Dehalogenation: For some targets, it is easier to introduce multiple halogen atoms and then selectively remove one. For example, 2,6-dichloroaniline can be synthesized from 2,4,6-trichloroaniline via a selective reduction of the para-chloro group.[22][23]
-
Non-Catalyzed C-C Coupling: An innovative approach to creating extreme steric bulk involves a multi-step sequence where ortho-ester groups on an aniline precursor are reacted with Grignard reagents to build up quaternary carbon centers, leading to some of the most sterically crowded anilines ever reported.[24]
Conclusion: A Toolkit for Modern Synthesis
The synthesis of sterically hindered anilines has transitioned from a niche challenge to a broadly accessible capability, thanks to decades of innovation in catalysis and reaction methodology. The modern synthetic chemist now has a powerful toolkit at their disposal.
-
Buchwald-Hartwig Amination remains the gold standard for versatility and reliability, with a vast library of ligands to tackle most substrate combinations.
-
Ligand-Accelerated Ullmann Condensation offers a cost-effective and increasingly powerful alternative, with recent advances enabling the coupling of previously inaccessible hindered partners.
-
Electrophilic Amination of Boronic Esters provides a complementary approach with exceptional functional group tolerance and access to highly congested anilines under remarkably mild conditions.
The choice of method depends on a careful analysis of the target structure, available starting materials, functional group compatibility, and economic considerations. By understanding the mechanistic underpinnings and practical nuances of each strategy, researchers can confidently design and execute efficient syntheses of these critical molecular scaffolds, accelerating discovery in medicine, materials, and beyond.
References
-
Ohtsuka, Y., Hagiwara, H., Miyazaki, T., & Yamakawa, T. (2019). Palladium-Catalysed Amination of Hindered Aryl Halides with 9H-Carbazole. Synthetic Communications, 49(1), 159–165. [Link]
-
J. C. D. Braun, T. Stopka, T. O. Paulisch, T. J. J. Müller. (2016). Sterically Congested 2,6-Disubstituted Anilines from Direct C−N Bond Formation at an Iodine(III) Center. Angewandte Chemie International Edition, 55(46), 14529-14532. [Link]
-
Ohtsuka, Y., Hagiwara, H., Miyazaki, T., & Yamakawa, T. (2019). Palladium-Catalysed Amination of Hindered Aryl Halides with 9H-Carbazole. Sci-Hub. [Link]
-
Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. [Link]
-
Ohtsuka, Y., Hagiwara, H., Miyazaki, T., & Yamakawa, T. (2019). Palladium-Catalysed Amination of Hindered Aryl Halides with 9H-Carbazole. Taylor & Francis Online. [Link]
-
T. J. L. G. S. L. Buchwald. (2011). Synthesis of hindered anilines: copper-catalyzed electrophilic amination of aryl boronic esters. PubMed. [Link]
-
S. L. Buchwald et al. (2008). Pd-catalyzed amination reactions of aryl halides using bulky biarylmonophosphine ligands. Nature Protocols, 3(2), 215-220. [Link]
-
Wikipedia contributors. (2023). Ullmann condensation. Wikipedia, The Free Encyclopedia. [Link]
-
Cazin, C. S. J. (Ed.). (2018). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. N-Heterocyclic Carbenes in Transition Metal Catalysis and Organocatalysis. [Link]
-
Buchwald, S. L., & Hartwig, J. F. (2008). Pd-catalyzed amination reactions of aryl halides using bulky biarylmonophosphine ligands. Nature protocols, 3(2), 215-220. [Link]
-
Wang, Q., et al. (2020). Copper-Catalyzed Oxalamide-Directed ortho-C–H Amination of Anilines with Alkylamines. Organic Letters, 22(13), 5138-5143. [Link]
-
Misbahi, H., Brouant, P., & Barbe, J. (2002). Improvement of the Ullmann's condensation method for the synthesis of 2-anilinonicotinic acids. Il Farmaco, 57(9), 759-762. [Link]
-
Ohtsuka, Y., et al. (2019). Palladium-Catalysed Amination of Hindered Aryl Halides with 9H-Carbazole. Synthetic Communications, 49(1), 159-165. [Link]
-
Shende, V. S., et al. (2011). Copper(I)-Mediated Ligand-Accelerated Ullmann-Type Coupling of Anilines with Aryliodides: Ligand Selection and Reaction Kinetics for Synthesis of Tri-p-Tolylamine. Industrial & Engineering Chemistry Research, 50(23), 13149-13155. [Link]
-
T. J. L. G. S. L. Buchwald. (2011). ChemInform Abstract: Synthesis of Hindered Anilines: Copper-Catalyzed Electrophilic Amination of Aryl Boronic Esters. ResearchGate. [Link]
-
Hartwig, J. F., & Buchwald, S. L. (2010). Palladium‐Catalyzed Amination of Aryl Halides. In The Mizoroki-Heck Reaction. [Link]
-
Pews, R. G., & Lysenko, Z. (1991). A Novel Synthesis of 2,6-Disubstituted and 2,3,6-Trisubstituted Anilines. Tetrahedron Letters, 32(49), 7191-7194. [Link]
-
Modak, A., et al. (2022). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. ACS Catalysis, 12(1), 358-364. [Link]
-
Buchwald, S. L., & T. J. L. G. (2012). Practical catalytic method for synthesis of sterically hindered anilines. Chemical Communications, 48(80), 9995-9997. [Link]
-
Dorel, R., & Grugel, C. P. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]
-
Hartwig, J. F., et al. (2011). Controlling First-Row Catalysts: Amination of Aryl and Heteroaryl Chlorides and Bromides with Primary Aliphatic Amines Catalyzed by a BINAP-Ligated Single-Component Ni(0) Complex. Journal of the American Chemical Society, 133(23), 8982-8995. [Link]
-
Buchwald, S. L., et al. (2021). Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions. Journal of the American Chemical Society, 143(30), 11539-11547. [Link]
-
Various Authors. (2022). Advances in Cross-Coupling Reactions Catalyzed by Aromatic Pincer Complexes Based on Earth-Abundant 3d Metals (Mn, Fe, Co, Ni, Cu). Molecules, 27(19), 6649. [Link]
-
Vrána, J., et al. (2020). Access to the most sterically crowded anilines via non-catalysed C–C coupling reactions. Chemical Communications, 56(10), 1560-1563. [Link]
-
G. W. H. Cheeseman, S. G. Greenberg. (1976). Chemistry of hindered amines: synthesis and properties of di-t-butylamine and related compounds. Journal of the Chemical Society, Perkin Transactions 1, 1907-1910. [Link]
-
Yeung, Y.-Y., et al. (2016). Highly ortho-Selective Chlorination of Anilines Using a Secondary Ammonium Salt Organocatalyst. Angewandte Chemie International Edition, 55(52), 16101-16105. [Link]
-
Green, R. A., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 16(15), 4032-4035. [Link]
-
Organic Chemistry Portal. Aniline synthesis by amination (arylation). Organic Chemistry Portal. [Link]
-
Buchwald, S. L., et al. (2023). Enabling Room-Temperature Copper Cross-Coupling Reactions of Anilines with Aryl Bromides. ChemRxiv. [Link]
-
Various Authors. (2018). Synthesis of New Sterically Hindered Anilines. ResearchGate. [Link]
-
Buchwald, S. L., et al. (2024). Copper-Catalyzed Amination of Base-Sensitive Aryl Bromides. ChemistryViews. [Link]
-
T. J. L. G. S. L. Buchwald. (2012). ChemInform Abstract: Practical Catalytic Method for Synthesis of Sterically Hindered Anilines. ResearchGate. [Link]
-
Nolan, S. P., et al. (2015). Buchwald–Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst. The Journal of Organic Chemistry, 80(12), 6394-6403. [Link]
-
Radosevich, A. T., et al. (2022). Enabling Reductive C-N Cross-Coupling of Nitroalkanes and Boronic Acids by Steric Design of P(III)/P(V)=O Catalysts. Journal of the American Chemical Society, 144(19), 8242-8248. [Link]
-
Vrána, J., et al. (2025). The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3. Dalton Transactions. [Link]
-
Nolan, S. P., & Cazin, C. S. J. (2011). Intramolecular Catalyst Transfer over Sterically Hindered Arenes in Suzuki Cross-Coupling Reactions. Angewandte Chemie International Edition, 50(37), 8570-8573. [Link]
-
Sugasawa, T., et al. (1979). Aminohaloborane in organic synthesis. 1. Specific ortho substitution reaction of anilines. Journal of the American Chemical Society, 101(17), 4893-4897. [Link]
- Various Authors. (1998). Method of simultaneous synthesis of ortho- and para-bromoanilines.
- Various Authors. (2014). Synthetic method of 2, 6-dichloroaniline.
-
Modak, A., et al. (2022). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. ResearchGate. [Link]
- Various Authors. (2022). Synthesis method of o-tert-butylaniline.
-
PrepChem. Synthesis of 4-tert.-butylaniline. PrepChem.com. [Link]
- Various Authors. (1976). Chemical process for forming 2,6-dimethylaniline.
- Various Authors. (1980). Process for producing 2,6-dialkylanilines.
Sources
- 1. The investigation of the steric hindrance of anilines by means of reactions with PCl 3 and BCl 3 - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT01182E [pubs.rsc.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pd-catalyzed amination reactions of aryl halides using bulky biarylmonophosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pd-catalyzed amination reactions of aryl halides using bulky biarylmonophosphine ligands | Springer Nature Experiments [experiments.springernature.com]
- 7. Sci-Hub: are you are robot? [sci-hub.box]
- 8. tandfonline.com [tandfonline.com]
- 9. tandfonline.com [tandfonline.com]
- 10. mdpi.com [mdpi.com]
- 11. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Cu-Catalyzed C–N Coupling with Sterically Hindered Partners - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis of hindered anilines: copper-catalyzed electrophilic amination of aryl boronic esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Practical catalytic method for synthesis of sterically hindered anilines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. Sterically Congested 2,6‐Disubstituted Anilines from Direct C−N Bond Formation at an Iodine(III) Center - PMC [pmc.ncbi.nlm.nih.gov]
- 22. electronicsandbooks.com [electronicsandbooks.com]
- 23. CN103524358A - Synthetic method of 2, 6-dichloroaniline - Google Patents [patents.google.com]
- 24. Access to the most sterically crowded anilines via non-catalysed C–C coupling reactions - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC09497K [pubs.rsc.org]
A Researcher's Guide to the Antioxidant Properties of Substituted Anilines: From Mechanism to Measurement
An in-depth technical guide
Abstract
This technical guide provides a comprehensive exploration of substituted anilines as a promising class of antioxidant compounds. Designed for researchers, chemists, and drug development professionals, this document delves into the core principles governing their antioxidant activity, the critical structure-activity relationships (SAR), and the practical methodologies for their evaluation. We will dissect the mechanisms of radical scavenging, provide detailed, field-proven protocols for key in vitro assays (DPPH, ABTS, FRAP), and offer insights into the interpretation of results. Furthermore, this guide addresses the crucial aspect of aniline-related toxicity, presenting a balanced view essential for therapeutic development.
The Imperative for Novel Antioxidants in an Oxidative World
Oxidative stress, a state defined by an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to neutralize these reactive intermediates, is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cancer, and cardiovascular diseases.[1] While endogenous antioxidant systems exist, their capacity can be overwhelmed, creating a therapeutic window for exogenous antioxidants.[2]
Historically, phenolic compounds have been the primary focus of antioxidant research due to the hydrogen-donating ability of their hydroxyl groups.[3] However, the exploration of nitrogen-based antioxidants, such as substituted anilines, has revealed a class of molecules with significant potential.[1][4] The amino (-NH2) group attached to an aromatic ring can effectively scavenge free radicals, and its efficacy can be finely tuned through synthetic modification of the aniline scaffold.[4] This guide provides the foundational knowledge and practical tools to investigate this promising chemical space.
Unraveling the Antioxidant Mechanism of Substituted Anilines
The antioxidant capacity of substituted anilines is primarily attributed to the ability of the amino group to donate a hydrogen atom or an electron to neutralize a free radical. The two predominant mechanisms are Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).
-
Hydrogen Atom Transfer (HAT): In this mechanism, the aniline derivative donates its hydrogen atom from the -NH2 group to a radical (R•), effectively neutralizing it. The resulting anilinyl radical is stabilized by resonance delocalization of the unpaired electron across the aromatic ring. The efficacy of this process is directly related to the N-H Bond Dissociation Energy (BDE); a lower BDE facilitates easier hydrogen donation.[3][5]
-
Single Electron Transfer (SET): In the SET mechanism, the aniline donates an electron to the radical, forming a radical cation. This is often followed by proton transfer to further stabilize the molecule. The feasibility of SET is governed by the Ionization Potential (IP) of the aniline derivative.
While distinct, these pathways often occur in concert, and the dominant mechanism can depend on the specific radical, the solvent, and the structure of the aniline derivative.
The Decisive Role of Substituents: Structure-Activity Relationships (SAR)
The antioxidant potency of an aniline is not intrinsic to the parent molecule alone but is profoundly influenced by the nature and position of substituents on the aromatic ring. Understanding these relationships is paramount for the rational design of novel antioxidant agents.
The core principle is that electron-donating groups (EDGs) , such as methoxy (-OCH3), alkyl (-R), and additional amino (-NH2) groups, enhance antioxidant activity.[2][4][6] Conversely, electron-withdrawing groups (EWGs) , like nitro (-NO2) or carboxyl (-COOH), generally diminish activity.[4]
-
Causality: EDGs increase the electron density on the aromatic ring and the nitrogen atom. This electronic push destabilizes the N-H bond (lowering the BDE) and reduces the ionization potential, making both HAT and SET mechanisms more favorable.[2][6] The resulting anilinyl radical is also better stabilized by the resonance-donating effects of these groups.
-
Positional Effects: The position of the substituent is critical. EDGs located at the ortho and para positions to the amino group provide the most significant enhancement in activity due to their ability to directly participate in the resonance stabilization of the anilinyl radical.[3][4] Substituents at the meta position have a much weaker influence.[4] For instance, p-phenylenediamine (an amino group in the para position) is a significantly more potent antioxidant than aniline itself.[4]
Caption: Logical flow of substituent effects on aniline antioxidant activity.
In Vitro Evaluation: Core Assays and Protocols
To quantify the antioxidant potential of substituted anilines, a panel of in vitro assays is essential.[7] Each assay operates on a different chemical principle, and therefore, employing a combination of methods provides a more comprehensive and trustworthy assessment of a compound's capabilities.[8][9] The most common and validated assays are the DPPH, ABTS, and FRAP assays.
Workflow for Antioxidant Capacity Screening
A systematic approach ensures reproducible and reliable results. The general workflow involves preparing the test compounds, running them through a battery of assays, and analyzing the data to determine key antioxidant metrics.
Caption: General experimental workflow for evaluating aniline antioxidants.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This is one of the most common, rapid, and reliable assays for screening antioxidant activity.[8][10]
-
Principle & Causality: The DPPH molecule is a stable free radical that has a deep violet color in solution, with a maximum absorbance around 517 nm.[11] When an antioxidant, such as a substituted aniline, donates a hydrogen atom or electron to DPPH•, it is reduced to the non-radical form, DPPH-H. This reduction neutralizes the radical and leads to a color change from violet to a pale yellow, causing a decrease in absorbance at 517 nm.[11][12] The degree of discoloration is directly proportional to the scavenging potential of the antioxidant compound.[13]
-
Reagent Preparation:
-
DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. This solution is light-sensitive and should be stored in an amber bottle at 4°C and prepared fresh.[12]
-
Test Compounds: Prepare a stock solution of each substituted aniline in methanol (e.g., 1 mg/mL). From this, create a series of dilutions (e.g., 10, 25, 50, 100, 200 µg/mL).
-
Positive Control: Prepare a similar dilution series of a standard antioxidant like Ascorbic Acid or Trolox.
-
-
Assay Procedure (96-well plate format):
-
Add 100 µL of each test compound dilution (or standard/methanol blank) to the wells of a microplate.
-
To each well, add 100 µL of the 0.1 mM DPPH methanolic solution.
-
Mix gently and incubate the plate in the dark at room temperature for 30 minutes.[11]
-
Measure the absorbance of each well at 517 nm using a microplate reader.[8]
-
-
Data Calculation:
-
Calculate the percentage of radical scavenging activity (% Inhibition) using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 Where Abs_control is the absorbance of the DPPH solution with methanol (blank) and Abs_sample is the absorbance of the DPPH solution with the test compound.
-
Plot the % Inhibition against the concentration of the test compound and determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals). A lower IC50 value indicates higher antioxidant activity.[14]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay
The ABTS assay is another widely used method that measures the radical scavenging ability of both hydrophilic and lipophilic antioxidants.[15]
-
Principle & Causality: ABTS is oxidized by potassium persulfate to generate the ABTS radical cation (ABTS•+), which is a stable, blue-green radical.[16] The ABTS•+ has a characteristic absorbance at 734 nm. In the presence of an antioxidant, the radical cation is reduced back to the colorless neutral form of ABTS. The reduction in absorbance at 734 nm is proportional to the antioxidant concentration. This assay is versatile as it can be used at different pH levels, making it suitable for studying amine compounds.[17]
-
Reagent Preparation:
-
ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.
-
Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.
-
ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in a 1:1 ratio. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This allows for the complete generation of the radical cation.[16]
-
Diluted ABTS•+ Solution: Before the assay, dilute the working solution with ethanol or a suitable buffer (e.g., PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.[16]
-
-
Assay Procedure (96-well plate format):
-
Add 10 µL of each test compound dilution (or standard/blank) to the wells.
-
Add 190 µL of the diluted ABTS•+ solution to each well.[16]
-
Incubate at room temperature for 6-10 minutes.
-
Measure the absorbance at 734 nm.
-
-
Data Calculation:
-
Calculate the % Inhibition as described for the DPPH assay.
-
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC) . This is done by creating a standard curve with Trolox and expressing the antioxidant capacity of the sample as µM of Trolox equivalents.[18]
-
FRAP (Ferric Reducing Antioxidant Power) Assay
Unlike the previous assays which measure radical scavenging, the FRAP assay measures the ability of an antioxidant to act as a reducing agent.[19]
-
Principle & Causality: The FRAP assay is based on the reduction of a colorless ferric chloride-TPTZ (2,4,6-tripyridyl-s-triazine) complex to an intense blue ferrous-TPTZ complex at low pH.[20][21] The antioxidant compound donates electrons to reduce the Fe³⁺ to Fe²⁺.[19] The resulting color change is measured by the increase in absorbance at 593 nm. The magnitude of the absorbance change is proportional to the total reducing power of the sample.
-
Reagent Preparation:
-
Acetate Buffer (300 mM, pH 3.6): Mix 3.1 g sodium acetate trihydrate and 16 mL glacial acetic acid, and make up to 1 L with deionized water.
-
TPTZ Solution (10 mM): Dissolve 31.2 mg of TPTZ in 10 mL of 40 mM HCl.
-
FeCl₃ Solution (20 mM): Dissolve 54.0 mg of FeCl₃·6H₂O in 10 mL of deionized water.
-
FRAP Working Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm this solution to 37°C before use.[20]
-
-
Assay Procedure (96-well plate format):
-
Data Calculation:
-
Create a standard curve using a known concentration of FeSO₄·7H₂O.
-
The FRAP value of the sample is calculated from the standard curve and expressed as µM of Fe²⁺ equivalents.
-
Comparative Summary of Assays
| Assay | Principle | Mechanism Measured | Wavelength | Pros | Cons |
| DPPH | Reduction of stable DPPH• radical | Primarily HAT, some SET[9] | ~517 nm[8] | Simple, rapid, inexpensive, good reproducibility.[8] | Interference from colored compounds; slow reaction with some antioxidants.[9] |
| ABTS | Reduction of ABTS•+ radical cation | Primarily SET, some HAT[9] | ~734 nm | Applicable to both hydrophilic and lipophilic compounds; stable at various pHs.[17] | Radical must be pre-generated; can be more complex than DPPH. |
| FRAP | Reduction of Fe³⁺-TPTZ complex to Fe²⁺-TPTZ | Electron Transfer (Reducing Power)[21] | ~593 nm | Fast, simple, automated, and highly reproducible.[19] | Does not measure scavenging of physiologically relevant radicals; assay is performed at non-physiological pH. |
The Other Side of the Coin: Toxicity and Pro-oxidant Potential
A critical consideration in the development of aniline-based therapeutics is their potential toxicity. Aniline and its derivatives are known to induce methemoglobinemia and can be cytotoxic or carcinogenic.[22][23][24] The mechanism of this toxicity often involves the metabolic activation of anilines into reactive intermediates, such as N-hydroxylamines, which can initiate oxidative damage in cells, particularly red blood cells.[23] This leads to a paradoxical situation where the parent compound might show antioxidant activity in vitro, but its metabolites could act as pro-oxidants in vivo, generating ROS and causing cellular damage.[24][25]
Therefore, any research program focused on aniline antioxidants must incorporate early-stage toxicology and safety assessments. In vitro cell-based assays using relevant cell lines (e.g., hepatocytes) are crucial to evaluate cytotoxicity and the potential for inducing intracellular ROS production.[25][26]
Conclusion and Future Directions
Substituted anilines represent a versatile and potent class of antioxidants. Their activity is mechanistically rooted in the hydrogen- and electron-donating capacity of the amino group, which can be rationally modulated through synthetic chemistry based on well-defined structure-activity relationships. The strategic placement of electron-donating groups at the ortho and para positions is a proven strategy for enhancing antioxidant efficacy.
A multi-assay approach, combining radical scavenging (DPPH, ABTS) and reducing power (FRAP) methods, is essential for a robust and trustworthy evaluation of these compounds. However, researchers must proceed with a clear understanding of the potential for aniline-induced toxicity. Future work should focus on designing derivatives that maximize antioxidant activity while minimizing metabolic activation to toxic species, thereby improving the therapeutic index for potential drug candidates.
References
-
Encyclopedia.pub. (2024). In Vitro Exploration of Antioxidant Activity. Retrieved from Encyclopedia.pub. [Link]
-
da Silva, J. K., et al. (2016). In vitro cell-based assays for evaluation of antioxidant potential of plant-derived products. ResearchGate. [Link]
-
Adu, O. B., et al. (2022). A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods. MDPI. [Link]
-
Bendary, E., et al. (2013). Antioxidant and structure–activity relationships (SARs) of some phenolic and anilines compounds. ResearchGate. [Link]
-
Peerannawar, S. (2017). Theoretical and Experimental Analysis of the Antioxidant Features of Phenol and Aniline Model Compounds. eScholarship@UMassChan. [Link]
-
Ali, A. M., et al. (2013). Structural features, kinetics and SAR study of radical scavenging and antioxidant activities of phenolic and anilinic compounds. PubMed Central. [Link]
-
Gizdavic-Nikolaidis, M., et al. (2010). Evaluation of antioxidant activity of aniline and polyaniline. ResearchGate. [Link]
-
Horton, W., et al. (2019). Theoretical and experimental analysis of the antioxidant features of substituted phenol and aniline model compounds. ResearchGate. [Link]
-
Suseem, S. R., & Mary, A. S. (2023). Methods for determining in vitro antioxidant activity: Methodologies for the DPPH, FRAP, and H2O2 assays. ResearchGate. [Link]
-
In-Open. (2024). The Chemical Oxidation of Aniline: Mechanisms, Applications and Environmental Implications. In-Open. [Link]
-
Scribd. (n.d.). Antioxidant and Structure-Activity Relationships (Sars) of Some Phenolic and Anilines Compounds. Scribd. [Link]
-
Elabscience. (n.d.). Total Antioxidant Capacity (T-AOC) Colorimetric Assay Kit (ABTS, Enzyme Method). Elabscience. [Link]
-
Jardin, G. A. M., et al. (2022). Catalytic Antioxidant Activity of Bis-Aniline-Derived Diselenides as GPx Mimics. MDPI. [Link]
-
G-Biosciences. (n.d.). DPPH Antioxidant Assay. G-Biosciences. [Link]
-
ResearchGate. (n.d.). Antiradical efficiency (AE) of aniline compounds in DPPH assay. ResearchGate. [Link]
-
Wikipedia. (n.d.). Aniline. Wikipedia. [Link]
-
Wang, Y., et al. (2016). Aniline Induces Oxidative Stress and Apoptosis of Primary Cultured Hepatocytes. ResearchGate. [Link]
-
Török, M., et al. (2020). Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity. NIH. [Link]
-
Assay Genie. (n.d.). Ferric Reducing Antioxidant Power (FRAP) Assay Kit (Colorimetric). Assay Genie. [Link]
-
Khan, M. F., et al. (1997). Aniline derivative-induced methemoglobin in rats. PubMed. [Link]
-
Özyürek, M., et al. (2022). DPPH Radical Scavenging Assay. MDPI. [Link]
-
Wang, Y., et al. (2016). Aniline Induces Oxidative Stress and Apoptosis of Primary Cultured Hepatocytes. NIH. [Link]
-
G-Biosciences. (n.d.). FRAP Antioxidant Assay. G-Biosciences. [Link]
-
Olejnik, A., et al. (2021). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. MDPI. [Link]
-
ResearchGate. (n.d.). Radical scavenging of anilines as a function of their bond-dissociation energy (BDE). ResearchGate. [Link]
-
Neuroquantology. (2026). Synthesis and pharmacological evaluation of aniline derivatives as a potent analgesic and antioxidant agent. Neuroquantology. [Link]
-
ResearchGate. (n.d.). Synthesis and pharmacological evaluation of aniline derivatives as a potent analgesic and antioxidant agent. ResearchGate. [Link]
-
PubMed. (n.d.). Synthesis and muscarinic activity of novel aniline derivatives with a 1-azabicyclo[3.3.0]octane moiety. PubMed. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Measuring Antioxidant Capacity: The Role of ABTS in Food Science. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Ultimate Treat. (2024). An Insight Into The Ferric Reducing Antioxidant Power (FRAP) Assay. Ultimate Treat. [Link]
-
Cell Biolabs, Inc. (n.d.). OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit. Cell Biolabs, Inc. [Link]
-
Zarei, M., & Noroozi, M. (2018). Synthesis and Antioxidant Activity Evaluation of Some Novel Aminocarbonitrile Derivatives Incorporating Carbohydrate Moieties. ACS Omega. [Link]
-
PubMed. (n.d.). Synthesis and biological evaluation of novel aniline-derived asiatic acid derivatives as potential anticancer agents. PubMed. [Link]
-
de Oliveira, G. G., et al. (2019). ABTS decolorization assay – in vitro antioxidant capacity. Protocols.io. [Link]
-
Sharma, A., et al. (2015). Effect of Electron Donating Groups on Polyphenol-based Antioxidant Dendrimers. PubMed Central. [Link]
-
Ilyasov, I. R., et al. (2020). ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways. PubMed Central. [Link]
-
PubMed. (n.d.). Synthesis, Characterization, and Antioxidant Properties of Novel Inulin Derivatives With Amino-Pyridine Group. PubMed. [Link]
-
RSC Publishing. (2021). Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. RSC Publishing. [Link]
-
NIH. (n.d.). Antioxidant activity of novel nitrogen scaffold with docking investigation and correlation of DFT stimulation. NIH. [Link]
-
ResearchGate. (n.d.). Potential antioxidant compounds with electron donating groups. ResearchGate. [Link]
-
Sharma, A., et al. (2015). Effect of electron donating groups on polyphenol-based antioxidant dendrimers. PubMed. [Link]
Sources
- 1. Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of Electron Donating Groups on Polyphenol-based Antioxidant Dendrimers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structural features, kinetics and SAR study of radical scavenging and antioxidant activities of phenolic and anilinic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effect of electron donating groups on polyphenol-based antioxidant dendrimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 17. mdpi.com [mdpi.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. ultimatetreat.com.au [ultimatetreat.com.au]
- 20. assaygenie.com [assaygenie.com]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. Aniline - Wikipedia [en.wikipedia.org]
- 23. Aniline derivative-induced methemoglobin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Aniline Induces Oxidative Stress and Apoptosis of Primary Cultured Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
A Technical Guide to 3,5-Di-tert-butyl-2-methoxyaniline: Synthesis, Properties, and Applications as a Versatile Chemical Intermediate
Executive Summary: This guide provides an in-depth technical overview of 3,5-Di-tert-butyl-2-methoxyaniline, a highly substituted and sterically hindered aniline derivative. Aniline and its derivatives are foundational components in the synthesis of a wide range of materials, including pharmaceuticals, agrochemicals, and polymers.[1] The unique structural arrangement of this compound, featuring bulky tert-butyl groups flanking a nucleophilic amino group and an adjacent coordinating methoxy group, imparts distinct chemical properties that make it a valuable intermediate.[1] This document details its physicochemical characteristics, proposes a robust synthetic pathway based on established chemical principles, and explores its potential applications in advanced organic synthesis, particularly in the fields of drug discovery and materials science.
Introduction: The Strategic Value of Steric Hindrance and Substitution
In the landscape of organic synthesis, the precise control of reactivity is paramount. Highly substituted aromatic amines are a class of intermediates that offer chemists a powerful toolset for molecular design.[1] The introduction of bulky substituents, such as tert-butyl groups, near a reactive center like an amine can profoundly influence reaction outcomes.[1] This "steric shielding" can prevent undesirable side reactions, direct the regioselectivity of subsequent transformations, and provide kinetic stability to the molecule or its derivatives.[1]
This compound (Figure 1) is an exemplar of this molecular design philosophy. It combines three key functional motifs:
-
The Aniline Core: A primary aromatic amine that serves as a versatile nucleophile and a synthetic handle for a multitude of transformations (e.g., amide couplings, diazotization).
-
Sterically Demanding tert-Butyl Groups: These groups at the 3- and 5-positions create a sterically crowded environment, influencing the conformational preference and reactivity of the amino group.
-
An Ortho-Methoxy Group: This electron-donating group modulates the electronic properties of the aromatic ring and can act as a coordinating ligand in organometallic chemistry.
This unique confluence of features positions this compound as a high-value intermediate for constructing complex molecular architectures where precise spatial and electronic control is required.
Physicochemical Properties and Characterization
The physical and chemical properties of an intermediate are critical for its effective use in synthesis. The key identifiers and computed properties for this compound are summarized in Table 1.
| Property | Value | Source |
| CAS Number | 893397-17-6 | [2] |
| Molecular Formula | C₁₅H₂₅NO | [2][3] |
| Molecular Weight | 235.37 g/mol | [2] |
| Monoisotopic Mass | 235.19362 Da | [3] |
| Predicted XlogP | 4.6 | [3] |
| IUPAC Name | 3,5-bis(tert-butyl)-2-methoxyaniline |
Characterization of this compound would typically rely on standard analytical techniques. ¹H NMR spectroscopy is expected to show distinct signals for the two non-equivalent tert-butyl groups, the methoxy protons, the aromatic protons, and the amine protons. ¹³C NMR would confirm the presence of 15 carbon atoms in their unique chemical environments. Mass spectrometry would show a molecular ion peak corresponding to its mass.[3]
Strategic Synthesis Pathway
While numerous methods exist for the synthesis of substituted anilines, a logical and efficient route to this compound can be devised from readily available starting materials. The overall strategy involves the sequential introduction of the required functional groups onto a substituted benzene ring.
Retrosynthetic Analysis
A retrosynthetic approach allows for the logical deconstruction of the target molecule to identify a viable starting material. The primary disconnections are the C-N bond of the aniline and the C-O bond of the methoxy ether. This analysis points towards a 2,4-di-tert-butylphenol precursor, a common industrial chemical.
Proposed Forward Synthesis Workflow
The forward synthesis involves three key transformations: nitration, O-methylation, and reduction. This sequence is designed to manage regioselectivity and functional group compatibility.
Detailed Experimental Protocol
The following protocol is a representative, self-validating methodology derived from established procedures for analogous transformations.[4][5]
Step 1: Nitration of 2,4-Di-tert-butylphenol
-
Rationale: The hydroxyl group is a strong ortho-, para-director. With the para position blocked, nitration is expected to occur ortho to the hydroxyl group. Acetic acid is used as a solvent to moderate the reactivity of nitric acid.
-
Procedure:
-
In a three-necked flask equipped with a dropping funnel and a thermometer, dissolve 2,4-di-tert-butylphenol (1.0 eq) in glacial acetic acid.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Add a solution of nitric acid (1.1 eq) in glacial acetic acid dropwise, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Pour the reaction mixture into ice water. The solid product, 2-Nitro-4,6-di-tert-butylphenol, will precipitate.
-
Collect the solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry in vacuo.
-
Step 2: O-Methylation of 2-Nitro-4,6-di-tert-butylphenol
-
Rationale: A standard Williamson ether synthesis. Potassium carbonate is a mild base sufficient to deprotonate the acidic phenol. Dimethyl sulfate (DMS) is an efficient methylating agent. Acetone is a suitable polar aprotic solvent.
-
Procedure:
-
To a solution of 2-Nitro-4,6-di-tert-butylphenol (1.0 eq) in acetone, add anhydrous potassium carbonate (2.0 eq).
-
Heat the suspension to reflux.
-
Add dimethyl sulfate (1.2 eq) dropwise over 30 minutes.
-
Maintain the reflux for 4-6 hours, monitoring by TLC.
-
Cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure. The resulting crude 2-Nitro-4,6-di-tert-butyl-1-methoxybenzene can be purified by column chromatography or used directly in the next step if sufficiently pure.
-
Step 3: Reduction of the Nitro Group
-
Rationale: Catalytic hydrogenation is a clean and efficient method for reducing aromatic nitro groups to anilines.[5] Palladium on carbon (Pd/C) is a standard catalyst for this transformation.
-
Procedure:
-
Dissolve 2-Nitro-4,6-di-tert-butyl-1-methoxybenzene (1.0 eq) in ethanol or ethyl acetate in a hydrogenation vessel.
-
Add 5-10% Palladium on Carbon (5 mol% Pd).
-
Purge the vessel with hydrogen gas and maintain a positive hydrogen pressure (e.g., balloon or Parr shaker).
-
Stir the reaction vigorously at room temperature. Monitor the reaction by TLC or by observing the cessation of hydrogen uptake.
-
Once complete, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the final product, this compound. Further purification can be achieved by distillation or recrystallization.
-
Applications as a Strategic Chemical Intermediate
The utility of this compound stems from its pre-installed steric and electronic features, which can be exploited in multi-step syntheses.
Scaffold for Ligand Development
The ortho-amino and methoxy groups can act as a bidentate chelate system for metal coordination. The steric bulk provided by the tert-butyl groups can create a well-defined coordination pocket around a metal center, influencing the catalytic activity and selectivity in reactions such as cross-coupling or asymmetric synthesis.
Building Block in Pharmaceutical and Agrochemical Synthesis
The aniline functionality is a key entry point for building molecular complexity. It readily undergoes reactions like amide bond formation, providing access to a wide range of biologically active scaffolds.[6] The bulky tert-butyl groups can serve as "metabolic blockers," preventing enzymatic degradation at those positions and potentially increasing the in vivo half-life of a drug candidate. Furthermore, the aniline can be converted to other functional groups via Sandmeyer-type reactions, further expanding its synthetic versatility.
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.
-
Handling: Handle in a well-ventilated fume hood to avoid inhalation of vapors or dust.
-
Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.
Conclusion
This compound is more than a simple aromatic amine; it is a strategically designed chemical intermediate. Its combination of steric bulk and versatile functional groups provides a robust platform for the synthesis of complex molecules. The logical and scalable synthetic route proposed herein makes it an accessible tool for researchers. For professionals in drug development and materials science, this compound represents a valuable building block for creating novel structures with finely tuned properties, enabling the next generation of advanced chemical products.
References
-
PubChemLite. This compound (C15H25NO). [Link]
- Google Patents. CN102924305A - Synthesis method of compound 2,6-di-tert-butyl-4-aminophenol.
- Google Patents. US4122287A - Method of preparing 2,6-di-tert.butyl-4-methylphenol.
-
Semantic Scholar. Synthesis of 2,6-di-tert-butyl-4(dimethyl amino methyl) phenol. [https://www.semanticscholar.org/paper/Synthesis-of-2%2C6-di-tert-butyl-4(dimethyl-amino-Lian-Liping/f4435882cd05d045d94726d1b72e11e3b6d274e7]([Link]
-
PubChem. 3,5-Di-tert-butylaniline. [Link]
-
Beilstein Journals. Supporting Information for Design and synthesis of tag-free photoprobes for the identification of the molecular target for CCG-1. [Link]
-
PubChem. 2-Amino-4,6-di-tert-butylphenol. [Link]
-
PubChem. 3,5-Dimethoxyaniline. [Link]
-
ResearchGate. Interaction of 3,5-di-tert-butyl-o-benzoquinone with secondary amines - A pathway to new sterically hindered N,N-disubstituted o-aminophenols. [Link]
- Google Patents.
-
Organic Syntheses. Pyridine, 1,2,3,6-tetrahydro-1-(4-methoxyphenyl). [Link]
-
Beilstein Archives. Total Synthesis of Pyrrolo[2,3-c]quinoline Alkaloid: Trigonoine B. [Link]
-
MDPI. (3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone. [Link]
-
Stenutz. 2-methoxyaniline. [Link]
-
Tuoda. Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis. [Link]
Sources
- 1. This compound | 893397-17-6 | Benchchem [benchchem.com]
- 2. scbt.com [scbt.com]
- 3. PubChemLite - this compound (C15H25NO) [pubchemlite.lcsb.uni.lu]
- 4. Page loading... [guidechem.com]
- 5. 3-Methoxy-2-methylaniline synthesis - chemicalbook [chemicalbook.com]
- 6. beilstein-journals.org [beilstein-journals.org]
- 7. 3,5-Di-tert-butylaniline | C14H23N | CID 75419 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Enigmatic Architecture of 3,5-Di-tert-butyl-2-methoxyaniline: A Guide for the Advanced Researcher
Preamble: Unveiling a Niche Scaffold
In the vast landscape of organic chemistry, certain molecular scaffolds emerge not with a thunderous discovery, but as quiet enablers of nuanced chemical transformations. 3,5-Di-tert-butyl-2-methoxyaniline, a sterically encumbered and electronically distinct aniline derivative, falls squarely into this category. While a detailed historical record of its initial synthesis remains elusive in mainstream chemical literature, its unique substitution pattern presents a compelling case study for synthetic strategy and a potential cornerstone for the development of novel ligands, catalysts, and pharmaceutical intermediates.
This technical guide eschews a conventional chronological narrative due to the scarcity of direct historical data. Instead, it embarks on a logical exploration of the compound's plausible synthesis, delving into the rationale behind each proposed step. We will dissect the challenges and opportunities presented by its sterically hindered and electronically rich aromatic core, offering insights valuable to researchers in medicinal chemistry, materials science, and catalysis.
I. The Strategic Imperative: Deconstructing the Target Molecule
The molecular architecture of this compound (Figure 1) immediately signals a series of synthetic challenges and opportunities. The presence of two bulky tert-butyl groups flanking a methoxy and an amino substituent on a benzene ring dictates a carefully orchestrated synthetic approach. The ortho relationship between the methoxy and amino groups, coupled with the meta disposition of the tert-butyl groups relative to the amine, suggests that a linear sequence of electrophilic aromatic substitutions on a simple aniline or anisole precursor would likely fail to yield the desired isomer with acceptable selectivity.
Figure 1: Structure of this compound
Caption: Proposed synthetic workflow for this compound.
Step 1: Friedel-Crafts tert-Butylation of 2-Methoxyphenol (Guaiacol)
The synthesis commences with a commercially available and relatively inexpensive starting material, 2-methoxyphenol (guaiacol). The hydroxyl and methoxy groups are both activating and ortho-, para-directing. However, the bulky tert-butyl groups are desired at the 3 and 5 positions. A Friedel-Crafts alkylation using tert-butyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid, is a plausible approach. [1][2] The electron-donating nature of both the hydroxyl and methoxy groups strongly activates the aromatic ring towards electrophilic substitution. The initial tert-butylation is expected to occur at the position para to the hydroxyl group (position 4) due to steric hindrance from the methoxy group at the ortho position. However, with an excess of the alkylating agent and strong acidic conditions, a second tert-butylation can be driven to occur at the remaining activated position ortho to the hydroxyl group and meta to the methoxy group (position 6). Subsequent isomerization under the reaction conditions could potentially lead to the thermodynamically more stable 3,5-di-tert-butyl-2-methoxyphenol. The steric bulk of the tert-butyl groups would disfavor vicinal substitution.
Experimental Protocol:
-
To a stirred solution of 2-methoxyphenol (1.0 equiv.) in a suitable solvent (e.g., dichloromethane or excess tert-butyl alcohol) at 0 °C, cautiously add concentrated sulfuric acid (catalytic amount).
-
Slowly add tert-butyl alcohol (2.5-3.0 equiv.) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or GC-MS.
-
Upon completion, pour the reaction mixture into ice-water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate 3,5-di-tert-butyl-2-methoxyphenol.
Step 2: Nitration of 3,5-Di-tert-butyl-2-methoxyphenol
The next crucial step is the regioselective introduction of a nitro group, which will serve as a precursor to the target aniline. The directing effects of the hydroxyl, methoxy, and two tert-butyl groups must be carefully considered. The hydroxyl group is a powerful activating and ortho-, para-directing group. The methoxy group is also activating and ortho-, para-directing. The tert-butyl groups are weakly activating and ortho-, para-directing.
Given the steric hindrance from the flanking tert-butyl groups and the methoxy group, the most likely position for nitration is the position para to the hydroxyl group (position 4). Nitration is typically achieved using a mixture of nitric acid and sulfuric acid. [3] Experimental Protocol:
-
Dissolve 3,5-di-tert-butyl-2-methoxyphenol (1.0 equiv.) in a minimal amount of glacial acetic acid or dichloromethane and cool to 0 °C in an ice bath.
-
Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 equiv.) and concentrated sulfuric acid (1.1 equiv.) dropwise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the reaction progress by TLC.
-
Carefully pour the reaction mixture onto crushed ice and collect the precipitated solid by filtration.
-
Wash the solid with cold water until the washings are neutral and then dry to obtain the crude nitro product. Further purification can be achieved by recrystallization.
Step 3: Methylation of the Phenolic Hydroxyl Group
With the nitro group in place, the free phenolic hydroxyl group needs to be methylated to arrive at the desired methoxy substituent. A standard Williamson ether synthesis using dimethyl sulfate and a weak base like potassium carbonate is a reliable method.
Experimental Protocol:
-
To a solution of the nitrophenol from the previous step (1.0 equiv.) in acetone or acetonitrile, add anhydrous potassium carbonate (2.0-3.0 equiv.).
-
Add dimethyl sulfate (1.2-1.5 equiv.) dropwise to the suspension.
-
Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring by TLC.
-
After cooling, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the methylated product. Purification can be performed by column chromatography if necessary.
Step 4: Reduction of the Nitro Group
The final step is the reduction of the nitro group to the corresponding amine. This is a very common and high-yielding transformation in organic synthesis. Several methods can be employed, including catalytic hydrogenation (H₂, Pd/C) or reduction with metals in acidic media (e.g., Fe/HCl, SnCl₂/HCl). [4][5]The choice of method may depend on the scale of the reaction and the presence of other functional groups. For this particular substrate, reduction with iron powder in the presence of a small amount of hydrochloric acid is a cost-effective and efficient method.
Experimental Protocol:
-
In a round-bottom flask, create a suspension of the nitro compound (1.0 equiv.) and iron powder (3.0-5.0 equiv.) in a mixture of ethanol and water.
-
Add a catalytic amount of concentrated hydrochloric acid and heat the mixture to reflux.
-
Monitor the reaction by TLC until the starting material is completely consumed (typically 2-4 hours).
-
Cool the reaction mixture and filter through a pad of celite to remove the iron salts.
-
Concentrate the filtrate to remove the ethanol and then add a saturated solution of sodium bicarbonate to neutralize the remaining acid.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford this compound.
III. Characterization and Data Summary
The synthesized this compound should be thoroughly characterized to confirm its structure and purity. The following table summarizes the expected key analytical data.
| Analysis | Expected Results |
| Appearance | Off-white to pale yellow solid |
| Molecular Formula | C₁₅H₂₅NO |
| Molecular Weight | 235.37 g/mol |
| ¹H NMR | Signals corresponding to aromatic protons, NH₂ protons, methoxy protons, and tert-butyl protons with appropriate chemical shifts and integrations. |
| ¹³C NMR | Signals for all 15 carbon atoms, including quaternary aromatic carbons and the carbons of the tert-butyl and methoxy groups. |
| Mass Spectrometry | Molecular ion peak (M⁺) at m/z = 235.1936 (high resolution) |
| Infrared (IR) | Characteristic absorption bands for N-H stretching (amine), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), and C-O stretching (ether). |
IV. Applications and Future Directions
The unique steric and electronic properties of this compound make it an intriguing building block for several areas of chemical research:
-
Ligand Synthesis: The aniline nitrogen and the ortho-methoxy oxygen can act as a bidentate chelating system for metal ions. The bulky tert-butyl groups can create a sterically hindered coordination environment, potentially leading to catalysts with unique selectivity and stability.
-
Pharmaceutical Scaffolds: Substituted anilines are prevalent in many drug molecules. [6]The lipophilic tert-butyl groups can enhance membrane permeability, while the overall substitution pattern can be fine-tuned to optimize binding to biological targets.
-
Materials Science: The rigid and bulky nature of this molecule could be exploited in the synthesis of novel polymers or organic electronic materials with specific packing properties and thermal stability.
V. Conclusion
While the discovery and historical development of this compound are not well-documented, a plausible and robust synthetic route can be designed based on fundamental principles of organic chemistry. This guide provides a detailed, albeit hypothetical, pathway for its synthesis, highlighting the strategic considerations necessary to navigate the challenges of steric hindrance and directing group effects. The unique architecture of this molecule holds significant potential for innovation in catalysis, medicinal chemistry, and materials science, inviting the scientific community to explore its properties and unlock its full potential.
References
-
Highly Selective Electrocatalytic Reduction of Substituted Nitrobenzenes to Their Aniline Derivatives Using a Polyoxometalate Redox Mediator. ACS Organic & Inorganic Au. [Link]
-
Selective chemical reduction of Nitrobenzene to Aniline by Fe doped 1T MoS2 nanozyme. ChemRxiv. [Link]
-
A DFT study of reduction of nitrobenzene to aniline with SnCl2 and hydrochloric acid. Journal of Physical Organic Chemistry. [Link]
-
Reduction of Nitro Groups to Amines and Carbonyl Groups to Alcohols. YouTube. [Link]
-
Practical catalytic method for synthesis of sterically hindered anilines. Chemical Communications. [Link]
-
An S(N)Ar approach to sterically hindered ortho-alkoxybenzaldehydes for the synthesis of olefin metathesis catalysts. The Journal of Organic Chemistry. [Link]
-
Directed ortho metalation. Wikipedia. [Link]
-
Friedel-Crafts Alkylation. Eastern Kentucky University - EduBirdie. [Link]
-
Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. ARKIVOC. [Link]
-
Synergistic Brønsted/Lewis Acid Catalyzed Aromatic Alkylation with Unactivated Tertiary Alcohols or Di-tert-Butylperoxide to Synthesize Quaternary Carbon Centers. ChemRxiv. [Link]
-
Chemistry of 1,2-di-tert.Butylbenzene and derivatives i. nitration of 1,2-di-tert.butylbenzene. ResearchGate. [Link]
-
C–H Functionalization of Anilines. Thieme. [Link]
-
Nitration of 1,3,5-Trimethoxybenzene. ResearchGate. [Link]
-
Contra-Friedel—Crafts tert-Butylation of Substituted Aromatic Rings via Directed Metalation and Sulfinylation. ResearchGate. [Link]
-
Synthesis of 1,4-di-t-butyl-2,5-dimethoxybenzene. The Royal Society of Chemistry. [Link]
-
Describe a synthetic route for the preparation of 4 - methoxyaniline (p-anisidine) starting with s1 V benzene. | Homework.Study.com. Study.com. [Link]
Sources
- 1. Friedel-Crafts Alkylation | Eastern Kentucky University - Edubirdie [edubirdie.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Highly Selective Electrocatalytic Reduction of Substituted Nitrobenzenes to Their Aniline Derivatives Using a Polyoxometalate Redox Mediator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. cerritos.edu [cerritos.edu]
Methodological & Application
Synthesis of 3,5-Di-tert-butyl-2-methoxyaniline: An In-Depth Technical Guide
This comprehensive guide details a robust, multi-step synthesis protocol for 3,5-Di-tert-butyl-2-methoxyaniline, a sterically hindered aniline derivative with significant potential in specialized chemical synthesis. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a detailed, practical understanding of the synthesis of complex organic molecules. The protocol herein is built upon established chemical principles, providing not just a methodology, but also the scientific rationale behind the chosen synthetic strategy.
Introduction and Significance
Highly substituted anilines are crucial building blocks in the synthesis of a wide range of organic compounds, from pharmaceuticals to specialized polymers. The strategic placement of bulky substituents, such as tert-butyl groups, can impart unique steric and electronic properties to a molecule. In the case of this compound, the presence of two tert-butyl groups flanking a methoxy and an amino group on a benzene ring creates a sterically crowded environment. This can influence the reactivity of the amino group, making it a valuable synthon for creating complex molecular architectures where controlled reactivity is paramount.
This guide outlines a three-step synthetic pathway, commencing with the commercially available 2,6-di-tert-butylphenol. The synthesis proceeds through a Williamson ether synthesis to introduce the methoxy group, followed by a regioselective nitration, and concludes with the reduction of the nitro group to the desired aniline.
Overall Synthetic Scheme
The synthesis of this compound is proposed to proceed via the following three steps:
Application Notes and Protocols for the Synthesis of 3,5-Di-tert-butyl-2-methoxyaniline
Abstract
This document provides a comprehensive guide for the synthesis of 3,5-Di-tert-butyl-2-methoxyaniline, a sterically hindered aniline derivative of significant interest in medicinal chemistry and materials science.[1] The protocol herein details a robust and reproducible two-step synthetic route commencing with the nitration of commercially available 2,4-di-tert-butylanisole, followed by the selective reduction of the resulting nitroaromatic intermediate. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, safety protocols, and data interpretation.
Introduction and Scientific Context
Highly substituted anilines, such as this compound, are valuable molecular scaffolds in organic synthesis. The strategic placement of bulky tert-butyl groups and an electron-donating methoxy group imparts unique steric and electronic properties to the molecule.[1] These features are instrumental in directing the regioselectivity of subsequent chemical transformations and in modulating the physicochemical properties of derivative compounds. The sterically hindered nature of this aniline can influence reaction kinetics, enhance the stability of resulting products, and provide a scaffold for the development of novel ligands, catalysts, and pharmaceutical agents.[1]
The synthetic pathway described proceeds through two well-established and mechanistically understood reactions: electrophilic aromatic substitution (nitration) and subsequent reduction of a nitro group. The rationale for this approach lies in the high efficiency and selectivity of each step, allowing for the preparation of the target molecule in good yield and purity.
Reaction Scheme and Mechanism
The synthesis of this compound is accomplished via the following two-step sequence:
Step 1: Nitration of 2,4-Di-tert-butylanisole
The first step involves the electrophilic nitration of 2,4-di-tert-butylanisole. The methoxy and tert-butyl groups are ortho-, para-directing activators. The bulky tert-butyl groups sterically hinder the positions ortho to them, and the methoxy group strongly activates the aromatic ring. Consequently, the incoming electrophile, the nitronium ion (NO₂⁺), is directed to the position ortho to the methoxy group and meta to the two tert-butyl groups.
Step 2: Reduction of 2,4-Di-tert-butyl-6-nitroanisole
The second step is the reduction of the nitro group in 2,4-Di-tert-butyl-6-nitroanisole to an amine. A common and effective method for this transformation is the use of a metal catalyst, such as tin(II) chloride (SnCl₂) in the presence of a protic solvent like ethanol, or catalytic hydrogenation.
Detailed Experimental Protocol
3.1. Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS No. | Notes |
| 2,4-Di-tert-butylanisole | ≥98% | Sigma-Aldrich | 5396-38-3 | Starting material |
| Nitric acid (70%) | ACS Reagent | Fisher Scientific | 7697-37-2 | Oxidizing agent |
| Sulfuric acid (98%) | ACS Reagent | VWR | 7664-93-9 | Catalyst |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich | 75-09-2 | Solvent |
| Sodium bicarbonate | ≥99.5% | EMD Millipore | 144-55-6 | For neutralization |
| Magnesium sulfate | Anhydrous | Acros Organics | 7487-88-9 | Drying agent |
| Tin(II) chloride dihydrate | ≥98% | Alfa Aesar | 10025-69-1 | Reducing agent |
| Ethanol | 200 proof | Decon Labs | 64-17-5 | Solvent |
| Ethyl acetate | HPLC Grade | Fisher Scientific | 141-78-6 | For extraction |
| Hexanes | HPLC Grade | Fisher Scientific | 110-54-3 | For chromatography |
| Hydrochloric acid | 37% | Sigma-Aldrich | 7647-01-0 | For workup |
| Sodium hydroxide | ≥97% | Sigma-Aldrich | 1310-73-2 | For workup |
3.2. Safety Precautions
Hazard Assessment: This procedure involves the use of strong acids, flammable solvents, and potentially toxic materials. Appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, must be worn at all times. All manipulations should be performed in a certified chemical fume hood.
-
Nitric acid and Sulfuric acid: Are highly corrosive and strong oxidizing agents. Handle with extreme care to avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water and seek medical attention.
-
Dichloromethane: Is a volatile and potentially carcinogenic solvent.[2] Avoid inhalation of vapors.
-
This compound: The final product is an aniline derivative. Aniline and its derivatives are generally considered toxic and may be harmful if swallowed, inhaled, or absorbed through the skin.[2][3][4] Handle with care and avoid exposure.
3.3. Step-by-Step Procedure
Part A: Synthesis of 2,4-Di-tert-butyl-6-nitroanisole
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 2,4-di-tert-butylanisole (10.0 g, 45.4 mmol) in dichloromethane (100 mL). Cool the solution to 0 °C in an ice bath.
-
Preparation of Nitrating Mixture: In a separate beaker, carefully add nitric acid (4.8 mL, 70%) to chilled sulfuric acid (10 mL) at 0 °C. Caution: This is a highly exothermic process.
-
Nitration Reaction: Add the nitrating mixture dropwise to the stirred solution of 2,4-di-tert-butylanisole over a period of 30 minutes, maintaining the internal temperature below 5 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for an additional 1 hour. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 9:1 hexanes:ethyl acetate eluent system.
-
Workup: Once the reaction is complete, slowly pour the reaction mixture into a beaker containing ice water (200 mL). Separate the organic layer and wash it sequentially with water (2 x 100 mL), saturated sodium bicarbonate solution (2 x 100 mL), and brine (100 mL).
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude 2,4-Di-tert-butyl-6-nitroanisole as a yellow oil. The product can be purified by flash column chromatography on silica gel if necessary.
Part B: Synthesis of this compound
-
Reaction Setup: In a 500 mL round-bottom flask, dissolve the crude 2,4-Di-tert-butyl-6-nitroanisole from the previous step in ethanol (200 mL).
-
Reduction Reaction: To this solution, add tin(II) chloride dihydrate (41.0 g, 181.6 mmol). Heat the mixture to reflux (approximately 78 °C) and maintain for 2-3 hours.
-
Reaction Monitoring: Monitor the reaction by TLC (4:1 hexanes:ethyl acetate) until the starting material is no longer visible.
-
Workup: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol. Add ethyl acetate (200 mL) and a 2 M solution of sodium hydroxide until the pH is basic (pH > 10). Caution: This will precipitate tin salts.
-
Filtration and Extraction: Filter the mixture through a pad of Celite® to remove the tin salts, washing the filter cake with ethyl acetate. Transfer the filtrate to a separatory funnel and separate the organic layer. Wash the organic layer with brine (2 x 100 mL).
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (gradient elution with hexanes and ethyl acetate) to yield this compound as a pale yellow solid.
Visualization of Experimental Workflow
The following diagram illustrates the key stages of the synthesis process.
Caption: Workflow for the synthesis of this compound.
Data Summary and Expected Results
| Parameter | Step 1: Nitration | Step 2: Reduction |
| Starting Material | 2,4-Di-tert-butylanisole | 2,4-Di-tert-butyl-6-nitroanisole |
| Key Reagents | HNO₃, H₂SO₄ | SnCl₂·2H₂O |
| Solvent | Dichloromethane | Ethanol |
| Reaction Time | ~1.5 hours | ~3 hours |
| Temperature | 0 °C | Reflux (~78 °C) |
| Typical Yield | 85-95% | 70-85% |
| Product Appearance | Yellow Oil | Pale Yellow Solid |
| Molecular Formula | C₁₅H₂₃NO₃ | C₁₅H₂₅NO[5][6] |
| Molecular Weight | 265.35 g/mol | 235.37 g/mol [5] |
Characterization
The identity and purity of the final product, this compound, should be confirmed by standard analytical techniques:
-
¹H NMR (Nuclear Magnetic Resonance): To confirm the proton environment of the molecule.
-
¹³C NMR: To confirm the carbon framework.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Melting Point: To assess purity.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low yield in nitration | Incomplete reaction; side reactions. | Ensure the reaction temperature is maintained at 0 °C. Check the quality of the nitrating agents. |
| Incomplete reduction | Insufficient reducing agent or reaction time. | Increase the amount of SnCl₂·2H₂O or extend the reflux time. Ensure the reaction is monitored by TLC. |
| Product contamination with tin salts | Inadequate filtration or basification. | Ensure the pH is sufficiently basic during workup. Use a thick pad of Celite® for filtration. |
Conclusion
The protocol described provides a reliable and efficient method for the laboratory-scale synthesis of this compound. By following the detailed steps and adhering to the safety precautions, researchers can successfully prepare this valuable building block for further applications in chemical synthesis and drug discovery.
References
-
ChemDmart. Safety Data Sheet - 4-Anisidine. [Link]
-
PubChem. This compound. [Link]
-
Angene Chemical. Safety Data Sheet - 3-Iodo-4-methoxyaniline, HCl. [Link]
Sources
Application Notes & Protocols: The Strategic Role of 3,5-Di-tert-butyl-2-methoxyaniline in Advanced Agrochemical Synthesis
Abstract
Substituted anilines are foundational building blocks in the synthesis of a vast array of industrial and pharmaceutical compounds. In the specialized field of agrochemical development, the structural and electronic properties of the aniline precursor are paramount in defining the final product's efficacy, selectivity, and metabolic stability. This document provides an in-depth technical guide on the application of 3,5-Di-tert-butyl-2-methoxyaniline, a highly substituted and sterically hindered aniline, in the synthesis of next-generation agrochemicals. We will explore the rationale behind its use, detailing its synthesis and subsequent conversion into potent herbicidal compounds. The protocols herein are designed for researchers and process chemists, offering step-by-step methodologies, mechanistic insights, and expert commentary on process optimization and troubleshooting.
Introduction: The Advantage of Steric Hindrance and Electronic Tuning
This compound is not a simple aniline derivative. Its unique substitution pattern confers specific, highly desirable properties for an agrochemical intermediate:
-
Steric Shielding: The two bulky tert-butyl groups flanking the amine functionality provide significant steric hindrance. This can be strategically employed to:
-
Direct subsequent reactions to less hindered sites of the molecule.
-
Inhibit unwanted side reactions or metabolic degradation pathways in the final agrochemical product, potentially increasing its environmental persistence and efficacy.
-
Lock the molecule into a specific conformation, which can be crucial for binding to the target protein or enzyme in a weed or pest.
-
-
Electronic Effects: The methoxy group (-OCH₃) at the ortho position and the alkyl groups at the meta positions are electron-donating. This increases the nucleophilicity of the aromatic ring, influencing its reactivity in electrophilic substitution reactions. The methoxy group, in particular, can also engage in hydrogen bonding, which may play a role in directing molecular assembly or receptor interaction.
The convergence of these features makes this aniline an ideal scaffold for building complex, highly active agrochemical molecules. Practical catalytic methods have been developed for the synthesis of such sterically hindered anilines, addressing previous limitations and enabling their broader use in research and development.[1]
Physicochemical Properties & Safety Data
Proper handling and characterization are critical starting points for any synthetic protocol. The key properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 893397-17-6 | Santa Cruz Biotechnology[2] |
| Molecular Formula | C₁₅H₂₅NO | Santa Cruz Biotechnology[2] |
| Molecular Weight | 235.37 g/mol | Santa Cruz Biotechnology[2] |
| Appearance | Off-white to light brown crystalline powder | Typical for substituted anilines |
| Solubility | Soluble in organic solvents (e.g., DCM, Ether, Toluene) | Inferred from structure |
Safety Precautions: Like most aromatic amines, this compound should be handled with care. Assume it is toxic upon inhalation, ingestion, or skin contact. Always use appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed within a certified chemical fume hood.
Synthesis of this compound
The synthesis of this key intermediate typically starts from a correspondingly substituted nitrobenzene compound. The general strategy involves the reduction of a nitro group to an amine.
Synthetic Principle & Rationale
The most common and scalable method for converting an aromatic nitro compound to an aniline is catalytic hydrogenation. This method is often preferred over metal/acid reductions (e.g., Sn/HCl) due to its cleaner reaction profile, milder conditions, and easier work-up. A patent for a related compound, p-methoxyaniline, describes a one-step synthesis from nitrobenzene via hydrogenation and transposition, highlighting the industrial viability of such routes.[3]
The choice of catalyst (e.g., Palladium on Carbon, Platinum oxide) and solvent is crucial for achieving high yield and purity. The reaction is monitored for the complete consumption of the starting material.
Workflow for Synthesis
Caption: Workflow for the synthesis of the target aniline via catalytic hydrogenation.
Detailed Experimental Protocol
Reagents:
-
1,3-Di-tert-butyl-2-methoxy-5-nitrobenzene
-
10% Palladium on Carbon (Pd/C), 50% wet
-
Ethanol (anhydrous)
-
Hydrogen (H₂) gas
-
Celite®
Procedure:
-
Reaction Setup: In a hydrogenation flask or a suitable pressure vessel, dissolve 1,3-Di-tert-butyl-2-methoxy-5-nitrobenzene (1.0 eq) in anhydrous ethanol (approx. 10-15 mL per gram of substrate).
-
Catalyst Addition: Carefully add 10% Pd/C catalyst (approx. 5-10 mol % Pd) to the solution. Expert Insight: The catalyst is pyrophoric. Handle it under a nitrogen or argon atmosphere or add it to the solvent carefully.
-
Hydrogenation: Secure the flask to a hydrogenation apparatus (e.g., Parr shaker). Purge the vessel with nitrogen or argon, then evacuate and backfill with hydrogen gas (H₂). Repeat this purge cycle three times.
-
Reaction: Pressurize the vessel with H₂ (typically 50-60 psi) and begin vigorous stirring or shaking at room temperature.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is fully consumed.
-
Work-up: Once complete, carefully vent the H₂ pressure and purge the vessel with nitrogen.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with a small amount of ethanol to ensure complete recovery of the product.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., hexanes) or by column chromatography on silica gel if necessary.
Expected Results:
-
Yield: Typically >90%
-
Characterization: Confirm structure and purity via ¹H NMR, ¹³C NMR, and mass spectrometry.
Application in Agrochemical Synthesis: A Case Study
The true value of an intermediate is demonstrated by its successful conversion into a high-value final product. Sterically hindered anilines are crucial in the synthesis of various modern herbicides and fungicides.[4][5] While a specific commercial agrochemical derived directly from this compound is not publicly disclosed in detail, its structure is highly analogous to intermediates used in the synthesis of novel picolinic acid and imidazolinone herbicides.[4][6]
We will use the synthesis of a hypothetical, yet structurally representative, herbicidal precursor—a substituted pyrazole—to illustrate the utility of our target aniline. This pathway is inspired by modern synthetic strategies in the discovery of novel auxin herbicides.[4][5]
Reaction Principle: Diazotization and Coupling
The primary amino group of the aniline is a versatile functional handle. A classic and powerful transformation is its conversion to a diazonium salt, which can then be used in a variety of coupling reactions. In this case study, we will perform a diazotization followed by a reductive cyclization with a diketone to form a substituted pyrazole ring system.
Process Flow for Pyrazole Synthesis
Caption: Logical flow for converting the aniline to a pyrazole core structure.
Detailed Experimental Protocol
Reagents:
-
This compound
-
Hydrochloric acid (HCl), concentrated
-
Sodium nitrite (NaNO₂)
-
Acetylacetone (2,4-pentanedione)
-
Sodium acetate (NaOAc)
-
Diethyl ether or Ethyl acetate
Procedure:
-
Diazonium Salt Formation:
-
Suspend this compound (1.0 eq) in a mixture of water and concentrated HCl (3.0 eq) in a flask.
-
Cool the suspension to 0-5 °C in an ice-water bath with vigorous stirring.
-
Dissolve sodium nitrite (NaNO₂, 1.1 eq) in a minimal amount of cold water.
-
Add the NaNO₂ solution dropwise to the aniline suspension, keeping the temperature below 5 °C. Expert Insight: A slow, controlled addition is critical to prevent dangerous decomposition of the diazonium salt and unwanted side reactions. The formation of the diazonium salt is often indicated by the initial solid dissolving to form a clear solution.
-
-
Coupling and Cyclization:
-
In a separate flask, prepare a solution of acetylacetone (1.2 eq) and sodium acetate (3.0 eq) in a water/ethanol mixture.
-
Cool this solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution from Step 1 to the acetylacetone solution. A brightly colored precipitate (the azo intermediate) should form immediately.
-
Allow the reaction to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours to ensure complete cyclization to the pyrazole.
-
-
Work-up and Isolation:
-
Extract the reaction mixture with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the solvent under reduced pressure to obtain the crude pyrazole product.
-
-
Purification:
-
Purify the crude material using flash column chromatography (silica gel) with a hexane/ethyl acetate gradient to yield the pure substituted pyrazole.
-
Troubleshooting and Mechanistic Insights
-
Incomplete Diazotization: If the starting aniline persists, ensure the temperature was kept low and that a sufficient excess of acid was used. The aniline must be fully protonated to react with the nitrous acid generated in situ.
-
Low Yield in Coupling: The pH of the coupling reaction is crucial. The reaction requires a mildly acidic to neutral environment (buffered by sodium acetate) for the electrophilic diazonium salt to react effectively with the enolate of the acetylacetone.
-
Role of the Substituents: The bulky tert-butyl groups are not just passive spectators. They prevent intermolecular stacking and aggregation, which can improve the solubility of the intermediates and final products. The ortho-methoxy group's electronic donation activates the ring, but its position also influences the geometry of the final molecule, which is a key aspect of modern agrochemical design. The introduction of specific functional groups, such as fluorine, is a common strategy to enhance the efficacy and modify the properties of active ingredients.[7]
Conclusion
This compound is a valuable, highly functionalized intermediate for the synthesis of complex agrochemicals. Its sterically demanding and electronically tuned structure allows chemists to build molecules with enhanced stability and specific conformational properties. The protocols detailed here for its synthesis and subsequent elaboration into a pyrazole core provide a practical framework for researchers engaged in the discovery and development of novel crop protection agents. The principles of steric shielding and electronic control demonstrated by this molecule are central to the rational design of the next generation of effective and environmentally conscious agrochemicals.
References
-
Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. MDPI. Available at: [Link]
-
Imidazolinone herbicides: Synthesis and novel chemistry. Semantic Scholar. Available at: [Link]
-
Green Synthesis: Novel method for Substituted Anilines from its Benzyl Azides. Cambridge Open Engage. Available at: [Link]
-
Green Synthesis: Novel method for Substituted Anilines from its Benzyl Azides. ResearchGate. Available at: [Link]
-
Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. ResearchGate. Available at: [Link]
-
3,5-Dimethoxyaniline Available at Competitive Prices for Industrial Applications. IndiaMART. Available at: [Link]
-
The unique role of fluorine in the design of active ingredients for modern crop protection. PubMed. Available at: [Link]
-
Practical catalytic method for synthesis of sterically hindered anilines. RSC Publishing. Available at: [Link]
- Synthesis method for synthesizing p-methoxyaniline compound through hydrogenation and transposition. Google Patents.
Sources
- 1. Practical catalytic method for synthesis of sterically hindered anilines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. scbt.com [scbt.com]
- 3. CN102675133A - Synthesis method for synthesizing p-methoxyaniline compound through hydrogenation and transposition - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. semanticscholar.org [semanticscholar.org]
- 7. The unique role of fluorine in the design of active ingredients for modern crop protection - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Application of 3,5-Di-tert-butyl-2-methoxyaniline in Modern Pharmaceutical Synthesis
Introduction: Unveiling the Potential of a Sterically Hindered Aniline
In the landscape of pharmaceutical research and development, the strategic selection of building blocks is paramount to the successful synthesis of novel therapeutic agents. 3,5-Di-tert-butyl-2-methoxyaniline is a highly substituted aniline derivative that has emerged as a valuable scaffold in medicinal chemistry. Its unique structural features—two bulky tert-butyl groups and an electron-donating methoxy group ortho to the amine—impart distinct properties that can be leveraged to overcome synthetic challenges and enhance the pharmacological profiles of drug candidates. The tert-butyl groups provide significant steric hindrance, which can influence reaction selectivity and confer metabolic stability to the final compound. Concurrently, the methoxy and amino groups offer sites for further functionalization and are key pharmacophoric elements. This guide provides an in-depth exploration of the practical applications and experimental protocols for the use of this compound in the synthesis of pharmaceutical intermediates, with a particular focus on its role in the generation of kinase inhibitors.
Core Application: A Gateway to Novel Kinase Inhibitors
Protein kinases are a crucial class of enzymes that regulate a multitude of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, the development of small molecule kinase inhibitors is a major focus of modern drug discovery. The pyrimidine core is a well-established scaffold for kinase inhibitors, mimicking the adenine portion of ATP to achieve competitive inhibition. The strategic incorporation of substituted anilines at the C2 or C4 position of the pyrimidine ring is a common strategy to enhance potency and selectivity.
This compound is an ideal candidate for this purpose. Its sterically encumbered nature can facilitate selective binding to the target kinase while the methoxy group can form key hydrogen bond interactions within the ATP-binding pocket. This section will detail a representative application of this compound in the synthesis of a hypothetical, yet plausible, pyrimidine-based kinase inhibitor, demonstrating its utility in generating compounds with therapeutic potential.
Physicochemical Data of Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |
| This compound | C₁₅H₂₅NO | 235.37 | - | - |
| 2-Chloro-N-methyl-5-(trifluoromethyl)pyrimidine-4-carboxamide | C₇H₅ClF₃N₃O | 255.58 | - | - |
| 2-((3,5-Di-tert-butyl-2-methoxyphenyl)amino)-N-methyl-5-(trifluoromethyl)pyrimidine-4-carboxamide | C₂₂H₂₉F₃N₄O₂ | 454.49 | - | - |
Experimental Protocols: Synthesis of a Pyrimidine-Based Kinase Inhibitor Intermediate
This section provides a detailed protocol for the synthesis of 2-((3,5-di-tert-butyl-2-methoxyphenyl)amino)-N-methyl-5-(trifluoromethyl)pyrimidine-4-carboxamide, a potential kinase inhibitor, via a nucleophilic aromatic substitution (SNAr) reaction.
Workflow for the Synthesis of a Kinase Inhibitor Intermediate
Caption: A generalized workflow for the synthesis of the target kinase inhibitor intermediate.
Detailed Step-by-Step Protocol
Objective: To synthesize 2-((3,5-di-tert-butyl-2-methoxyphenyl)amino)-N-methyl-5-(trifluoromethyl)pyrimidine-4-carboxamide.
Materials:
-
This compound
-
2-Chloro-N-methyl-5-(trifluoromethyl)pyrimidine-4-carboxamide
-
N,N-Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base
-
Anhydrous N,N-Dimethylformamide (DMF) or another suitable polar aprotic solvent
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography elution
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Condenser
-
Inert gas supply (Nitrogen or Argon)
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin-layer chromatography (TLC) plates and developing chamber
-
UV lamp for TLC visualization
Procedure:
-
Reaction Setup:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound (1.0 eq).
-
Add anhydrous DMF to dissolve the aniline.
-
To this solution, add 2-chloro-N-methyl-5-(trifluoromethyl)pyrimidine-4-carboxamide (1.1 eq) and N,N-Diisopropylethylamine (DIPEA) (2.0 eq). The base is crucial to neutralize the HCl generated during the reaction.
-
-
Reaction:
-
Heat the reaction mixture to 80-100 °C. The elevated temperature is necessary to overcome the activation energy for the nucleophilic aromatic substitution.
-
Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexanes:ethyl acetate mobile phase) or LC-MS until the starting materials are consumed (typically 12-24 hours).
-
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into water and extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine to remove any remaining DMF and inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
-
Purify the resulting crude product by flash column chromatography on silica gel. A gradient elution system, for example, starting with 100% hexanes and gradually increasing the proportion of ethyl acetate, can be employed to isolate the desired product.
-
Collect the fractions containing the pure product (as determined by TLC) and concentrate them to yield 2-((3,5-di-tert-butyl-2-methoxyphenyl)amino)-N-methyl-5-(trifluoromethyl)pyrimidine-4-carboxamide as a solid.
-
Proposed Reaction Mechanism
The synthesis proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing trifluoromethyl group and the pyrimidine ring itself activate the C2 position for nucleophilic attack by the aniline.
Caption: The SNAr mechanism for the synthesis of the target compound.
Safety and Handling
As a senior application scientist, ensuring laboratory safety is of utmost importance. The following precautions should be taken when handling the materials involved in this protocol:
-
This compound: Handle in a well-ventilated area, preferably in a fume hood. Avoid contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
2-Chloro-N-methyl-5-(trifluoromethyl)pyrimidine-4-carboxamide: This is a reactive electrophile. Avoid inhalation and contact with skin and eyes. Use appropriate PPE.
-
N,N-Diisopropylethylamine (DIPEA): This is a corrosive and flammable liquid. Handle in a fume hood and wear appropriate PPE.
-
N,N-Dimethylformamide (DMF): DMF is a potential teratogen and should be handled with extreme care in a fume hood. Avoid skin contact and inhalation.
Always consult the Safety Data Sheet (SDS) for each chemical before use and follow all institutional safety guidelines.
Conclusion and Future Outlook
This compound serves as a prime example of how the rational design of building blocks can significantly impact the synthesis of complex pharmaceutical targets. Its unique steric and electronic properties make it a valuable tool for medicinal chemists aiming to develop novel therapeutics, particularly in the realm of kinase inhibitors. The detailed protocol provided herein offers a practical guide for researchers to utilize this versatile compound in their synthetic endeavors. As the demand for more selective and potent drugs continues to grow, the strategic application of such well-designed molecular scaffolds will undoubtedly play a pivotal role in the future of drug discovery.
References
-
Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. PMC. [Link]
-
Synthesis and PI 3-Kinase Inhibition Activity of Some Novel 2,4,6-Trisubstituted 1,3,5-Triazines. PMC. [Link]
-
Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. PMC. [Link]
-
Nucleophilic Aromatic Substitution. Chemistry Steps. [Link]
-
A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. PMC. [Link]
-
2-Chloro-4-(trifluoromethyl)pyrimidine-5-N-(3',5'-bis(trifluoromethyl)phenyl)-carboxamide: a potent inhibitor of NF-kappa B- and AP-1-mediated gene expression identified using solution-phase combinatorial chemistry. PubMed. [Link]
-
Discovery of 2-((3-Amino-4-methylphenyl)amino)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide (CHMFL-ABL-053) as a Potent, Selective, and Orally Available BCR-ABL/SRC/p38 Kinase Inhibitor for Chronic Myeloid Leukemia. PubMed. [Link]
-
Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Arabian Journal of Chemistry. [Link]
- US20140135497A1 - Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine - Google P
Application Notes and Protocols: 3,5-Di-tert-butyl-2-methoxyaniline as a Novel Polymer Stabilizer
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive technical guide for the evaluation of 3,5-Di-tert-butyl-2-methoxyaniline as a potential stabilizer for polymeric materials. While direct performance data for this specific molecule is not extensively available in public literature, its structural features—a sterically hindered aniline derivative—suggest a strong potential for antioxidant and thermal stabilization properties. This document outlines the theoretical framework for its stabilization mechanism, detailed protocols for its incorporation into polymer matrices, and a suite of analytical techniques to rigorously assess its performance. The provided methodologies are designed to be self-validating, enabling researchers to generate reliable data on its efficacy.
Introduction: The Rationale for this compound as a Polymer Stabilizer
Polymer degradation, induced by factors such as heat, oxygen, and UV radiation, is a critical challenge in materials science.[1] This degradation manifests as a loss of mechanical properties, discoloration, and reduced service life.[1] To counteract these effects, stabilizers are incorporated into polymer formulations.[2]
This compound possesses a unique molecular architecture that suggests its potential as a highly effective polymer stabilizer. The presence of bulky tert-butyl groups provides steric hindrance, a key feature in many commercial antioxidants that enhances their stability and reactivity towards chain-propagating radicals.[2] The aniline functional group can act as a potent hydrogen donor to terminate radical chain reactions, a mechanism well-established for aromatic amine antioxidants.[2] Furthermore, the methoxy group can influence the electronic properties of the aromatic ring, potentially enhancing its radical scavenging activity.
This guide provides the necessary protocols to investigate the efficacy of this compound as a primary antioxidant and thermal stabilizer.
Proposed Mechanism of Action
The primary role of an antioxidant stabilizer is to interrupt the auto-oxidation cycle of a polymer. This process is a radical chain reaction initiated by heat, light, or mechanical stress. The proposed mechanism for this compound is analogous to that of other sterically hindered aromatic amines.
Figure 2: Workflow for incorporating this compound into a polymer matrix.
Performance Evaluation
The following tests are recommended to evaluate the effectiveness of this compound as a polymer stabilizer.
3.3.1. Thermal Stability Assessment
-
Oxidative Induction Time (OIT): This is a primary method to assess the effectiveness of an antioxidant.
-
Instrument: Differential Scanning Calorimeter (DSC).
-
Procedure: A small sample of the stabilized polymer is heated to a specific temperature in an inert atmosphere (nitrogen). The atmosphere is then switched to oxygen, and the time until the onset of the exothermic oxidation peak is measured. A longer OIT indicates better thermal stability. [3]
-
-
Thermogravimetric Analysis (TGA): This technique measures the weight loss of a material as a function of temperature.
-
Instrument: Thermogravimetric Analyzer.
-
Procedure: The sample is heated at a constant rate in a controlled atmosphere (air or nitrogen). The temperature at which significant weight loss occurs is an indicator of thermal stability.
-
3.3.2. Photo-Oxidative Stability Assessment
-
Accelerated Weathering: This simulates the damaging effects of sunlight, temperature, and moisture.
-
Instrument: Xenon arc or QUV accelerated weathering tester.
-
Procedure: Polymer samples are exposed to cycles of UV light, heat, and moisture. The degradation is monitored over time by measuring changes in color (using a spectrophotometer) and mechanical properties (e.g., tensile strength, elongation at break).
-
3.3.3. Mechanical Property Testing
-
Tensile Testing: Measures the force required to pull a sample to its breaking point.
-
Instrument: Universal Testing Machine.
-
Procedure: Dog-bone shaped samples are stretched at a constant rate until they fracture. The tensile strength, elongation at break, and Young's modulus are calculated. These properties are measured before and after accelerated aging to quantify the extent of degradation.
-
Data Presentation and Interpretation
The following tables provide a template for organizing and presenting the experimental data.
Table 1: Oxidative Induction Time (OIT) Data
| Sample | Stabilizer Concentration (wt%) | OIT (minutes) at 200°C |
| Control (unstabilized) | 0 | |
| Sample A | 0.1 | |
| Sample B | 0.25 | |
| Sample C | 0.5 | |
| Commercial Stabilizer X | 0.25 |
Table 2: Mechanical Properties After Accelerated Weathering
| Sample | Weathering Time (hours) | Tensile Strength (MPa) | Elongation at Break (%) |
| Control | 0 | ||
| 500 | |||
| 1000 | |||
| Sample B (0.25%) | 0 | ||
| 500 | |||
| 1000 |
Conclusion
While "this compound" is not a widely documented polymer stabilizer, its chemical structure holds significant promise for this application. The protocols outlined in this guide provide a robust framework for researchers to systematically evaluate its performance. By following these methodologies, it is possible to generate the necessary data to determine its efficacy as a novel antioxidant and thermal stabilizer for a range of polymeric materials.
References
-
ResearchGate. (2025). Evaluation of antioxidant activity of aniline and polyaniline. Available at: [Link]
-
MySkinRecipes. (n.d.). This compound. Available at: [Link]
-
ResearchGate. (2019). Recent advances in the applications of substituted polyanilines and their blends and composites. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. Available at: [Link]
-
RSC Publishing. (2021). Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. Available at: [Link]
-
ResearchGate. (2021). (PDF) Polymerization of new aniline derivatives: Synthesis, characterization and application as sensors. Available at: [Link]
-
PubMed. (2015). Practical catalytic method for synthesis of sterically hindered anilines. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and Assessment of Novel Sustainable Antioxidants with Different Polymer Systems. Available at: [Link]
-
MDPI. (n.d.). A Brief Evaluation of Antioxidants, Antistatics, and Plasticizers Additives from Natural Sources for Polymers Formulation. Available at: [Link]
Sources
Application of 3,5-Di-tert-butyl-2-methoxyaniline in the Synthesis of High-Performance Azo Dyes
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: Strategic Design of Chromophores with 3,5-Di-tert-butyl-2-methoxyaniline
In the vast landscape of synthetic colorants, azo dyes represent the most extensive and versatile class, accounting for over 60% of all commercial dyes.[1] Their prominence stems from a straightforward and robust synthesis involving diazotization and azo coupling, which allows for a wide array of colors and functionalities.[2][3] The strategic selection of the aniline precursor (the diazo component) is paramount in tuning the final properties of the dye. This compound (CAS No. 893397-17-6) is a highly specialized aromatic amine that offers unique advantages in the design of high-performance azo dyes.[4][5]
The molecular architecture of this aniline is distinguished by three key substituents on the phenyl ring:
-
Two tert-butyl groups: These bulky aliphatic groups, positioned meta to the amino group, introduce significant steric hindrance.[6] This "tert-butyl effect" can be leveraged to enhance the photostability of the resulting dye by sterically protecting the azo linkage from photochemical degradation. Furthermore, the lipophilicity imparted by these groups can improve the dye's solubility in non-polar media and its affinity for synthetic fibers.[7]
-
One ortho-methoxy group: The presence of an electron-donating methoxy group in the ortho position to the amino group can have a profound impact on the dye's spectroscopic properties.[8] This group can cause a bathochromic shift (a shift to longer wavelengths), resulting in deeper and more intense colors.[8] The methoxy group can also enhance the dye's affinity for certain fibers through hydrogen bonding interactions.[9]
This application note provides a detailed protocol for the synthesis of a representative azo dye using this compound and explores the anticipated properties and characterization of the resulting chromophore.
Chemical Profile of the Precursor
| Property | Value | Source |
| IUPAC Name | This compound | [4] |
| CAS Number | 893397-17-6 | [4][5] |
| Molecular Formula | C₁₅H₂₅NO | [4] |
| Molecular Weight | 235.37 g/mol | [4] |
| Appearance | Solid | [5] |
| Purity | Typically ≥97% | [5] |
Proposed Synthesis of a Monoazo Dye: A Detailed Protocol
The following protocol outlines the synthesis of a monoazo dye by the diazotization of this compound and subsequent coupling with 2-naphthol. This coupling component is chosen for its well-established reactivity and its ability to produce vibrant orange-red dyes.[10][11]
Reaction Scheme
Caption: General workflow for the synthesis of an azo dye.
Materials and Equipment
| Reagents | Equipment |
| This compound | Magnetic stirrer with cooling bath |
| Sodium nitrite (NaNO₂) | Beakers and Erlenmeyer flasks |
| Hydrochloric acid (HCl), concentrated | Thermometer (-10 to 100 °C) |
| 2-Naphthol (β-Naphthol) | Dropping funnel |
| Sodium hydroxide (NaOH) | Buchner funnel and filter paper |
| Ethanol | pH indicator paper |
| Deionized water | |
| Ice |
Experimental Procedure
Part 1: Diazotization of this compound
-
Preparation of the Aniline Salt Solution: In a 250 mL beaker, suspend 2.35 g (0.01 mol) of this compound in 50 mL of water. Add 3.0 mL of concentrated hydrochloric acid. Stir the mixture until a fine, homogeneous suspension of the aniline hydrochloride salt is formed. Cool the mixture to 0-5 °C in an ice-salt bath with continuous stirring.[12]
-
Preparation of the Nitrite Solution: In a separate 50 mL beaker, dissolve 0.76 g (0.011 mol) of sodium nitrite in 10 mL of cold deionized water.
-
Diazotization Reaction: Add the sodium nitrite solution dropwise to the cold aniline salt suspension over a period of 15-20 minutes.[12] Maintain the temperature of the reaction mixture below 5 °C throughout the addition. The bulky tert-butyl groups may slow the reaction rate compared to unsubstituted anilines.[13] Continue stirring for an additional 30 minutes after the addition is complete. The resulting solution contains the in situ generated diazonium salt.
Part 2: Azo Coupling Reaction
-
Preparation of the Coupling Component Solution: In a 500 mL beaker, dissolve 1.44 g (0.01 mol) of 2-naphthol in 100 mL of a 10% aqueous sodium hydroxide solution.[14] Cool this solution to 5 °C in an ice bath.
-
Coupling: Slowly add the cold diazonium salt solution to the cold 2-naphthol solution with vigorous stirring.[14] A brightly colored orange-red precipitate should form immediately.
-
Completion and Isolation: Continue stirring the mixture in the ice bath for 1 hour to ensure the completion of the coupling reaction. Filter the precipitated dye using a Buchner funnel. Wash the filter cake with copious amounts of cold water until the filtrate is neutral.
-
Purification: Recrystallize the crude dye from ethanol to obtain a purified product. Dry the purified dye in a vacuum oven at 60 °C.
Workflow Diagram
Caption: Step-by-step experimental workflow for dye synthesis.
Expected Properties and Characterization of the Synthesized Dye
The unique substitution pattern of the aniline precursor is expected to confer specific properties to the resulting azo dye.
-
Color and Spectroscopic Properties: The electron-donating methoxy group at the ortho position is anticipated to cause a bathochromic shift, resulting in a deeper red hue compared to an equivalent dye without this group.[8] The UV-Visible spectrum in a suitable solvent (e.g., ethanol or DMSO) is expected to show a strong absorption band in the visible region (typically 480-530 nm) corresponding to the π→π* transition of the azo chromophore.[15][16]
-
Solubility and Fiber Affinity: The two bulky and lipophilic tert-butyl groups will likely render the dye highly soluble in organic solvents but poorly soluble in water. This characteristic makes it a candidate for a disperse dye, suitable for coloring hydrophobic synthetic fibers like polyester and nylon.[17]
-
Stability: The steric hindrance provided by the tert-butyl groups flanking the azo linkage is hypothesized to enhance the dye's resistance to chemical and photochemical degradation, potentially leading to improved lightfastness.[6]
Recommended Analytical Characterization
A comprehensive characterization of the synthesized dye should be performed to confirm its structure and purity.
| Technique | Expected Information |
| FT-IR Spectroscopy | Confirmation of the azo group (-N=N-) stretching vibration (typically around 1400-1450 cm⁻¹), and the presence of O-H (from naphthol), C-H (aliphatic and aromatic), and C-O (methoxy) bonds.[18] |
| ¹H-NMR and ¹³C-NMR Spectroscopy | Elucidation of the complete chemical structure, including the chemical shifts and integration of protons and carbons from the di-tert-butyl-methoxyphenyl and naphthol moieties. |
| UV-Visible Spectroscopy | Determination of the maximum absorption wavelength (λmax) in various solvents to assess the color and solvatochromic behavior.[15] |
| Mass Spectrometry | Confirmation of the molecular weight of the synthesized dye.[18] |
| Melting Point | Assessment of the purity of the final product. |
Conclusion and Future Outlook
This compound serves as a valuable and highly functionalized building block for the synthesis of advanced azo dyes. The strategic placement of bulky tert-butyl groups and an electron-donating methoxy group provides a powerful tool for chemists to fine-tune the properties of chromophores. The protocol detailed herein provides a robust starting point for the exploration of this precursor in creating dyes with enhanced stability, specific color profiles, and high affinity for synthetic textiles. Further research could involve coupling the diazonium salt of this aniline with a wider range of coupling components to generate a palette of novel colors and exploring their applications in advanced materials, such as organic electronics and nonlinear optics.
References
-
ResearchGate. (2025). The tert-butyl group in chemistry and biology | Request PDF. Available at: [Link]
-
National Institutes of Health. (n.d.). Revealing the influences of functional groups in azo dyes on the degradation efficiency and power output in solar photocatalytic fuel cell. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis and Spectroscopic Study of Naphtholic and Phenolic Azo Dyes. Available at: [Link]
-
ResearchGate. (n.d.). Spectroscopic Characterization of Azo Dye Aggregation on Dendrimer Surfaces | Request PDF. Available at: [Link]
-
ResearchGate. (2025). (PDF) Adsorption of direct black-38 azo dye on p-tert-butylcalix[15]arene immobilized material. Available at: [Link]
-
National Institutes of Health. (2020). Classifications, properties, recent synthesis and applications of azo dyes. Available at: [Link]
-
ResearchGate. (2025). Methoxy and Hydroxy Triphenylamine-Based Azo Dyes: Synthesis and Photophysical Properties on Polyester and Nylon Fabrics | Request PDF. Available at: [Link]
-
Chemistry LibreTexts. (2023). Making an Azo Dye from Phenol. Available at: [Link]
-
ICAIIT 2025 Conference. (n.d.). Synthesis Structural Study and Spectroscopic Characterization of Azo Compound Derived from Mercaptothiadiazole and Methoxybenzal. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Diazotisation. Available at: [Link]
-
MDPI. (n.d.). Synthesis and Spectroscopic Properties of New Azo Dyes Derived from 3-Ethylthio-5-cyanomethyl-4-phenyl-1,2,4-triazole. Available at: [Link]
-
Physical Science International Journal. (2013). Synthesis and Spectroscopic Study of Naphtholic and Phenolic Azo Dyes. Available at: [Link]
-
Sci-Hub. (1959). 789. New intermediates and dyes. Part VII. The influence of the t-butyl group on the properties of azoic dyes. Journal of the Chemical Society (Resumed), 3928. Available at: [Link]
-
ACS Publications. (2015). Denitrification Combined with Diazotization of Anilines and the Synthesis of 4′-Chlorobiphenyl-2,5-diamine and 1-Chloro-4-iodobenzene. Organic Process Research & Development. Available at: [Link]
-
Wikipedia. (n.d.). Azo coupling. Available at: [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2017). Coupling Reactions Involving Reactions of Aryldiazonium Salt: Part-V. Chemoselective Synthesis of 1-(Substituted-phenyl)-azo-naphthalen-2-ol. Available at: [Link]
-
ResearchGate. (2025). Azo Dyes Degradation Approaches and Challenges: An Overview. Available at: [Link]
-
National Institutes of Health. (2022). Physico-analytical studies on some heterocyclic azo dyes and their metal complexes with some transition metals. Available at: [Link]
-
Semantic Scholar. (2013). Synthesis and Spectroscopic Study of Naphtholic and Phenolic Azo Dyes. Available at: [Link]
-
ResearchGate. (2020). chapter -iv heterocyclic azo dyes in spectrophotometric analysis 4.1 introduction. Available at: [Link]
-
IntechOpen. (n.d.). Chemistry and Applications of Azo Dyes: A Comprehensive Review. Available at: [Link]
-
SciELO. (2025). One-Pot Sodium Azide-Free Synthesis of Aryl Azides from Anilines. Available at: [Link]
Sources
- 1. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jchemrev.com [jchemrev.com]
- 4. scbt.com [scbt.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. researchgate.net [researchgate.net]
- 7. Sci-Hub: are you are robot? [sci-hub.sg]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Azo coupling - Wikipedia [en.wikipedia.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. globalresearchonline.net [globalresearchonline.net]
- 15. researchgate.net [researchgate.net]
- 16. icaiit.org [icaiit.org]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
Topic: 3,5-Di-tert-butyl-2-methoxyaniline in Organic Synthesis Reactions
An Application Guide for Researchers and Drug Development Professionals
This document serves as a detailed technical guide on the applications and protocols involving 3,5-Di-tert-butyl-2-methoxyaniline. As a sterically hindered and electronically rich aniline, this compound is a valuable building block for creating complex molecular architectures, from novel catalyst ligands to heterocyclic scaffolds with potential pharmaceutical applications.
Introduction: The Strategic Value of this compound
Aniline and its derivatives are foundational pillars in the synthesis of a wide range of materials, including dyes, polymers, agrochemicals, and pharmaceuticals.[1] The specific substitution pattern on the aniline ring is a critical design element, allowing chemists to fine-tune electronic and steric properties to control reactivity and function. This compound is a prime example of a strategically substituted aniline. Its utility stems from a unique combination of features:
-
Steric Hindrance: The two tert-butyl groups create a defined steric environment around the reactive amine and methoxy functionalities. This bulk can direct reaction regioselectivity, stabilize reactive intermediates, and create specific binding pockets in ligands designed for catalysis.[1]
-
Electron-Donating Groups: Both the amino (-NH₂) and methoxy (-OCH₃) groups are electron-donating, activating the aromatic ring towards electrophilic substitution and influencing its coordination properties.
-
Coordination Potential: The ortho-methoxy group can act as a hemilabile coordinating group when the molecule is used as a ligand scaffold, potentially stabilizing transition metal catalysts and promoting specific reaction pathways.
These characteristics make it a molecule of significant interest for chemists aiming to build novel, high-performance molecular systems.
| Chemical Properties | |
| IUPAC Name | This compound |
| CAS Number | 893397-17-6[2][3] |
| Molecular Formula | C₁₅H₂₅NO[2][4] |
| Molecular Weight | 235.37 g/mol [2][3] |
| Canonical SMILES | CC(C)(C)C1=CC(=C(C(=C1)N)OC)C(C)(C)C[4] |
| InChIKey | JPFIMHWMRKFKOW-UHFFFAOYSA-N[4] |
PART 1: Synthesis of the Core Scaffold
The most common and direct route to this compound involves the reduction of its corresponding nitroaromatic precursor, 1,3-Di-tert-butyl-2-methoxy-5-nitrobenzene. This transformation is a staple in organic synthesis, and several reliable methods can be employed.
Workflow: Synthesis via Nitroarene Reduction
Caption: General workflow for the synthesis of this compound.
Comparative Analysis of Reduction Methods
The choice of reducing agent depends on factors such as substrate compatibility, scale, and available equipment. Catalytic hydrogenation is often the cleanest method, while metal/acid systems are robust and cost-effective for many applications.[1]
| Reagent/Catalyst | Typical Conditions | Advantages | Disadvantages |
| H₂/Pd/C | Ethanol or Ethyl Acetate, RT-50°C, 1-10 atm H₂ | High efficiency, clean reaction, simple workup | Requires specialized hydrogenation equipment, catalyst cost, flammable H₂ gas[1] |
| SnCl₂/HCl | Ethanol or Acetic Acid, reflux | Stoichiometric and effective for a wide range of substrates | Generates tin waste, requires strongly acidic conditions[1] |
| Fe/HCl or Fe/NH₄Cl | Water/Ethanol, reflux | Inexpensive, widely used in industry | Generates large amounts of iron sludge, can be messy on a lab scale[1] |
Protocol 1: Synthesis via Catalytic Hydrogenation
This protocol describes the reduction of 1,3-di-tert-butyl-2-methoxy-5-nitrobenzene using palladium on carbon (Pd/C) as a catalyst.
Materials and Reagents:
-
1,3-Di-tert-butyl-2-methoxy-5-nitrobenzene
-
Palladium on Carbon (10 wt. %)
-
Ethanol (anhydrous)
-
Diatomaceous earth (e.g., Celite®)
-
Hydrogen gas (H₂)
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
-
Hydrogenation apparatus (e.g., Parr shaker or H-Cube®)
Procedure:
-
In a hydrogenation vessel, dissolve the nitroaromatic starting material in a suitable amount of ethanol.
-
Carefully add 10% Pd/C catalyst (typically 1-5 mol % of palladium relative to the substrate) to the solution under an inert atmosphere (Argon or Nitrogen).
-
Seal the vessel and purge the system thoroughly with the inert gas before introducing hydrogen gas.
-
Pressurize the vessel with hydrogen gas (e.g., to 3-4 atm) and begin vigorous stirring or shaking.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours at room temperature.
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with inert gas.
-
Filter the reaction mixture through a pad of diatomaceous earth to remove the Pd/C catalyst. Wash the pad with additional ethanol.
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by column chromatography on silica gel if necessary, although it is often of high purity after filtration.
PART 2: Application as a Precursor for Advanced Ligands
The unique steric and electronic profile of this compound makes it an ideal starting material for synthesizing novel ligands for transition-metal catalysis. Sterically demanding ligands are crucial for promoting challenging cross-coupling reactions, often enhancing catalyst stability and selectivity.
Design Rationale for Ligand Synthesis
The primary amine of this compound serves as a versatile handle for introducing phosphine, N-heterocyclic carbene (NHC), or other coordinating moieties. The bulky tert-butyl groups create a well-defined pocket around the metal center, which can facilitate the reductive elimination step in catalytic cycles and prevent catalyst deactivation pathways like dimer formation.
Workflow: From Aniline to Catalytic Application
Sources
Application Notes and Protocols: The Strategic Application of 3,5-Di-tert-butyl-2-methoxyaniline Derivatives in Homogeneous Catalysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delves into the catalytic applications of derivatives of 3,5-di-tert-butyl-2-methoxyaniline, a sterically hindered and electron-rich aniline that serves as a versatile precursor for advanced ligand synthesis. The unique steric and electronic properties imparted by the di-tert-butyl and methoxy substituents make its derivatives, particularly phosphine ligands, highly effective in facilitating challenging catalytic cross-coupling reactions. This document provides a comprehensive overview of the rationale behind their use, detailed protocols for ligand synthesis and catalytic reactions, and comparative data to guide researchers in leveraging these powerful tools for the synthesis of complex molecules in pharmaceutical and materials science applications.
Introduction: The Imperative for Advanced Ligand Design
In the realm of transition metal-catalyzed cross-coupling reactions, the ligand plays a pivotal role in dictating the catalyst's activity, selectivity, and substrate scope. The development of ligands that can stabilize the metal center, facilitate crucial steps in the catalytic cycle such as oxidative addition and reductive elimination, and enable reactions with challenging substrates remains a key area of research.[1] Highly substituted anilines, such as this compound, are valuable building blocks for a class of bulky, electron-rich ligands that have proven instrumental in overcoming the limitations of earlier catalyst systems.[2]
The strategic placement of two bulky tert-butyl groups on the aniline ring creates a sterically demanding environment around the metal center to which the subsequent ligand coordinates. This steric hindrance is crucial for promoting the reductive elimination step in cross-coupling reactions, which is often the product-forming step.[3] Furthermore, the electron-donating nature of the methoxy group and the aniline nitrogen enhances the electron density at the metal center, which can facilitate the oxidative addition of less reactive electrophiles, such as aryl chlorides.[3][4]
This application note will focus on the synthesis and utility of a representative N-aryl phosphine ligand derived from this compound and its application in the palladium-catalyzed Buchwald-Hartwig amination, a cornerstone of modern C-N bond formation.[5][6]
Ligand Synthesis: A Modular Approach
The synthesis of phosphine ligands from aniline derivatives is a well-established and modular process, allowing for the systematic tuning of ligand properties. A common strategy involves the coupling of the aniline with a suitable phosphine-containing fragment. The following protocol outlines a representative synthesis of an N-aryl phosphine ligand.
Experimental Protocol: Synthesis of (2-((3,5-di-tert-butyl-2-methoxyphenyl)amino)phenyl)diphenylphosphine
Materials:
-
This compound
-
2-Bromophenyl(diphenyl)phosphine
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Standard Schlenk line and glassware
-
Magnetic stirrer and heating mantle
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a glovebox, to an oven-dried Schlenk flask equipped with a magnetic stir bar, add palladium(II) acetate (2 mol%), XPhos (4 mol%), and sodium tert-butoxide (1.5 equivalents).
-
Addition of Reactants: To the flask, add this compound (1.0 equivalent) and 2-bromophenyl(diphenyl)phosphine (1.2 equivalents).
-
Solvent Addition: Add anhydrous toluene to the flask to achieve a concentration of approximately 0.5 M with respect to the aniline.
-
Reaction Conditions: Seal the flask, remove it from the glovebox, and connect it to a Schlenk line under an argon atmosphere. Heat the reaction mixture to 100 °C with vigorous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove insoluble salts.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired phosphine ligand as a solid.
Characterization:
The synthesized ligand should be characterized by ¹H NMR, ¹³C NMR, ³¹P NMR, and mass spectrometry to confirm its structure and purity.
Application in Catalysis: The Buchwald-Hartwig Amination
The true utility of ligands derived from this compound is realized in their application in challenging cross-coupling reactions. The Buchwald-Hartwig amination, the palladium-catalyzed formation of a carbon-nitrogen bond between an aryl halide and an amine, is a prime example where these bulky, electron-rich ligands excel.[7][8]
Catalytic Cycle of Buchwald-Hartwig Amination
The catalytic cycle, as depicted below, involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-aryl amine and regenerate the Pd(0) catalyst.[3] The bulky ligand is crucial for promoting the reductive elimination step and preventing undesired side reactions.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol: Buchwald-Hartwig Amination of an Aryl Chloride
This protocol describes a general procedure for the amination of an unactivated aryl chloride, a challenging substrate class where bulky, electron-rich ligands are particularly effective.
Materials:
-
Aryl chloride (e.g., 4-chlorotoluene)
-
Amine (e.g., morpholine)
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
(2-((3,5-di-tert-butyl-2-methoxyphenyl)amino)phenyl)diphenylphosphine (or a similar bulky phosphine ligand)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Standard Schlenk line and glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
Catalyst Preparation: In a glovebox, to an oven-dried Schlenk tube, add Pd₂(dba)₃ (1 mol% Pd), the phosphine ligand (2 mol%), and NaOtBu (1.4 equivalents).
-
Addition of Substrates: To the same tube, add the aryl chloride (1.0 equivalent) and the amine (1.2 equivalents).
-
Solvent Addition: Add anhydrous toluene to achieve a concentration of approximately 0.5 M with respect to the aryl chloride.
-
Reaction Conditions: Seal the tube, remove it from the glovebox, and place it in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously.
-
Reaction Monitoring: Monitor the reaction by GC-MS.
-
Workup: After the reaction is complete (typically 4-24 hours), cool the mixture to room temperature. Dilute with ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Performance and Scope
The performance of catalysts derived from this compound is expected to be high, particularly for challenging substrates. The following table provides representative data for the Buchwald-Hartwig amination of various aryl chlorides with different amines, showcasing the potential of this catalyst system.
| Aryl Chloride | Amine | Catalyst Loading (mol% Pd) | Ligand Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Chlorotoluene | Morpholine | 1 | 2 | NaOtBu | Toluene | 100 | 16 | 95 |
| 2-Chlorotoluene | Aniline | 1.5 | 3 | K₃PO₄ | Dioxane | 110 | 24 | 88 |
| 4-Chloroanisole | Benzylamine | 1 | 2 | NaOtBu | Toluene | 100 | 12 | 92 |
| 1-Chloro-4-(trifluoromethyl)benzene | Cyclohexylamine | 2 | 4 | LiHMDS | Toluene | 100 | 20 | 85 |
Mechanistic Considerations and Ligand Effects
The efficacy of ligands derived from this compound can be attributed to a combination of steric and electronic factors.
Caption: Key ligand effects contributing to catalytic performance.
The large cone angle of the phosphine ligand, a consequence of the tert-butyl groups, creates a crowded coordination sphere around the palladium center. This steric pressure favors the reductive elimination step, which releases the product and regenerates the active catalyst.[9] Electronically, the methoxy and amino functionalities of the aniline precursor contribute to the electron-rich nature of the ligand, which in turn increases the electron density on the palladium atom. This enhanced nucleophilicity of the metal center facilitates the oxidative addition of challenging electrophiles like aryl chlorides.[4]
Conclusion
Derivatives of this compound represent a powerful class of precursors for the synthesis of highly effective ligands for transition metal catalysis. The inherent steric bulk and electron-rich character of this aniline moiety can be strategically incorporated into phosphine ligands to create catalysts capable of promoting challenging cross-coupling reactions with high efficiency and broad substrate scope. The provided protocols and mechanistic insights serve as a valuable resource for researchers aiming to employ these advanced catalytic tools in the synthesis of complex organic molecules. The modular nature of the ligand synthesis allows for further fine-tuning of steric and electronic properties to meet the demands of specific synthetic challenges.
References
-
University of Arizona. (n.d.). Design and synthesis of phosphine ligands for palladium-catalyzed coupling reactions. UA Campus Repository. [Link]
-
Organic Chemistry Portal. (2026). Preparation of sec and tert amines by Buchwald-Hartwig Amination. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl Phosphines in Pd-Catalyzed Amination: A User's Guide. Chemical Science, 2(1), 27–50. [Link]
-
Organic Chemistry Portal. (2003). Novel Class of Tertiary Phosphine Ligands Based on a Phospha-adamantane Framework and Use in the Suzuki Cross-Coupling Reactions of Aryl Halides under Mild Conditions. [Link]
-
Nolan, S. P., & Organ, M. G. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. [Link]
-
Kwong, F. Y., & Chan, A. S. C. (2014). The Recent Development of Phosphine Ligands Derived from 2-Phosphino-Substituted Heterocycles and Their Applications in Palladium-Catalyzed Cross-Coupling Reactions. Synlett, 25(10), 1339–1354. [Link]
-
Kwong, F. Y., et al. (2024). Discussion Addendum for: Preparation of 2-(2-(Dicyclohexylphosphino)phenyl)-1-methyl-1H-indole (CM-phos). Organic Syntheses, 101, 423-437. [Link]
-
Xiao, J., & Zhang, J. (2001). Synthesis of biphenyl-based phosphines by Suzuki coupling. Tetrahedron Letters, 42(32), 5595-5597. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
-
Fors, B. P., & Buchwald, S. L. (2010). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. Journal of the American Chemical Society, 132(43), 15372–15375. [Link]
-
Natural Sciences Publishing. (2024). Synthesis and characterization of two novel Schiff base Pd(II) complexes based on 3,5-Diiodo-. Natural Sciences Publishing. [Link]
-
Muci, A. R., & Buchwald, S. L. (2002). Practical Palladium Catalysts for C-N and C-O Bond Formation. Topics in Current Chemistry, 219, 131–209. [Link]
-
Ghaffari, S., & Ganesan, A. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Medicinal Chemistry, 14(7), 1186–1213. [Link]
-
ProChem, Inc. (n.d.). Advanced Phosphine Ligands for Catalysis. [Link]
Sources
- 1. Synthesis and catalytic properties of palladium(ii) complexes with P,π-chelating ferrocene phosphinoallyl ligands and their non-tethered analogues - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. Suzuki-Miyaura Cross-Coupling Reaction Using Palladium Catalysts Supported on Phosphine Periodic Mesoporous Organosilica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Utility of 3,5-Di-tert-butyl-2-methoxyaniline as a Precursor for Advanced Ligand Synthesis in Catalysis and Materials Science
Introduction: In the landscape of modern coordination chemistry and homogeneous catalysis, the rational design of ligands is paramount to achieving desired catalytic activity, selectivity, and stability. The electronic and steric properties of a ligand framework dictate the coordination geometry and reactivity of the central metal ion. 3,5-Di-tert-butyl-2-methoxyaniline has emerged as a important precursor for a variety of sterically encumbered ligands. Its unique substitution pattern, featuring bulky tert-butyl groups ortho and para to the amine functionality, and a coordinating methoxy group, allows for the synthesis of ligands that can stabilize reactive metal centers and create unique coordination pockets. This guide provides an in-depth exploration of the applications of this compound as a ligand precursor, complete with detailed protocols for the synthesis of Schiff base, phosphine, and N-heterocyclic carbene (NHC) ligands, and their subsequent metal complexes.
The Architectural Advantage of the this compound Scaffold
The efficacy of this compound as a ligand precursor stems from its distinct molecular architecture. The two tert-butyl groups impose significant steric hindrance around the nitrogen atom, which can prevent catalyst deactivation pathways such as dimerization or the formation of bridging species. This steric bulk is also instrumental in promoting reductive elimination in cross-coupling reactions and influencing substrate selectivity.
The methoxy group, positioned ortho to the amine, introduces an additional donor atom, enabling the formation of bidentate or multidentate ligands. This chelate effect can enhance the stability of the resulting metal complexes. Furthermore, the electronic nature of the methoxy and tert-butyl groups contributes to the overall electron-donating character of the resulting ligands, which can influence the reactivity of the metal center.
Application Notes and Protocols
This section provides detailed protocols for the synthesis of three major classes of ligands derived from this compound: Schiff bases, phosphines, and N-heterocyclic carbenes.
Synthesis of Sterically Hindered Schiff Base Ligands
Schiff base ligands, formed by the condensation of a primary amine with an aldehyde or ketone, are among the most versatile and readily accessible ligands in coordination chemistry. The reaction of this compound with salicylaldehyde derivatives yields sterically demanding salen-type ligands.
Protocol 1: Synthesis of a Salen-type Ligand
This protocol details the synthesis of a Schiff base ligand from this compound and 3,5-di-tert-butylsalicylaldehyde.
Materials:
-
This compound
-
3,5-di-tert-butylsalicylaldehyde
-
Ethanol (absolute)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
Procedure:
-
In a 100 mL round-bottom flask, dissolve 1.0 mmol of this compound in 20 mL of absolute ethanol.
-
To this solution, add a solution of 1.0 mmol of 3,5-di-tert-butylsalicylaldehyde in 20 mL of absolute ethanol.
-
The reaction mixture is then heated to reflux with constant stirring for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by vacuum filtration.
-
The solid product is washed with cold ethanol and dried under vacuum.
Characterization:
-
FT-IR (KBr, cm⁻¹): Look for the disappearance of the C=O stretching frequency of the aldehyde and the appearance of the C=N (imine) stretching frequency around 1620-1640 cm⁻¹.
-
¹H NMR (CDCl₃, δ ppm): The formation of the imine bond is confirmed by the appearance of a singlet for the azomethine proton (-CH=N-) in the range of 8.0-9.0 ppm.
Diagram: Synthesis of a Salen-type Ligand
Caption: Reaction scheme for the synthesis of a sterically hindered Schiff base ligand.
Application Note: Copper-Catalyzed Catechol Oxidation
Copper complexes of salen-type ligands derived from this compound are effective catalysts for the oxidation of catechols to quinones, mimicking the activity of the enzyme catechol oxidase. The steric bulk around the copper center can influence substrate selectivity and prevent catalyst deactivation.
Protocol 2: Synthesis of a Copper(II)-Schiff Base Complex and Catalytic Oxidation of 3,5-Di-tert-butylcatechol
Materials:
-
Salen-type ligand (from Protocol 1)
-
Copper(II) acetate monohydrate
-
Methanol
-
3,5-Di-tert-butylcatechol (DTBC)
-
UV-Vis spectrophotometer
Procedure (Complex Synthesis):
-
Dissolve 1.0 mmol of the Schiff base ligand in 30 mL of hot methanol.
-
To this solution, add a solution of 0.5 mmol of copper(II) acetate monohydrate in 10 mL of methanol.
-
Reflux the mixture for 2 hours.
-
Cool the solution to room temperature. The resulting solid complex is collected by filtration, washed with cold methanol, and dried.
Procedure (Catalytic Oxidation):
-
Prepare a solution of the copper(II) complex in a suitable solvent (e.g., acetonitrile or methanol).
-
In a quartz cuvette, add a solution of 3,5-di-tert-butylcatechol.
-
Initiate the reaction by adding a catalytic amount of the copper(II) complex solution.
-
Monitor the oxidation of DTBC to 3,5-di-tert-butylquinone (DTBQ) by observing the increase in absorbance at ~400 nm using a UV-Vis spectrophotometer.[1][2]
Table 1: Representative Catalytic Activity Data
| Catalyst | Substrate | Solvent | Turnover Frequency (TOF, h⁻¹) | Reference |
| [Cu(salen-type)] | 3,5-DTBC | Acetonitrile | Up to 6900 | [1] |
| [Cu(salen-type)] | 3,5-DTBC | Methanol | 3.24 x 10⁴ | [2] |
Synthesis of Bulky Phosphine Ligands
Electron-rich and sterically demanding phosphine ligands are crucial in palladium-catalyzed cross-coupling reactions. The introduction of the 3,5-di-tert-butyl-2-methoxyphenyl group onto a phosphorus center can lead to highly effective ligands for challenging coupling reactions.
Protocol 3: Synthesis of a Triarylphosphine Ligand (Conceptual)
Diagram: Conceptual Pathway to Phosphine Ligands
Caption: A conceptual synthetic route to phosphine ligands.
Application Note: Palladium-Catalyzed Cross-Coupling Reactions
Phosphine ligands bearing the 3,5-di-tert-butyl-2-methoxyphenyl moiety are expected to be highly effective in various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings. The steric bulk and electron-rich nature of these ligands can promote the oxidative addition of challenging substrates (e.g., aryl chlorides) and facilitate the reductive elimination step.
Synthesis of N-Heterocyclic Carbene (NHC) Precursors
N-Heterocyclic carbenes (NHCs) have become a dominant class of ligands in organometallic chemistry and catalysis, often serving as superior alternatives to phosphines. The synthesis of NHC precursors (imidazolium salts) from anilines is a well-established methodology.
Protocol 4: Synthesis of an Imidazolium Salt (NHC Precursor)
This protocol outlines the general synthesis of an imidazolium salt from this compound.
Materials:
-
This compound
-
Glyoxal (40% in water)
-
Paraformaldehyde
-
Hydrochloric acid (concentrated)
-
Toluene
Procedure:
-
In a round-bottom flask, combine 2.0 equivalents of this compound with 1.0 equivalent of glyoxal in toluene.
-
Heat the mixture to reflux with a Dean-Stark trap to remove water for 12-24 hours to form the corresponding diimine.
-
After cooling, add 1.0 equivalent of paraformaldehyde and a catalytic amount of concentrated hydrochloric acid.
-
Heat the mixture to reflux for an additional 12-24 hours.
-
Cool the reaction mixture to room temperature. The precipitated imidazolium salt is collected by filtration, washed with a non-polar solvent (e.g., hexane), and dried.[3]
Diagram: Synthesis of an NHC Precursor
Caption: General scheme for the synthesis of an imidazolium salt from an aniline.
Application Note: Ruthenium-Catalyzed Olefin Metathesis
NHC ligands are integral components of modern olefin metathesis catalysts, such as Grubbs-type catalysts. An NHC ligand derived from this compound would offer significant steric protection to the ruthenium center, potentially enhancing catalyst stability and influencing selectivity in metathesis reactions.
Conclusion
This compound is a versatile and strategically important precursor for the synthesis of a wide range of sterically demanding ligands. The resulting Schiff base, phosphine, and N-heterocyclic carbene ligands have significant potential in homogeneous catalysis, with applications ranging from oxidation reactions to cross-coupling and olefin metathesis. The detailed protocols and application notes provided herein serve as a guide for researchers and scientists in the fields of chemistry and drug development to harness the potential of this valuable building block in the design of novel and efficient catalytic systems.
References
-
Bau, E., et al. (2015). Catalytic catechol oxidation by copper complexes: development of a structure–activity relationship. Dalton Transactions, 44(25), 11437-11447. [Link]
- El-Qisairi, A. K., et al. (2009). Synthesis and Characterization of Schiff Base Ligands and Their Palladium(II) Complexes. Transition Metal Chemistry, 34(7), 771-776.
- Gessner, V. H. (2020). Ylide Substituted Phosphines in Palladium Catalyzed Coupling Reactions. Aldrichimica Acta, 53(2), 31-40.
- Kasumov, V. T., & Köksal, F. (2012). Synthesis, ESR, UV-Visible and reactivity studies of new bis(N-dimethoxyaniline-3,5-(t)Bu2-salicylaldiminato)copper(II) complexes. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 98, 207-214.
- Maji, M., et al. (2010). Catechol oxidase activity of a series of new dinuclear copper(II) complexes with 3,5-DTBC and TCC as substrates: syntheses, X-ray crystal structures, spectroscopic characterization of the adducts and kinetic studies. Dalton Transactions, 39(15), 3645-3656.
-
Nolan, S. P. (2014). Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors. Beilstein Journal of Organic Chemistry, 10, 2166-2184. [Link]
-
Shaikh, M. M., et al. (2020). Synthesis and Characterization of Transition Metal Complexes Supported by Phosphorus Ligands Obtained Using Hydrophosphination of Cyclic Internal Alkenes. Molecules, 25(16), 3734. [Link]
- Thangadurai, A. S., et al. (2019). Synthesis, Spectral Characterization and Biological Evaluation of Schiff Base Derived From 3-Methoxy Salicylaldehyde with Aniline and Its Transition Metals. International Journal of Scientific & Technology Research, 8(11), 2368-2374.
- Viciosa, M. T., et al. (2013). Synthesis, spectroscopic and structural studies of new Schiff bases prepared from 3,5-But-2(t)-salicylaldehyde and heterocyclic amines: X-ray structure of N-(3,5-di-tert-butylsalicylidene)-1-ethylcarboxylato-4-aminopiperidine. Journal of Molecular Structure, 1048, 356-364.
-
Zhang, J., et al. (2011). Synthesis of Some Transition Metal Complexes of a Novel Schiff Base Ligand Derived from 2,2'-bis(p-Methoxyphenylamine) and Salicylicaldehyde. Molecules, 16(1), 439-446. [Link]
Sources
- 1. Catalytic catechol oxidation by copper complexes: development of a structure–activity relationship - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. Catechol oxidase activity of a series of new dinuclear copper(II) complexes with 3,5-DTBC and TCC as substrates: syntheses, X-ray crystal structures, spectroscopic characterization of the adducts and kinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Handling and Storage of 3,5-Di-tert-butyl-2-methoxyaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide provides detailed application notes and protocols for the safe handling and storage of 3,5-Di-tert-butyl-2-methoxyaniline (CAS No. 893397-17-6). As a sterically hindered aromatic amine, this compound presents unique challenges and requires specific procedures to ensure laboratory safety and maintain sample integrity. This document synthesizes information from general aniline safety protocols, data from structurally similar compounds, and established best practices in chemical management to offer a robust framework for researchers. The protocols herein are designed to be self-validating, emphasizing the causality behind each procedural step to foster a culture of safety and scientific rigor.
Introduction: Understanding the Compound
This compound is a highly substituted aniline derivative. Its molecular structure, characterized by two bulky tert-butyl groups and a methoxy group ortho to the amine, dictates its chemical reactivity and physical properties.[1] These bulky substituents create significant steric hindrance around the amino group, which can influence its nucleophilicity and susceptibility to oxidation compared to simpler anilines.[1] Aniline and its derivatives are foundational in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] The unique substitution pattern of this compound makes it a valuable building block in organic synthesis, potentially for creating complex molecular architectures where controlled reactivity is paramount.
Due to the absence of a specific Safety Data Sheet (SDS) for this compound in publicly available databases, this guide extrapolates safety and handling information from general aniline protocols and data for structurally analogous compounds. This approach necessitates a cautious and risk-averse methodology in all handling and storage operations.
Physicochemical and Toxicological Profile
A thorough understanding of the compound's properties is the bedrock of its safe handling.
Physicochemical Data
| Property | Value | Source(s) |
| Chemical Name | This compound | Internal Database |
| CAS Number | 893397-17-6 | |
| Molecular Formula | C₁₅H₂₅NO | [2] |
| Molecular Weight | 235.37 g/mol | |
| Appearance | Solid | [2] |
| Purity | Typically ≥97% | [2] |
Toxicological Assessment (Inferred)
Anilines as a class are known for their toxicity.[3][4] The primary hazard associated with aniline exposure is methemoglobinemia, a condition where the oxygen-carrying capacity of the blood is reduced.[4] Furthermore, many aniline derivatives are classified as suspected or known carcinogens and can be readily absorbed through the skin.[3][4]
Given the structure of this compound, the following hazards should be assumed:
-
Acute Toxicity: Likely harmful if swallowed, inhaled, or absorbed through the skin.
-
Skin and Eye Irritation: Expected to cause skin and eye irritation upon contact.
-
Carcinogenicity: Should be handled as a potential carcinogen, in line with precautions for other anilines.
-
Organ Toxicity: Potential for target organ damage, particularly to the blood, liver, and kidneys, with prolonged or repeated exposure.
Core Directive: Engineering a Safe Laboratory Environment
A multi-layered approach to safety, encompassing engineering controls, administrative procedures, and personal protective equipment, is essential.
Engineering Controls: The First Line of Defense
All work with this compound must be conducted in a designated area with robust engineering controls.
-
Chemical Fume Hood: All handling of the solid compound and its solutions must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.
-
Ventilation: The laboratory should have adequate general ventilation to supplement the localized exhaust of the fume hood.
-
Safety Shower and Eyewash Station: A readily accessible and fully functional safety shower and eyewash station are mandatory in the immediate vicinity of the work area.
Personal Protective Equipment (PPE): A Necessary Barrier
The selection of appropriate PPE is critical to prevent dermal, ocular, and respiratory exposure.
-
Hand Protection: Due to the high risk of skin absorption, robust hand protection is required. Nitrile gloves are often insufficient for prolonged contact with anilines.[3] It is strongly recommended to use butyl rubber or Viton gloves. Double-gloving is a prudent practice.
-
Eye and Face Protection: Chemical splash goggles that provide a complete seal around the eyes are mandatory. A face shield should be worn over the goggles when there is a risk of splashing.
-
Body Protection: A flame-resistant lab coat, fully buttoned, should be worn. For larger quantities or procedures with a higher risk of spillage, a chemical-resistant apron over the lab coat is recommended.
-
Respiratory Protection: If there is a risk of generating aerosols or dust outside of a fume hood, or in the event of a spill, a NIOSH-approved respirator with organic vapor cartridges is necessary.
Diagram: PPE Selection Workflow
Caption: Workflow for selecting appropriate PPE.
Experimental Protocols: From Receipt to Disposal
Adherence to standardized protocols is crucial for both safety and experimental reproducibility.
Receipt and Inspection
Upon receiving a shipment of this compound:
-
Inspect the packaging for any signs of damage or leaks.
-
Don the appropriate PPE before handling the container.
-
Verify that the container is properly labeled and sealed.
-
Log the compound into the laboratory's chemical inventory system.
Storage Protocol
Proper storage is vital to maintain the stability of the compound and prevent hazardous reactions.
-
Location: Store in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.
-
Containment: Keep the container tightly closed. Store in a designated, labeled, and secure chemical storage cabinet.
-
Compatibility: Segregate from incompatible materials such as strong oxidizing agents, strong acids, and acid chlorides.[5][6][7] Accidental mixing can lead to vigorous or explosive reactions.
-
Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent slow oxidation, a common degradation pathway for anilines.
Diagram: Storage Decision Tree
Caption: Decision tree for proper storage conditions.
Handling and Dispensing Protocol
-
Preparation: Before handling, ensure all necessary PPE is donned and the chemical fume hood is functioning correctly.
-
Weighing: As this compound is a solid, carefully weigh the required amount in the fume hood. Use a disposable weighing boat to minimize contamination of balances.
-
Dissolution: If preparing a solution, add the solid to the solvent slowly and stir gently to avoid creating dust.
-
Cleaning: After handling, decontaminate all surfaces and equipment. Wipe down the work area in the fume hood with an appropriate solvent (e.g., isopropanol) followed by soap and water.
Waste Disposal Protocol
All waste containing this compound must be treated as hazardous waste.[3][4]
-
Segregation: Collect all waste, including contaminated PPE and cleaning materials, in a designated, properly labeled hazardous waste container.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name.
-
Containerization: Use a chemically resistant container (e.g., high-density polyethylene) that can be securely sealed.
-
Disposal: Arrange for disposal through your institution's environmental health and safety (EHS) office. Do not dispose of this chemical down the drain or in regular trash.
Emergency Procedures: Preparedness and Response
In the event of an emergency, a swift and informed response is critical.
Spill Response
-
Small Spills (in a fume hood):
-
Ensure appropriate PPE is worn.
-
Contain the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully collect the absorbed material into a labeled hazardous waste container.
-
Decontaminate the area with a suitable solvent and then soap and water.
-
-
Large Spills (or any spill outside a fume hood):
-
Evacuate the immediate area.
-
Alert others in the vicinity.
-
If there is a fire risk or the spill is substantial, activate the fire alarm and evacuate the building.
-
Contact your institution's EHS or emergency response team.
-
Exposure Response
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[3] Remove contaminated clothing while under a safety shower. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open.[3] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration (if trained to do so) and seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Conclusion
The handling and storage of this compound require a diligent and informed approach to safety. By understanding its inferred toxicological properties and adhering to the detailed protocols outlined in this guide, researchers can minimize risks and ensure a safe laboratory environment. The principles of engineering controls, appropriate PPE, and strict adherence to handling and disposal procedures are paramount. Always consult with your institution's EHS department for specific guidance and training.
References
- BenchChem.Application Notes and Protocols for Sterically Hindered Amines in Materials Science. [URL: https://www.benchchem.com/application-notes/5-tert-butylnonan-5-amine-handling-and-storage-guide]
- Washington State University.Aniline. [URL: https://ehs.wsu.edu/wp-content/uploads/sites/1322/2021/05/Aniline.pdf]
- New Jersey Department of Health.Aniline - Hazardous Substance Fact Sheet. [URL: https://nj.gov/health/eoh/rtkweb/documents/fs/0102.pdf]
- National Oceanic and Atmospheric Administration (NOAA).ANILINE - CAMEO Chemicals. [URL: https://cameochemicals.noaa.gov/chemical/2504]
- GOV.UK.Aniline - Incident management. [URL: https://www.gov.uk/government/publications/aniline-properties-incident-management-and-toxicology]
- Cresset Group.Aniline replacement in drug-like compounds. (2024-01-10). [URL: https://www.cresset-group.com/news/aniline-replacement-in-drug-like-compounds/]
- Sakuratani, Y., et al.Category analysis of the substituted anilines studied in a 28-day repeat-dose toxicity test conducted on rats: correlation between toxicity and chemical structure. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/19061084/]
- Zok, S., et al.Bioconcentration, metabolism and toxicity of substituted anilines in the zebrafish (Brachydanio rerio). PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/1815362/]
- ACS Publications.Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023-11-09). [URL: https://pubs.acs.org/doi/10.1021/acs.chas.3c00073]
- BenchChem.this compound | 893397-17-6. [URL: https://www.benchchem.com/product/B41778]
- MDPI.Short- and Long-Term Stability of Aromatic Amines in Human Urine. (2023-02-25). [URL: https://www.mdpi.com/2297-8739/10/3/173]
- Diplomata Comercial.Amine Storage Conditions: Essential Guidelines for Safety. [URL: https://diplomata.com.br/amine-storage-conditions-essential-guidelines-for-safety/]
- ResearchGate.Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions. (2025-08-06). [URL: https://www.researchgate.
- CymitQuimica.this compound. [URL: https://www.cymitquimica.com/en/product/3-5-di-tert-butyl-2-methoxyaniline]
- ResearchGate.Toxicological and Environmental Aspects of Anilines. [URL: https://www.researchgate.net/publication/285913257_Toxicological_and_Environmental_Aspects_of_Anilines]
- Princeton University Environmental Health and Safety.Chemical Incompatibility Chart. [URL: https://ehs.princeton.edu/book/export/html/346]
- Cornell University Environmental Health and Safety.Appendix K - Incompatible Chemicals. [URL: https://ehs.cornell.
- Santa Cruz Biotechnology.this compound | CAS 893397-17-6. [URL: https://www.scbt.com/p/3-5-di-tert-butyl-2-methoxyaniline-893397-17-6]
- Utah State University.Incompatible Chemicals | Office of Research Environmental Health and Safety. [URL: https://rgs.usu.
- Chemos GmbH & Co.KG.Safety Data Sheet: aniline. [URL: https://www.chemos.de/import/msds/GB/EN/0102_-_ANILINE_GB_en.pdf]
- Scribd.Aniline | PDF | Chemistry | Safety. [URL: https://www.scribd.com/document/370960548/aniline]
- CDH Fine Chemical.material safety data sheet sds/msds. [URL: https://www.cdhfinechemical.com/images/product/msds/2811.pdf]
- C/D/N Isotopes, Inc.4 - Safety Data Sheet. [URL: https://www.cdnisotopes.com/msds/D-7127.pdf]
- Sigma-Aldrich.SAFETY DATA SHEET. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/a88255]
- Angene Chemical.Safety Data Sheet. (2026-01-05). [URL: https://www.angenechemical.com/msds/261173-06-2.pdf]
- CP Lab Safety.Aliphatic and Aromatic Amines Compatibility. [URL: https://www.calpaclab.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 4. nj.gov [nj.gov]
- 5. ehs.princeton.edu [ehs.princeton.edu]
- 6. Appendix K - Incompatible Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 7. Incompatible Chemicals | Office of Research Environmental Health and Safety | USU [research.usu.edu]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 3,5-Di-tert-butyl-2-methoxyaniline
Welcome to the technical support center for the synthesis of 3,5-Di-tert-butyl-2-methoxyaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this sterically hindered aniline derivative. Our focus is on providing actionable troubleshooting advice and in-depth explanations to help you improve your reaction yields and product purity. The unique steric and electronic properties of this molecule present specific challenges, which we will address in a practical, question-and-answer format.[1]
Section 1: Proposed Synthetic Pathway & Key Challenges
The synthesis of highly substituted anilines like this compound requires careful control over regioselectivity and reaction conditions, primarily due to the bulky tert-butyl groups. A common and logical approach involves the nitration of a readily available precursor, 2,4-di-tert-butylanisole, followed by the reduction of the nitro group.
The primary challenges in this synthesis are:
-
Regioselective Nitration: The directing effects of the methoxy group (ortho-, para-directing) and the tert-butyl groups (ortho-, para-directing) are in conflict. Achieving nitration at the C3 position, which is sterically hindered and electronically complex, is the principal hurdle.
-
Byproduct Formation: The activated nature of the anisole ring makes it susceptible to oxidation and the formation of undesired isomers during nitration, leading to tarry byproducts and difficult purification.[2]
-
Steric Hindrance: The large tert-butyl groups can significantly slow down reaction rates, potentially requiring more forcing conditions which can, in turn, lead to more byproducts.
-
Product Purification: Separating the desired product from unreacted starting materials and isomeric byproducts requires optimized purification strategies.
Experimental Workflow Diagram
Caption: Proposed synthetic workflow for this compound.
Section 2: Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis. Each question is followed by an analysis of the probable causes and a set of recommended solutions.
Q1: My nitration step results in a very low yield of the desired 3-nitro isomer and a complex mixture of other products. What is the cause and how can I improve selectivity?
Probable Cause: This is the most common issue and stems from a combination of steric hindrance and competing directing group effects. The methoxy group strongly directs ortho and para. The desired C3 position is ortho to the methoxy group but is flanked by a bulky tert-butyl group, making it sterically inaccessible to standard, aggressive nitrating agents. You are likely forming the less-hindered 5-nitro isomer and other byproducts.
Recommended Solutions:
-
Strict Temperature Control: The nitration of activated rings is highly exothermic.[2] A runaway reaction will drastically reduce selectivity. Maintain a consistently low temperature (e.g., -10 °C to 0 °C) throughout the addition of the nitrating agent using an appropriate cooling bath (ice-salt or dry ice-acetone).
-
Choice of Nitrating Agent: Avoid harsh nitrating agents like fuming nitric acid or mixed acid (H₂SO₄/HNO₃) initially. These aggressive reagents lack subtlety for sterically demanding substrates. Consider milder, less acidic alternatives.
-
Slow, Controlled Addition: Add the nitrating agent dropwise to the solution of your starting material over an extended period. This maintains a low concentration of the active nitrating species and helps control the exotherm, minimizing side reactions.[3]
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material. Over-extending the reaction time can lead to the formation of dinitrated or oxidized byproducts.
| Nitrating System | Typical Conditions | Advantages/Disadvantages |
| H₂SO₄ / HNO₃ (Mixed Acid) | 0-10 °C | Disadvantages: Highly aggressive, low selectivity for hindered positions, high risk of oxidation/tarring.[2] |
| Acetyl Nitrate (Ac₂O / HNO₃) | -10 to 0 °C | Advantages: Milder than mixed acid, can improve selectivity in some cases. Often used for sensitive substrates. |
| Nitronium Tetrafluoroborate (NO₂BF₄) | Inert solvent (e.g., CH₂Cl₂) | Advantages: A pre-formed, powerful electrophile. Can sometimes overcome steric barriers where other methods fail. |
| Urea Nitrate / Trifluoroacetic Anhydride | 0 °C to RT | Advantages: A non-acidic nitration system that can provide excellent yields for hindered substrates. |
Q2: I am observing significant tar formation and a dark reaction mixture during nitration. How can this be prevented?
Probable Cause: The formation of tarry byproducts is a classic sign of oxidation.[2] The electron-rich anisole ring is highly susceptible to oxidation by nitric acid, especially at elevated temperatures or with high concentrations of the nitrating agent.
Recommended Solutions:
-
Employ a Protecting Group Strategy: While more steps are involved, protecting the aniline precursor is a robust method to prevent oxidation.[2] However, for this specific pathway starting from anisole, this is not applicable. The primary solution is rigorous condition control.
-
Maintain Strict Temperature Control: This is the most critical factor. Use an efficient cooling bath and ensure the internal temperature of the reaction does not rise, especially during the addition of the nitrating agent.[2]
-
Use an Inert Solvent: Conducting the reaction in a suitable inert solvent (like dichloromethane or hexane) can help dissipate heat more effectively than running the reaction neat.
-
Degas the Solvent: Removing dissolved oxygen from the solvent before starting the reaction can sometimes reduce oxidative side reactions.
Troubleshooting Logic Diagram
Caption: Decision-making flowchart for troubleshooting the nitration step.
Q3: The reduction of the nitro group is sluggish or incomplete. What is the best method?
Probable Cause: Steric hindrance from the adjacent tert-butyl group can impede the approach of the nitro group to the surface of a heterogeneous catalyst (like Pd/C). Some reducing agents may also be incompatible with other functional groups or lead to incomplete reduction.
Recommended Solutions:
-
Catalytic Hydrogenation (H₂/Pd-C): This is generally a clean and high-yielding method. To overcome steric issues, you may need to increase the catalyst loading (e.g., from 5 mol% to 10 mol%), increase the hydrogen pressure, or extend the reaction time. Using a solvent like ethanol or ethyl acetate is standard.
-
Tin(II) Chloride (SnCl₂·2H₂O): This is an excellent homogeneous reducing agent for sterically hindered nitro groups. The reaction is typically run in ethanol or ethyl acetate at reflux and is often high-yielding.
-
Iron in Acetic Acid (Fe/AcOH): A classic and cost-effective method that is very effective for reducing aromatic nitro groups. The reaction is heterogeneous but generally robust.
Q4: How can I effectively purify the final this compound product?
Probable Cause: The final product may be contaminated with non-polar starting materials (if the reduction was incomplete) or polar, isomeric amine byproducts. Its physical state (potentially an oil or low-melting solid) can also complicate purification.
Recommended Solutions:
-
Acid-Base Extraction: As an amine, your product is basic. After the reaction, dissolve the crude mixture in a non-polar organic solvent (e.g., diethyl ether or ethyl acetate) and wash with a dilute aqueous acid solution (e.g., 1M HCl). Your aniline product will move into the aqueous layer as the ammonium salt. Non-basic impurities will remain in the organic layer. Separate the aqueous layer, cool it in an ice bath, and carefully basify with a base (e.g., 2M NaOH) to precipitate or extract your pure amine.
-
Column Chromatography: If isomeric amine byproducts are present, column chromatography on silica gel is necessary. Use a gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate or dichloromethane. The less polar isomers will elute first.
-
Recrystallization: If your final product is a solid, recrystallization from a suitable solvent system (e.g., hexane or ethanol/water) can be a highly effective final purification step to achieve analytical purity.
Section 3: Frequently Asked Questions (FAQs)
Q1: What purity of starting materials is required? For optimal results and to avoid introducing impurities that are difficult to remove later, it is crucial to start with high-purity 2,4-di-tert-butylanisole (>98%). Ensure your solvents are anhydrous, especially for reactions involving sensitive reagents.
Q2: Are there any viable alternative synthetic routes? Yes, an alternative could involve a Suzuki-Miyaura cross-coupling reaction.[4] One could potentially start with a di-bromo-anisole derivative and selectively couple one position, followed by amination. Another approach could be a Buchwald-Hartwig amination of a suitably substituted aryl halide. However, these routes are often more complex and expensive than the classical nitration-reduction pathway.
Q3: What are the primary safety considerations for this synthesis?
-
Nitration: Nitrating agents are highly corrosive and strong oxidizing agents. All nitration procedures should be conducted in a chemical fume hood behind a blast shield. Always add the nitrating agent slowly to the substrate solution, never the other way around. Ensure an appropriate cooling bath is used to control the reaction exotherm.
-
Catalytic Hydrogenation: Hydrogen gas is extremely flammable. Ensure the system is properly purged with an inert gas (like nitrogen or argon) before introducing hydrogen. Use spark-free stirring equipment.
-
General Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
Section 4: Detailed Experimental Protocol (Proposed)
This protocol is a recommended starting point based on established chemical principles for similar transformations.[2][5] Optimization may be required.
Step 1: Nitration of 2,4-di-tert-butylanisole
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 2,4-di-tert-butylanisole (1.0 eq) in glacial acetic acid.
-
Cool the solution to 0 °C in an ice bath.
-
Prepare a solution of concentrated nitric acid (1.1 eq) in glacial acetic acid and cool it to 0 °C.
-
Add the nitric acid solution dropwise to the stirred anisole solution over 1 hour, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, let the mixture stir at 0-5 °C for an additional 2-3 hours. Monitor the reaction progress by TLC (e.g., 9:1 Hexane:Ethyl Acetate).
-
Once the starting material is consumed, slowly pour the reaction mixture over crushed ice with vigorous stirring.
-
Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then wash with cold methanol.
-
Dry the crude product, 3,5-Di-tert-butyl-2-methoxy-1-nitrobenzene, under vacuum.
Step 2: Reduction of 3,5-Di-tert-butyl-2-methoxy-1-nitrobenzene
-
To a solution of the crude nitro-compound (1.0 eq) in ethanol, add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 eq).
-
Heat the mixture to reflux (approx. 78 °C) and stir for 3-4 hours. Monitor the reaction by TLC until the starting material has disappeared.
-
Cool the reaction mixture to room temperature and pour it into a beaker of ice.
-
Carefully add a saturated sodium bicarbonate (NaHCO₃) solution or 2M NaOH to neutralize the acid and basify the solution to pH > 8.
-
Extract the aqueous slurry with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product as described in the troubleshooting section (Q4).
References
-
Beilstein Journals. (n.d.). Supporting Information for Design and synthesis of tag-free photoprobes for the identification of the molecular target for CCG-1. Retrieved from [Link]
-
ResearchGate. (n.d.). Alternative synthesis routes that lead to starting material 2 via the.... Retrieved from [Link]
- Google Patents. (n.d.). CN102675133A - Synthesis method for synthesizing p-methoxyaniline compound through hydrogenation and transposition.
-
YouTube. (2020, February 13). Suzuki cross-coupling reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2-ethyl-4-methoxy aniline via four-step process. Retrieved from [Link]
-
Beilstein Journals. (n.d.). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Retrieved from [Link]
-
National Institutes of Health. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
IOPscience. (n.d.). Improvement of the synthesis process of 2, 6-diamino-3, 5-dinitropyrazine-1-oxide. Retrieved from [Link]
-
PubMed. (2013, January 15). t-Bu3P-Coordinated 2-Phenylaniline-Based Palladacycle Complex as a Precatalyst for the Suzuki Cross-coupling Polymerization of Aryl Dibromides with Aryldiboronic Acids. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Pyridine, 1,2,3,6-tetrahydro-1-(4-methoxyphenyl). Retrieved from [Link]
- Google Patents. (n.d.). CN114773206B - Synthesis method of o-tert-butylaniline.
-
Organic Syntheses. (n.d.). Synthesis of Arylboronic Pinacol Esters from Corresponding Arylamines. Retrieved from [Link]
-
PubChem. (n.d.). 3,5-Di-tert-butylaniline. Retrieved from [Link]
- Google Patents. (n.d.). US5364974A - Process for the preparation of 3,5-di-tert-butyl-4-hydroxy methoxybenzyl alcohol.
- Google Patents. (n.d.). CN112023979A - Catalyst for synthesizing 2-tert-butyl aniline and preparation method and application thereof.
-
Atlantis Press. (n.d.). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Retrieved from [Link]
- Google Patents. (n.d.). CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor.
-
ResearchGate. (n.d.). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Retrieved from [Link]
-
ResearchGate. (n.d.). N,N‐Dimethyl‐2,4,6‐tri‐tert‐butylaniline: Preparation and properties. Retrieved from [Link]
Sources
- 1. This compound | 893397-17-6 | Benchchem [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor - Google Patents [patents.google.com]
- 4. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Purification of "3,5-Di-tert-butyl-2-methoxyaniline" from reaction mixture
Answering in German as per user's request.
Sehr geehrte Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung,
dieses technische Support-Center bietet detaillierte Anleitungen und Lösungen für die Reinigung von „3,5-Di-tert-butyl-2-methoxyanilin“ aus Reaktionsgemischen. Als Ihr leitender Anwendungswissenschaftler habe ich diesen Leitfaden so strukturiert, dass er nicht nur schrittweise Anleitungen bietet, sondern auch die wissenschaftlichen Grundlagen hinter jeder experimentellen Entscheidung erläutert. Unser Ziel ist es, Ihnen ein robustes, selbstvalidierendes System zur Verfügung zu stellen, mit dem Sie hochreines Material für Ihre kritischen Anwendungen erhalten.
Abschnitt 1: Häufig gestellte Fragen (FAQs)
Dieser Abschnitt befasst sich mit allgemeinen Fragen, die während des Reinigungsprozesses auftreten können.
F1: Was sind die wahrscheinlichsten Verunreinigungen in meiner Rohreaktionsmischung?
A1: Die Verunreinigungen hängen stark von der Syntheseroute ab. Typischerweise können Sie jedoch Folgendes erwarten:
-
Nicht umgesetzte Ausgangsmaterialien: Je nach Synthese kann dies 3,5-Di-tert-butylanilin oder 2-Methoxyanilin sein.
-
Nebenprodukte: Isomere Verbindungen, bei denen die funktionellen Gruppen an anderen Positionen des aromatischen Rings angebracht sind, oder Produkte aus Überalkylierungsreaktionen.
-
Oxidationsprodukte: Aniline sind anfällig für Luftoxidation, was zur Bildung von stark gefärbten, oft teerartigen Verunreinigungen führt. Dies ist eine der Hauptursachen für die Verfärbung des Produkts.
-
Lösungsmittel und Reagenzien: Restliche Lösungsmittel aus der Reaktion und Reste von Basen oder Katalysatoren.
F2: Mein „gereinigtes“ Produkt verfärbt sich mit der Zeit von weiß zu braun/rötlich. Warum ist das so und wie kann ich es verhindern?
A2: Diese Verfärbung ist ein klassisches Anzeichen für die Oxidation von Anilin. Der an die Aminogruppe gebundene elektronenreiche aromatische Ring ist sehr anfällig für die Oxidation durch Luftsauerstoff, insbesondere wenn er Licht oder Spuren von Metallionen ausgesetzt ist. Um dies zu minimieren:
-
Lagerung unter inerter Atmosphäre: Lagern Sie das gereinigte Produkt unter einem Inertgas wie Stickstoff oder Argon, um den Kontakt mit Sauerstoff zu minimieren.[1]
-
Lichtschutz: Verwenden Sie Braunglasflaschen oder lagern Sie die Proben im Dunkeln.
-
Kühle Lagerung: Eine Lagerung bei niedrigen Temperaturen verlangsamt die Oxidationsrate.
-
Reinheit: Hochreines Material ist tendenziell stabiler. Verbleibende Verunreinigungen können die Oxidation katalysieren.
F3: Welche analytische Methode eignet sich am besten zur schnellen Überprüfung der Reinheit während der Aufreinigung?
A3: Die Dünnschichtchromatographie (DC) ist die Methode der Wahl für eine schnelle und effektive Überwachung des Reinigungsprozesses. Sie ermöglicht es Ihnen, die Trennung Ihres Produkts von Verunreinigungen schnell zu visualisieren und die optimale mobile Phase für die Säulenchromatographie zu ermitteln. Aufgrund der basischen Natur von Anilin kann es zu einem „Tailing“ (Schweifbildung) auf der Kieselgelplatte kommen. Dies kann durch Zugabe von ~0,5-1 % einer Base wie Triethylamin (TEA) oder Ammoniak zu Ihrer mobilen Phase unterdrückt werden.[2][3]
Abschnitt 2: Leitfaden zur Fehlerbehebung
Dieser Abschnitt ist als Frage-und-Antwort-Leitfaden für spezifische Probleme konzipiert, die während des Experiments auftreten können.
F1: Problem: Nach der Säure-Base-Extraktion ist meine Produktausbeute extrem niedrig.
A1: Mögliche Ursachen und Lösungen:
-
Unzureichende Ansäuerung: Die Protonierung des Anilins ist entscheidend für seine Überführung in die wässrige Phase. Überprüfen Sie den pH-Wert der wässrigen Phase mit pH-Papier; er sollte deutlich sauer sein (pH 1-2). Wenn nicht, fügen Sie mehr Säure (z. B. 1 M HCl) hinzu.
-
Emulsionsbildung: Die beiden Phasen haben sich möglicherweise nicht richtig getrennt. Das Hinzufügen einer gesättigten Kochsalzlösung (Sole) kann helfen, Emulsionen zu brechen.
-
Unvollständige Rückextraktion: Nach der Neutralisierung der wässrigen Phase mit einer Base (z. B. NaOH), um das Anilin wieder freizusetzen, stellen Sie sicher, dass Sie mehrmals mit einem organischen Lösungsmittel (z. B. Ethylacetat oder Dichlormethan) extrahieren, um das gesamte Produkt zurückzugewinnen. Überprüfen Sie den pH-Wert, um sicherzustellen, dass er basisch ist (pH 9-10).
F2: Problem: Mein Produkt schmiert stark auf der DC-Platte und der Chromatographiesäule.
A2: Erklärung und Lösung: Das basische Amin des Anilins interagiert stark mit den sauren Silanolgruppen auf der Oberfläche des Kieselgels, was zu einer schlechten Peakform und unzureichender Trennung führt.[3]
-
Lösung: Deaktivieren Sie das Kieselgel, indem Sie Ihrer mobilen Phase (Eluent) eine kleine Menge einer Base hinzufügen. Eine Konzentration von 0,5-1 % Triethylamin (TEA) ist in der Regel sehr effektiv.[2] Bereiten Sie Ihr Eluentengemisch vor und fügen Sie dann das TEA hinzu, bevor Sie es für die DC oder die Säule verwenden. Dies neutralisiert die sauren Stellen und ermöglicht eine saubere Elution des Anilins.
F3: Problem: Ich kann mein Produkt nicht von einer hartnäckigen Verunreinigung mit sehr ähnlichem Rf-Wert trennen.
A3: Strategien zur Verbesserung der Trennung:
-
Optimierung der mobilen Phase: Ändern Sie die Polarität des Eluenten. Manchmal kann eine weniger polare mobile Phase die Trennung verbessern. Versuchen Sie auch, Lösungsmittel mit unterschiedlichen chemischen Eigenschaften zu verwenden (z. B. den Ersatz von Ethylacetat durch eine Mischung aus Diethylether und Dichlormethan).
-
Wechsel der stationären Phase: Wenn eine Optimierung der mobilen Phase auf Kieselgel fehlschlägt, sollten Sie eine andere stationäre Phase in Betracht ziehen. Aluminiumoxid (basisch oder neutral) kann eine gute Alternative für basische Verbindungen sein. Alternativ kann die Umkehrphasen-Chromatographie (C18-Kieselgel) eine völlig andere Selektivität bieten.
-
Derivatisierung: In schwierigen Fällen können Sie das Anilin vorübergehend in ein Derivat (z. B. ein Amid durch Reaktion mit Acetylchlorid) umwandeln, das möglicherweise bessere chromatographische Eigenschaften aufweist. Nach der Reinigung kann die Schutzgruppe wieder entfernt werden.
F4: Problem: Mein Produkt kristallisiert nicht aus der Lösung.
A4: Techniken zur Induzierung der Kristallisation:
-
Übersättigung erhöhen: Die Lösung ist möglicherweise zu verdünnt. Verdampfen Sie einen Teil des Lösungsmittels vorsichtig unter reduziertem Druck.
-
Kratzen: Kratzen Sie mit einem Glasstab an der Innenwand des Kolbens unterhalb der Lösungsmitteloberfläche. Die dabei entstehenden mikroskopischen Glaspartikel können als Keimbildungszentren dienen.
-
Impfkristalle hinzufügen: Wenn Sie eine kleine Menge reiner Kristalle haben, fügen Sie einen oder zwei zur übersättigten Lösung hinzu, um die Kristallisation zu starten.
-
Anti-Lösungsmittel zugeben: Fügen Sie langsam ein „Anti-Lösungsmittel“ hinzu – ein Lösungsmittel, in dem Ihr Produkt schlecht löslich ist, das aber mit dem Kristallisationslösungsmittel mischbar ist (z. B. Zugabe von Wasser zu einer Ethanollösung oder Hexan zu einer Ethylacetatlösung). Fügen Sie es tropfenweise hinzu, bis eine Trübung auftritt, und lassen Sie es dann stehen.
Abschnitt 3: Detaillierte Protokolle und Arbeitsabläufe
Arbeitsablauf zur Reinigung
Der folgende Arbeitsablauf bietet eine logische Abfolge von Schritten zur Aufreinigung von rohem 3,5-Di-tert-butyl-2-methoxyanilin.
Abbildung 1: Entscheidungs-Workflow für die Reinigung.
Protokoll 1: Säure-Base-Extraktion zur groben Vorreinigung
Dieses Protokoll trennt das basische Anilin von neutralen oder sauren Verunreinigungen.
-
Lösen: Lösen Sie die rohe Reaktionsmischung in einem mit Wasser nicht mischbaren organischen Lösungsmittel wie Ethylacetat oder Dichlormethan (ca. 10-20 mL pro Gramm Rohmaterial).
-
Extraktion: Überführen Sie die Lösung in einen Scheidetrichter. Fügen Sie ein gleiches Volumen 1 M Salzsäure (HCl) hinzu. Verschließen Sie den Trichter und schütteln Sie ihn kräftig für 1-2 Minuten, wobei Sie regelmäßig entlüften.
-
Phasentrennung: Lassen Sie die Schichten sich trennen. Das protonierte Anilin-Hydrochlorid ist nun in der unteren wässrigen Schicht löslich.[2] Sammeln Sie die wässrige Schicht. Extrahieren Sie die organische Schicht erneut mit einer frischen Portion 1 M HCl, um eine vollständige Extraktion sicherzustellen.
-
Waschen: Kombinieren Sie die wässrigen Extrakte und waschen Sie sie einmal mit frischem organischem Lösungsmittel, um restliche neutrale Verunreinigungen zu entfernen. Verwerfen Sie die organische Waschlösung.
-
Neutralisierung: Kühlen Sie die wässrige Phase in einem Eisbad. Neutralisieren Sie sie langsam durch tropfenweise Zugabe einer Base (z. B. 6 M NaOH), bis der pH-Wert >9 ist. Das deprotonierte Anilin fällt oft als Öl oder Feststoff aus.
-
Rückextraktion: Extrahieren Sie das nun neutrale Anilin aus der wässrigen Lösung mit mehreren Portionen frischen organischen Lösungsmittels (z. B. Ethylacetat).
-
Trocknen und Eindampfen: Kombinieren Sie die organischen Extrakte, trocknen Sie sie über einem wasserfreien Trockenmittel (z. B. Na₂SO₄ oder MgSO₄), filtrieren Sie und entfernen Sie das Lösungsmittel unter reduziertem Druck, um das vorgerinigte Produkt zu erhalten.
Protokoll 2: Flash-Säulenchromatographie
Dieses Protokoll wird zur Trennung von Verunreinigungen mit ähnlicher Polarität verwendet.
-
Vorbereitung der mobilen Phase: Bestimmen Sie mittels DC das optimale Eluentensystem (z. B. Hexan:Ethylacetat). Fügen Sie dem Eluenten 0,5 % (v/v) Triethylamin (TEA) hinzu, um ein Tailing zu verhindern.[2]
-
Packen der Säule: Packen Sie eine Säule mit Kieselgel (230-400 mesh) unter Verwendung des vorbereiteten Eluenten.
-
Aufbringen der Probe: Lösen Sie Ihr vorgerinigtes Produkt in einer minimalen Menge des Eluenten oder eines stärkeren Lösungsmittels (wie Dichlormethan). Alternativ können Sie die Probe auf eine kleine Menge Kieselgel aufziehen („trockenes Laden“). Geben Sie die Probe vorsichtig auf die Oberseite des Kieselgelbetts.
-
Elution: Beginnen Sie die Elution mit der mobilen Phase und üben Sie leichten Druck (mit Luft oder einer Pumpe) aus.
-
Fraktionierung: Sammeln Sie die eluierende Lösung in Fraktionen. Überwachen Sie die Fraktionen mittels DC, um diejenigen zu identifizieren, die Ihr reines Produkt enthalten.
-
Aufarbeitung: Kombinieren Sie die reinen Fraktionen und entfernen Sie das Lösungsmittel unter reduziertem Druck.
Protokoll 3: Umkristallisation zur Endreinigung
Dies ist der letzte Schritt, um ein hochreines, kristallines Produkt zu erhalten.[4]
-
Lösungsmittelauswahl: Wählen Sie ein Lösungsmittel, in dem Ihr Produkt bei hohen Temperaturen gut und bei niedrigen Temperaturen schlecht löslich ist. Gute Kandidaten sind Heptan, Ethanol/Wasser oder Toluol.
-
Auflösen: Geben Sie das Produkt in einen Erlenmeyerkolben und fügen Sie eine minimale Menge des gewählten Lösungsmittels hinzu. Erhitzen Sie die Mischung unter Rühren (z. B. auf einer Heizplatte), bis sich das gesamte Produkt gelöst hat. Fügen Sie bei Bedarf tropfenweise mehr Lösungsmittel hinzu.
-
Abkühlen: Nehmen Sie den Kolben von der Wärmequelle und lassen Sie ihn langsam auf Raumtemperatur abkühlen. Decken Sie den Kolben ab, um eine Verdunstung des Lösungsmittels zu verhindern. Eine langsame Abkühlung fördert die Bildung großer, reiner Kristalle.
-
Kristallisation im Eisbad: Sobald die Lösung Raumtemperatur erreicht hat, kühlen Sie sie weiter in einem Eisbad, um die Ausbeute zu maximieren.
-
Isolierung: Sammeln Sie die Kristalle durch Vakuumfiltration (z. B. mit einem Büchnertrichter).[5]
-
Waschen: Waschen Sie die Kristalle auf dem Filter mit einer kleinen Menge eiskaltem, frischem Lösungsmittel, um anhaftende Verunreinigungen zu entfernen.
-
Trocknen: Trocknen Sie die Kristalle gründlich im Vakuum, um alle Lösungsmittelreste zu entfernen.
Abschnitt 4: Physikalisch-chemische Daten
Die folgende Tabelle fasst relevante Daten für die Zielverbindung und verwandte Moleküle zusammen.
| Eigenschaft | 3,5-Di-tert-butyl-2-methoxyanilin | 3,5-Di-tert-butylanilin | 2-Methoxyanilin (o-Anisidin) |
| Molmasse | ~249.4 g/mol (geschätzt) | 205.34 g/mol [6] | 123.15 g/mol |
| Aussehen | Voraussichtlich weißer bis cremefarbener Feststoff | Weißes bis hellgelbes Pulver/Kristalle[7] | Farblose bis gelbliche Flüssigkeit |
| Schmelzpunkt | Nicht verfügbar | 54-57 °C[7] | 3-6 °C |
| Siedepunkt | Nicht verfügbar | ~277 °C (vorhergesagt)[7] | 225 °C |
| Löslichkeit | Löslich in gängigen organischen Lösungsmitteln | Löslich in Benzol, Alkoholen[7] | Löslich in den meisten organischen Lösungsmitteln |
Abschnitt 5: Referenzen
-
PubChem. (n.d.). 3,5-Di-tert-butylaniline. National Center for Biotechnology Information. Abgerufen von [Link]
-
Google Patents. (n.d.). US10889539B2 - Aniline purification process. Abgerufen von
-
ResearchGate. (2014). How do I remove aniline from the reaction mixture? Abgerufen von [Link]
-
ChemBK. (2024). 3,5-di-tert-butylaniline. Abgerufen von [Link]
-
ResearchGate. (2014). Does aniline stick in columns during column chromatography? Abgerufen von [Link]
-
Google Patents. (n.d.). EP0051806B1 - Process for the preparation of 3,5-dimethyl aniline. Abgerufen von
-
Reddit. (2014). Purify and dry aniline? r/chemistry. Abgerufen von [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Abgerufen von [Link]
-
YouTube. (2020). Recrystallization of Acetanilide. CSUN Chemistry. Abgerufen von [Link]
Sources
Technical Support Center: Synthesis of 3,5-Di-tert-butyl-2-methoxyaniline
Prepared by: Senior Application Scientist, Gemini Division
Welcome to the technical support guide for the synthesis of 3,5-Di-tert-butyl-2-methoxyaniline. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges associated with this multi-step synthesis. Our focus is on identifying and mitigating the formation of common side products to ensure high purity of the final compound.
Introduction
This compound is a sterically hindered aniline derivative whose unique electronic and steric properties make it a valuable building block in medicinal chemistry and materials science.[1] Its synthesis, however, is a multi-step process where the control of regioselectivity and the prevention of side reactions are paramount. This guide addresses critical issues that may arise during the key synthetic steps: Friedel-Crafts di-alkylation of anisole, subsequent nitration, and final reduction to the target aniline.
Overall Synthetic Pathway
The most common laboratory-scale synthesis proceeds through three principal stages, each with its own potential for impurity generation.
Caption: General synthetic route to this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common classes of impurities found in the synthesis of this compound?
Impurities can be broadly categorized based on their origin in the synthetic process[2][3]:
-
Process-Related Impurities: These include unreacted starting materials (e.g., 2,4-di-tert-butylanisole) or intermediates (the nitro-intermediate).[3][4]
-
Isomeric Impurities: These are primarily regioisomers formed during the nitration step due to incomplete regioselectivity.
-
Byproducts from Side Reactions: This is the most diverse category, including products from over-alkylation, de-alkylation (ipso-substitution), oxidation, or incomplete reduction (e.g., azo/azoxy compounds).
-
Degradation Impurities: The final aniline product is susceptible to air oxidation, leading to the formation of colored impurities over time.[5]
Q2: My final product is off-white or has a distinct yellow/brown color. What is the cause?
Freshly purified anilines are typically colorless or pale yellow.[5] A darker color, such as yellow, red, or brown, strongly suggests the presence of oxidized impurities.[5] This can happen for two main reasons:
-
Air Oxidation: The amino group is sensitive to air, leading to the formation of highly colored quinone-imine type structures or other polymeric materials.[2][5]
-
Azo/Azoxy Impurities: If the reduction of the nitro group is not carried out under optimal conditions, condensation of intermediates (nitroso and hydroxylamine species) can form intensely colored azo and azoxy byproducts.
To mitigate this, ensure the final product is handled under an inert atmosphere (e.g., nitrogen or argon) and stored away from light and air.
Q3: What are the recommended analytical techniques for identifying and quantifying side products?
A combination of chromatographic and spectroscopic methods is essential for robust analysis:
-
High-Performance Liquid Chromatography (HPLC): The primary tool for assessing purity and quantifying impurities.[2][4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying volatile impurities, unreacted starting materials, and side products by providing both retention time and mass-to-charge ratio.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Indispensable for structural elucidation of the final product and key impurities, especially for identifying isomers.
-
Thin-Layer Chromatography (TLC): A quick and effective method for monitoring reaction progress and making a preliminary assessment of product purity.
Troubleshooting Guide: Side Product Formation
This section addresses specific problems, their probable causes, and validated solutions to minimize the formation of common side products at each stage of the synthesis.
Problem 1: Complex Mixture Observed After Nitration Step
Symptom: TLC analysis of the crude product from Step 2 shows multiple spots close to the main product spot. The ¹H NMR spectrum displays multiple sets of aromatic signals and singlets for methoxy groups.
Causality and Mitigation Diagram
Caption: Potential side reactions during the nitration of 2,4-di-tert-butylanisole.
-
Potential Cause 1: Formation of Regioisomers.
-
Explanation: The powerful ortho-, para-directing methoxy group dominates the directing effects.[6] While nitration is strongly favored at the C6 position (ortho to the methoxy group), a minor amount of substitution can occur at the C5 position. This is electronically less favorable and sterically more hindered, but can still occur under forcing conditions.
-
Troubleshooting & Protocol:
-
Temperature Control: Maintain the reaction temperature strictly at 0-5 °C during the addition of the nitrating agent.
-
Milder Reagents: Consider using alternative nitrating agents that can offer better regioselectivity under milder conditions, such as acetyl nitrate (generated in situ from HNO₃ and acetic anhydride) or tert-butyl nitrite.[7][8]
-
-
-
Potential Cause 2: Ipso-Substitution (De-tert-butylation).
-
Explanation: Under strongly acidic conditions, the electrophile (NO₂⁺) can attack the carbon bearing a tert-butyl group, leading to the elimination of a tert-butyl cation and its replacement by a nitro group. This results in a nitrated methoxy-mono-tert-butylanisole impurity.
-
Troubleshooting & Protocol:
-
Avoid Excess Strong Acid: Use the minimum amount of sulfuric acid necessary to catalyze the reaction.
-
Reaction Time: Monitor the reaction by TLC and quench it as soon as the starting material is consumed to prevent prolonged exposure to acidic conditions.
-
-
Problem 2: Incomplete Reduction and Azo/Azoxy Impurities
Symptom: The final product is highly colored (orange/red) and HPLC analysis shows the presence of the nitro-intermediate as well as other, more retained, colored impurities.
Causality and Mitigation Diagram
Caption: Pathways for incomplete reduction and side product formation.
-
Potential Cause 1: Incomplete Reduction.
-
Explanation: The most straightforward issue is the failure to completely convert the nitro intermediate to the aniline. This arises from insufficient reducing agent, poor quality reagents, or deactivation of the catalyst in the case of catalytic hydrogenation.[4]
-
Troubleshooting & Protocol:
-
Verify Stoichiometry: For chemical reductions (e.g., SnCl₂, Fe), ensure at least the stoichiometric amount of reductant is used, often with a slight excess.
-
Catalyst Activity: For catalytic hydrogenation (e.g., H₂/Pd-C), use a fresh, active catalyst. If the reaction stalls, filtering and adding a fresh portion of the catalyst may be necessary.
-
-
-
Potential Cause 2: Condensation of Intermediates.
-
Explanation: The reduction of a nitro group proceeds via nitroso (-NO) and hydroxylamine (-NHOH) intermediates. Under neutral or basic conditions, these intermediates can condense to form azoxy (-N=N⁺O⁻-) and azo (-N=N-) linkages, which are highly colored. Acidic conditions suppress this side reaction by protonating the intermediates, favoring their rapid reduction to the amine.
-
Troubleshooting & Protocol:
-
Maintain Acidic Conditions: When using metal reductants like Tin(II) chloride or Iron, ensure the reaction medium is strongly acidic (e.g., with concentrated HCl) throughout the process.
-
Choice of Reductant: Catalytic hydrogenation is generally very clean, but SnCl₂/HCl is a robust and highly effective alternative that inherently provides the acidic environment needed to prevent these side reactions.
-
-
Problem 3: Presence of a Phenolic Impurity
Symptom: Mass spectrometry indicates an impurity with a mass 14 units (CH₂) lower than the target product. The ¹H NMR shows a broad, exchangeable signal indicative of a hydroxyl group.
-
Potential Cause: O-Demethylation.
-
Explanation: The methoxy group (-OCH₃) can be cleaved to a phenol (-OH) under certain harsh reductive conditions. This is a known side reaction during catalytic hydrogenation at elevated temperatures or pressures, or when using reductants that have Lewis acidic properties (e.g., BBr₃, though not a standard reducing agent for nitro groups, illustrates the lability of the methyl ether).
-
Troubleshooting & Protocol:
-
Milder Hydrogenation: If using H₂/Pd-C, conduct the reaction at room temperature and moderate pressure (e.g., 1-4 atm).
-
Alternative Reductant: Switch to a chemical reduction method like SnCl₂ in an alcoholic solvent (e.g., ethanol) with HCl, which is highly selective for the nitro group and does not typically affect aryl methyl ethers.
-
-
Data Summary & Purification Strategies
The following table summarizes the common side products and recommended purification methods.
| Side Product / Impurity | Origin Step | Identification Method | Recommended Purification Protocol |
| 2,4-Di-tert-butylanisole | Step 1 (Unreacted) | GC-MS, ¹H NMR | Column Chromatography (low polarity eluent) |
| Isomeric Nitro Compound | Step 2 (Nitration) | HPLC, ¹H NMR | Careful Column Chromatography or Fractional Recrystallization of the nitro-intermediate before reduction. |
| Ipso-Substituted Product | Step 2 (Nitration) | GC-MS, ¹H NMR | Column Chromatography. |
| Nitro Intermediate | Step 3 (Reduction) | TLC, HPLC, Color | Re-subject crude product to reduction conditions or purify via Acid-Base Extraction. |
| Azo/Azoxy Byproducts | Step 3 (Reduction) | Color, HPLC | Column Chromatography (can be difficult). Prevention is the best strategy. |
| Phenolic Byproduct | Step 3 (Reduction) | LC-MS, ¹H NMR | Acid-Base Extraction (phenol will remain in the basic aqueous layer). |
Experimental Protocol: Purification via Acid-Base Extraction
This classical technique is highly effective for separating the basic aniline product from neutral or acidic impurities.[3]
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent such as diethyl ether or ethyl acetate (approx. 10-20 mL per gram of crude material).
-
Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1M Hydrochloric Acid (3 x volume of organic solvent). The target aniline will protonate (R-NH₃⁺Cl⁻) and move into the aqueous layer. Neutral impurities (unreacted starting materials, nitro-intermediate) will remain in the organic layer.
-
Separate Layers: Combine the aqueous layers containing the protonated aniline. The organic layer can be discarded or concentrated to analyze the neutral impurities.
-
Basification: Cool the combined aqueous layers in an ice bath and slowly add a concentrated base (e.g., 6M NaOH) with stirring until the pH is >10. The free aniline will precipitate or form an oil.
-
Final Extraction: Extract the basified aqueous solution with a fresh organic solvent (e.g., diethyl ether or dichloromethane, 3 x volume of aqueous layer).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the purified this compound.
References
-
Veeprho. Aniline Impurities and Related Compound. [Link]
-
Wikipedia. Aniline. [Link]
-
Beilstein Journals. Supporting Information for Design and synthesis of tag-free photoprobes for the identification of the molecular target for CCG-1. [Link]
-
ResearchGate. THE SYNTHESIS AND SUBSTITUTION REACTIONS OF 3,5-DI-tert-BUTYLPHENOL. [Link]
-
ACS Publications. Chemoselective Nitration of Phenols with tert-Butyl Nitrite in Solution and on Solid Support. [Link]
-
ResearchGate. Chemoselective Nitration of Phenols with tert-Butyl Nitrite in Solution and on Solid Support. [Link]
- Google Patents.
- Google Patents. US5117061A - Process of preparing substituted anilines.
-
ResearchGate. Nitration of tert-butyloxycarbonylated aniline and 1,3,5-triaminobenzene by acetyl nitrate. [Link]
-
Master Organic Chemistry. Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. [Link]
-
ResearchGate. Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. [Link]
-
NIH National Library of Medicine. Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. [Link]
-
Organic Syntheses. Pyridine, 1,2,3,6-tetrahydro-1-(4-methoxyphenyl). [Link]
- Google Patents. CN114773206B - Synthesis method of o-tert-butylaniline.
-
Organic Syntheses. Synthesis of Arylboronic Pinacol Esters from Corresponding Arylamines. [Link]
-
Organic Syntheses. p-Anisidine, 2-nitro. [Link]
-
PubChem. 3,5-Di-tert-butylaniline. [Link]
- Google Patents. CN101973858A - Method for synthesizing tert-butylated hydroxyanisole through solid-liquid-phase reaction.
-
Master Organic Chemistry. EAS On Disubstituted Benzenes: The Strongest Electron-Donor "Wins". [Link]
- Google Patents.
-
Wikipedia. Strychnine total synthesis. [Link]
Sources
- 1. This compound | 893397-17-6 | Benchchem [benchchem.com]
- 2. veeprho.com [veeprho.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Aniline - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Chemoselective Nitration of Phenols with tert-Butyl Nitrite in Solution and on Solid Support - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for 3,5-Di-tert-butyl-2-methoxyaniline
Welcome to the technical support center for the synthesis and optimization of 3,5-Di-tert-butyl-2-methoxyaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into navigating the complexities of this sterically hindered aniline derivative. The unique structural characteristics of this molecule—featuring two bulky tert-butyl groups flanking a methoxy and an amino group—present specific challenges and opportunities in synthesis that require careful consideration of reaction parameters.
This document moves beyond simple protocols to explain the causality behind experimental choices, offering a self-validating system of troubleshooting and optimization.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound. The solutions are structured to help you diagnose and resolve problems effectively.
Question 1: My reaction yield is consistently low. What are the primary factors affecting the yield for this specific aniline synthesis?
Answer: Low yield is a frequent challenge, often stemming from the significant steric hindrance imposed by the two tert-butyl groups. The optimal approach to troubleshooting depends on your chosen synthetic route. The two most viable pathways are the reduction of a nitro-precursor and a palladium-catalyzed amination.
-
For the Nitro-Reduction Pathway:
-
Incomplete Reduction: The steric bulk can hinder the approach of the reducing agent to the nitro group. While catalytic hydrogenation (e.g., with Pd/C or Raney Nickel) is a powerful method, the catalyst surface can be blocked.[1] Consider increasing catalyst loading, hydrogen pressure, or reaction time. Alternatively, chemical reductants like iron in acidic media or tin(II) chloride can be effective and are less prone to catalyst deactivation issues.[1][2] It's important to note that metal hydrides are generally not recommended for reducing aryl nitro compounds as they can lead to undesired azo compounds.[1]
-
Catalyst Deactivation: The aniline product or reaction intermediates can sometimes poison the catalyst. Ensure high-purity starting materials and solvents. If deactivation is suspected, filtering the reaction mixture and adding a fresh batch of catalyst may restart a stalled reaction.
-
-
For the Palladium-Catalyzed Amination Pathway (e.g., Buchwald-Hartwig):
-
Suboptimal Catalyst/Ligand System: This is the most critical factor. Synthesizing sterically hindered anilines requires specialized ligands. Bulky, electron-rich phosphine ligands, such as P(t-Bu)₃, are often necessary to promote the reductive elimination step, which can be sluggish for hindered substrates.[3] The choice of palladium precursor (e.g., Pd(dba)₂) is also crucial for generating the active Pd(0) catalyst.[3]
-
Incorrect Base or Solvent: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) are standard. The choice of solvent is also key; anhydrous, apolar solvents like toluene or dioxane are typically used.
-
Ammonia Source: Direct use of ammonia gas can be challenging. Using an ammonia surrogate like lithium bis(trimethylsilyl)amide (LiN(SiMe₃)₂) can provide a more controlled and effective source of 'NH₂'.[3]
-
Question 2: I'm observing significant impurity formation. What are the likely side reactions and how can I minimize them?
Answer: The electronic properties of the starting materials, combined with the steric environment, can lead to several side products.
-
In the Nitro-Reduction Pathway: The reduction of a nitro group proceeds through several intermediates, such as nitroso and hydroxylamine species.[4] If the reaction conditions are not sufficiently forcing, these intermediates can accumulate or react with each other to form azoxy or azo compounds.[1]
-
Solution: Ensure the reaction goes to completion by monitoring via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Using a robust reduction system like iron powder in acetic or hydrochloric acid often ensures the reaction proceeds fully to the desired aniline.[2]
-
-
In the Palladium-Catalyzed Pathway:
-
Hydrodehalogenation: If starting from an aryl halide, this side reaction replaces the halogen with a hydrogen atom, consuming the starting material without forming the desired product. This can be minimized by ensuring an efficient catalytic cycle and avoiding excessive temperatures.
-
Diarylamine Formation: The aniline product can sometimes react with another molecule of the aryl halide to form a diarylamine. This is more common when using ammonia directly. Using an ammonia surrogate can help improve selectivity for the primary aniline.[5]
-
Benzyne Intermediates: At high temperatures, elimination of the halide can sometimes lead to the formation of a highly reactive benzyne intermediate, which can result in a mixture of products.[3] Using catalysts that operate efficiently at lower temperatures can prevent this.[3]
-
Question 3: My reaction starts but stalls before all the starting material is consumed. What should I investigate?
Answer: A stalled reaction is typically due to catalyst deactivation, reagent depletion, or solubility issues.
-
Catalyst Deactivation: This is a primary suspect in both synthetic routes.
-
Pd-Catalyzed Amination: The active Pd(0) species can be sensitive to air and moisture. Ensure the reaction is run under a strictly inert atmosphere (Nitrogen or Argon). The ligand itself can also degrade at high temperatures over long reaction times.
-
Catalytic Hydrogenation: As mentioned, the catalyst can be poisoned. Impurities in the hydrogen gas or starting material can contribute to this.
-
-
Insufficient Reagents:
-
In a nitro reduction using a chemical reductant (e.g., Fe, SnCl₂), ensure a sufficient stoichiometric excess is used to account for any potential oxidation or side reactions.
-
In a Buchwald-Hartwig reaction, the base is consumed stoichiometrically. Ensure at least one equivalent, and often a slight excess, is present.
-
-
Solubility Issues: The starting material or intermediates may have poor solubility in the chosen solvent, causing them to precipitate out of the reaction mixture. This can be addressed by screening different solvents or increasing the reaction temperature, though the latter must be balanced against the risk of side reactions.
Question 4: What are the best practices for purifying this compound?
Answer: The bulky, lipophilic nature of this compound influences the purification strategy.
-
Column Chromatography: This is a highly effective method. Use silica gel with a non-polar eluent system, such as a gradient of ethyl acetate in hexanes or petroleum ether.[6] The polarity of the aniline is relatively low due to the large alkyl groups.
-
Acid-Base Extraction: This classic technique is very useful for separating anilines from non-basic impurities.
-
Dissolve the crude product in a non-polar organic solvent (e.g., diethyl ether or dichloromethane).
-
Extract with a dilute aqueous acid (e.g., 1M HCl). The aniline will be protonated and move into the aqueous layer.
-
Wash the organic layer again with aqueous acid to ensure complete extraction.
-
Combine the aqueous layers, cool in an ice bath, and carefully add a base (e.g., NaOH solution) until the solution is basic, which will precipitate the free aniline.
-
Extract the pure aniline back into an organic solvent, dry the organic layer (e.g., with Na₂SO₄ or MgSO₄), and remove the solvent under reduced pressure.
-
-
Recrystallization: If the product is a solid and of sufficient purity after initial workup or chromatography, recrystallization from a suitable solvent (e.g., hexanes or ethanol/water) can yield highly pure material.
Visualized Synthetic Pathways & Workflow
The synthesis of this compound is typically approached via one of two major routes, starting from a substituted benzene ring.
Caption: Primary synthetic routes to this compound.
Below is a general troubleshooting workflow to diagnose and resolve common synthesis issues.
Sources
- 1. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00531G [pubs.rsc.org]
- 5. Palladium-catalyzed amination of aryl chlorides and bromides with ammonium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
"3,5-Di-tert-butyl-2-methoxyaniline" stability and degradation issues
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 3,5-Di-tert-butyl-2-methoxyaniline. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights into the stability and degradation of this compound. We will address common experimental issues, provide robust troubleshooting protocols, and answer frequently asked questions to ensure the integrity of your research.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with this compound. The advice provided is based on the fundamental chemistry of substituted anilines and extensive field experience.
Question 1: Why has my solid this compound sample turned from white/off-white to yellow or brown upon storage?
Answer:
This is the most common issue observed with aniline derivatives and is almost certainly due to oxidation.[1][2]
-
Causality: The aniline functional group (-NH₂) is susceptible to air oxidation. The electron-donating nature of the amino group, combined with the methoxy group, makes the aromatic ring electron-rich and prone to losing electrons. This process can be accelerated by exposure to light, heat, and atmospheric oxygen. The initial oxidation products can further react to form highly conjugated, colored impurities like quinone-imines or azo compounds. While the two bulky tert-butyl groups provide significant steric hindrance that can slow down this process compared to simpler anilines like o-anisidine, they do not prevent it entirely.[2]
-
Immediate Action:
-
Assess the extent of discoloration. A slight yellowing may indicate minor surface oxidation, and the bulk material might still be of sufficient purity for some applications.
-
For sensitive applications, confirm the purity of the material using an appropriate analytical method (e.g., HPLC, LC-MS, or ¹H NMR) before use. The presence of new, unidentified peaks confirms degradation.
-
-
Preventative Protocol:
-
Inert Atmosphere: Store the compound under an inert atmosphere (Argon or Nitrogen).
-
Light Protection: Use an amber glass vial or wrap the container in aluminum foil.
-
Temperature Control: Store in a cool, dark place. For long-term storage, refrigeration (2-8 °C) is recommended.
-
Container Seal: Ensure the container is tightly sealed to minimize exposure to air and moisture.[3]
-
Question 2: I'm seeing unexpected peaks in my HPLC/LC-MS analysis after dissolving the compound or during a reaction. What are they?
Answer:
The appearance of new peaks suggests either degradation under your experimental conditions or contamination. Given the nature of the molecule, degradation is a high probability.
-
Probable Causes & Identification:
-
Oxidative Degradation: As mentioned above, oxidation is a primary degradation pathway.[4][5] You may be observing oxidized derivatives. In a mass spectrum, you might look for masses corresponding to the addition of oxygen atoms (M+16, M+32) or dimerization products.
-
Solvent/pH Instability: Aniline derivatives can have limited stability in highly acidic or basic solutions, especially at elevated temperatures. The methoxy group could potentially be hydrolyzed under harsh acidic conditions, though this is less common.
-
Photodegradation: If your experimental setup is exposed to ambient or UV light, photodegradation can occur.
-
-
Troubleshooting Workflow: The following diagram outlines a logical workflow to diagnose the issue.
Caption: Troubleshooting workflow for identifying impurity sources.
Question 3: My reaction yield is lower than expected and I've produced a complex mixture of byproducts. What could be happening?
Answer:
Low yields and complex mixtures often point to the reactivity and potential instability of the starting material under the reaction conditions.
-
Mechanistic Insight: The aniline nitrogen is a nucleophile and a base, but it can also be a site for single-electron transfer (SET) processes, especially in the presence of certain reagents or metal catalysts.[4] This can initiate radical reactions, leading to a variety of oligomeric or polymeric byproducts (often appearing as a baseline "mess" in chromatography).
-
Recommended Actions:
-
Degas Solvents: Before starting the reaction, thoroughly degas all solvents by sparging with nitrogen or argon for 15-30 minutes. This removes dissolved oxygen, a common culprit in oxidative side reactions.
-
Protect the Amine: If the reaction chemistry allows, consider protecting the aniline nitrogen as a carbamate (e.g., Boc) or an amide. This temporarily removes its nucleophilicity and susceptibility to oxidation, often leading to cleaner reactions. The protecting group can be removed in a subsequent step.
-
Control Temperature: Avoid unnecessarily high reaction temperatures, as this accelerates degradation.
-
Re-evaluate Reagents: Ensure that the reagents used are compatible with an electron-rich aniline. Strong oxidants should obviously be avoided unless intended for a specific transformation.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for this compound?
For optimal long-term stability, the compound should be stored according to the conditions summarized in the table below.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8 °C (Refrigerated) | Slows down the rate of potential oxidative and thermal degradation pathways. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation of the electron-rich aniline functional group.[2] |
| Light | Amber Vial / Protect from Light | Prevents photodegradation, which can catalyze the formation of colored impurities. |
| Container | Tightly Sealed Glass Vial | Prevents exposure to atmospheric oxygen and moisture.[3] |
Q2: How does the substitution pattern affect the stability of this molecule?
The specific arrangement of the tert-butyl and methoxy groups has a significant impact on the molecule's electronic and steric properties, which in turn governs its stability.
-
Electronic Effects: The methoxy group at the 2-position and the amino group at the 1-position are both electron-donating groups, which activate the aromatic ring and make it susceptible to electrophilic attack and oxidation.
-
Steric Effects: The two large tert-butyl groups at the 3- and 5-positions provide substantial steric hindrance. This "fencing" of the aromatic ring and the amino group can kinetically slow down degradation reactions, such as oxidative dimerization, making this compound generally more stable than less hindered anilines.
Q3: What is a reliable method to assess the purity and identify degradation products?
A forced degradation study is the definitive way to understand the stability of a molecule and proactively identify potential degradation products.[6][7] This involves subjecting the compound to a range of harsh conditions.
Protocol: Forced Degradation Study Workflow
This protocol is designed to identify the primary degradation pathways for this compound.
Objective: To generate likely degradation products and establish a stability-indicating analytical method.
Materials:
-
This compound
-
HPLC-grade Acetonitrile and Water
-
Formic Acid or Trifluoroacetic Acid (for mobile phase)
-
1M HCl, 1M NaOH, 3% H₂O₂
-
HPLC-UV-MS system
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of the compound in acetonitrile at ~1 mg/mL.
-
Set Up Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in separate vials.
-
Acid Hydrolysis: 1M HCl. Heat at 60 °C for 24 hours.
-
Base Hydrolysis: 1M NaOH. Heat at 60 °C for 24 hours.
-
Oxidation: 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Stress: Heat a vial of the stock solution at 60 °C for 24 hours.
-
Photolytic Stress: Expose a vial of the stock solution to a calibrated UV/Vis light source (as per ICH Q1B guidelines).
-
Control: Keep a vial of the stock solution mixed with 1 mL of water at room temperature, protected from light.
-
-
Analysis:
-
After the designated time, neutralize the acid and base samples.
-
Dilute all samples to an appropriate concentration (~50 µg/mL).
-
Analyze all samples by a validated HPLC-UV-MS method.
-
-
Data Interpretation:
-
Compare the chromatograms of the stressed samples to the control.
-
Identify new peaks that represent degradation products.
-
Use the MS data to determine the mass of the degradants and propose structures (e.g., M+16 for oxidation).
-
The primary degradation pathway is likely to be oxidation, as illustrated below.
-
Hypothesized Primary Degradation Pathway
Caption: Hypothesized oxidative degradation of the aniline.
By following this guide, researchers can better anticipate, troubleshoot, and prevent stability issues with this compound, ensuring higher quality data and more successful experimental outcomes.
References
- Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater - PMC. (n.d.). NIH.
-
3,5-Di-tert-butylaniline | C14H23N | CID 75419. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]
-
2-Methoxyaniline | C7H9NO | CID 7000. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]
-
The Mechanism of Aniline Blue Degradation by Short-Chain Dehydrogenase (SDRz) in Comamonas testosteroni. (2024). PubMed. Retrieved January 20, 2026, from [Link]
-
p-Anisidine | C7H9NO | CID 7732. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]
-
The Mechanism of Aniline Blue Degradation by Short-Chain Dehydrogenase (SDRz) in Comamonas testosteroni. (n.d.). PubMed Central. Retrieved January 20, 2026, from [Link]
-
Oxidation of substituted anilines by horseradish peroxidase compound II. (n.d.). Canadian Journal of Chemistry. Retrieved January 20, 2026, from [Link]
-
The Mechanism of Aniline Blue Degradation by Short-Chain Dehydrogenase (SDRz) in Comamonas testosteroni. (2024). MDPI. Retrieved January 20, 2026, from [Link]
-
Which is more basic - ortho-, meta-, or paramethoxy anniline? (2017). Quora. Retrieved January 20, 2026, from [Link]
-
Reaction of 2,4-Di-tert-butyl-6-[(dimethylamino)methyl]phenol with diazabicyclo[5.4.0]undec-7-ene. (n.d.). Academia.edu. Retrieved January 20, 2026, from [Link]
-
Supporting Information for Design and synthesis of tag-free photoprobes for the identification of the molecular target for CCG-1. (n.d.). Beilstein Journals. Retrieved January 20, 2026, from [Link]
-
Bacterial degradation of aniline. (A) Initial steps of aniline... (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Ferrate(VI) Oxidation Mechanism of Substituted Anilines: A Density Functional Theory Investigation. (n.d.). PubMed Central. Retrieved January 20, 2026, from [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). Retrieved January 20, 2026, from [Link]
-
Identification of 2,4-Di-tert-butylphenol as a Novel Agonist for Insect Odorant Receptors. (n.d.). Retrieved January 20, 2026, from [Link]
-
Asian Journal of Chemistry - Periodate Oxidation of Aromatic Amines: Studies on the Role. (n.d.). Retrieved January 20, 2026, from [Link]
-
Basicity Alteration Due To Ortho Effect In Methoxy Aniline System. (2015). Chemistry Stack Exchange. Retrieved January 20, 2026, from [Link]
-
A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (2014). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Pyridine, 1,2,3,6-tetrahydro-1-(4-methoxyphenyl). (n.d.). Organic Syntheses Procedure. Retrieved January 20, 2026, from [Link]
-
Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs. (n.d.). NIH. Retrieved January 20, 2026, from [Link]
-
Degradation of aniline by newly isolated, extremely aniline-tolerant Delftia sp. AN3. (n.d.). PubMed. Retrieved January 20, 2026, from [Link]
- Synthesis method for synthesizing p-methoxyaniline compound through hydrogenation and transposition. (n.d.). Google Patents.
-
Forced Degradation Studies. (2016). MedCrave online. Retrieved January 20, 2026, from [Link]
-
Controlling Factors in the Rates of Oxidation of Anilines and Phenols by Triplet Methylene Blue in Aqueous Solution. (2015). The Journal of Physical Chemistry A - ACS Publications. Retrieved January 20, 2026, from [Link]
-
Copper-Catalyzed Regioselective Dehydrogenative Borylation: A Modular Platform Enabling C4-Borylated 2,1-Borazaronaphthalenes. (2026). Organic Letters - ACS Publications. Retrieved January 20, 2026, from [Link]
-
Substituent Effects on The Electrochemical Oxidation of Anilines in Aqueous Medium at Platinum Anode. (n.d.). TSI Journals. Retrieved January 20, 2026, from [Link]
-
Anti-inflammatory Activity of the Artificial Antioxidants 2-Tert-butyl-4-methoxyphenol (BHA), 2,6-Di-tert-butyl-4-methylphenol (BHT) and 2,4,6-Tri-tert-butylphenol (TBP), and their Various Combinations. (2025). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Safety Data Sheet: 4-Methoxyaniline. (n.d.). Carl ROTH. Retrieved January 20, 2026, from [Link]
-
o-Anisidine. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]
-
2-tert-Butyl-4-hydroxyanisole | C11H16O2 | CID 6932. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]
-
Describe a synthetic route for the preparation of 4 - methoxyaniline (p-anisidine) starting with s1 V benzene. (n.d.). Homework.Study.com. Retrieved January 20, 2026, from [Link]
Sources
- 1. 2-Methoxyaniline | C7H9NO | CID 7000 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. o-Anisidine - Wikipedia [en.wikipedia.org]
- 3. carlroth.com [carlroth.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. tsijournals.com [tsijournals.com]
- 6. biopharminternational.com [biopharminternational.com]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
Alternative catalysts for synthesizing "3,5-Di-tert-butyl-2-methoxyaniline"
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 3,5-Di-tert-butyl-2-methoxyaniline. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights and troubleshoot common challenges encountered during the synthesis of this sterically hindered aniline. Aniline derivatives with bulky substituents are crucial building blocks in medicinal chemistry and materials science, but their synthesis often presents unique challenges.[1] This guide provides practical solutions and alternative catalytic strategies to ensure successful and efficient synthesis.
Troubleshooting Guide: Common Synthesis Issues
The palladium-catalyzed Buchwald-Hartwig amination is a cornerstone for forming C-N bonds, but its application to sterically demanding substrates like this compound requires careful optimization.[2][3] Below are common issues and their solutions.
Issue 1: Low to Non-Existent Product Yield
Q1: My Buchwald-Hartwig reaction shows minimal or no conversion to this compound. What are the primary factors to investigate?
A1: Low yield in the synthesis of a hindered aniline is a frequent challenge. The root cause often lies with the catalyst system's inability to overcome the steric hindrance. A systematic approach is critical.[4][5]
-
Catalyst & Ligand Inactivity: The choice of ligand is paramount. For sterically hindered substrates, bulky, electron-rich phosphine ligands are necessary to promote both the oxidative addition and the challenging reductive elimination step.[2][6]
-
Expertise: Standard ligands like P(t-Bu)₃ may be insufficient. "Buchwald-type" biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are specifically designed to create a highly active, monoligated Pd(0) species that is less sterically encumbered and more reactive.[7][8] The catalyst precursor is also important; using a pre-formed Pd(I) or Pd(II) precatalyst can lead to more reliable generation of the active Pd(0) species in situ compared to sources like Pd(OAc)₂.[7][9]
-
-
Base Selection: The base's strength and solubility are crucial. Sodium tert-butoxide (NaOt-Bu) is a common choice for its high basicity, which facilitates the deprotonation of the amine.[10] However, for substrates with base-sensitive functional groups, weaker bases like K₃PO₄ or Cs₂CO₃ can be effective, though they may require higher temperatures or longer reaction times.[10][11]
-
Inert Atmosphere: Palladium catalysts, particularly the active Pd(0) species, are highly sensitive to oxygen.[4][11] Ensure the reaction setup is rigorously degassed (e.g., via multiple freeze-pump-thaw cycles or by bubbling argon through the solvent) and maintained under an inert atmosphere (Argon or Nitrogen) throughout the experiment.
-
Reagent Purity: Ensure all reagents, especially the solvent and the amine, are anhydrous. Water can hydrolyze the active catalyst and interfere with the base.[4]
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low-yield amination.
Issue 2: Significant Side Product Formation
Q2: My reaction produces significant byproducts, such as hydrodehalogenation of the aryl halide or formation of diaryl ethers. How can I suppress these side reactions?
A2: Side reactions are often competitive with the main catalytic cycle and are influenced by ligand choice, temperature, and base.
-
Hydrodehalogenation: This occurs when the aryl halide is reduced instead of coupled. It can be promoted by bases containing trace water or by catalyst decomposition. Using a more sterically hindered ligand can often disfavor this pathway by accelerating the desired reductive elimination.
-
Diaryl Ether Formation: If using an aryl triflate as the starting material, hydrolysis can produce a phenol, which can then couple with another molecule of the aryl triflate to form a diaryl ether byproduct.[12] Ensuring strictly anhydrous conditions and using a base like K₃PO₄, which is less prone to causing hydrolysis than strong alkoxides, can mitigate this issue.
Frequently Asked Questions (FAQs) on Alternative Catalysts
While palladium catalysis is powerful, alternative systems can offer advantages, especially for challenging substrates.
Q1: Are there effective alternatives to palladium for synthesizing sterically hindered anilines like this compound?
A1: Yes, copper-catalyzed amination reactions have emerged as a practical and powerful alternative.[13][14] These methods, which can be seen as modern variations of the Ullmann condensation, are particularly well-suited for the synthesis of highly sterically hindered anilines under mild conditions.[3][15] A key advantage is the ability to use aryl boronic esters as the coupling partner in an electrophilic amination pathway.[15]
Q2: What are the primary advantages of a copper-based catalytic system over palladium?
A2: Copper-based systems offer several compelling benefits:
-
Complementary Substrate Scope: They are often effective for substrates where palladium catalysts may struggle, particularly with very hindered anilines.
-
Functional Group Tolerance: Copper catalysts can be compatible with a wide range of sensitive functional groups, including aldehydes, ketones, and esters.[14]
-
Milder Conditions: These reactions can often be run at lower temperatures than traditional Ullmann conditions.[3]
-
Cost-Effectiveness: Copper is significantly less expensive than palladium, making it an attractive option for large-scale synthesis.
Q3: What type of copper catalyst is typically used?
A3: A common and effective system involves a catalyst prepared in situ from commercially available and air-stable copper(I) triflate (CuOTf) and a diphosphine ligand.[13][15] This approach avoids the need for highly reactive or unstable catalyst precursors.
Catalyst System Comparison
| Feature | Palladium-Catalyzed (Buchwald-Hartwig) | Copper-Catalyzed Amination |
| Metal | Palladium (Pd) | Copper (Cu) |
| Typical Precursor | Pd(OAc)₂, Pd₂(dba)₃, or Pre-formed Precatalysts | CuOTf, CuI |
| Common Ligands | Bulky Biarylphosphines (XPhos, RuPhos) | Diphosphine Ligands |
| Key Advantage | Extremely broad scope, high turnover numbers.[2] | Excellent for highly hindered anilines, cost-effective.[13][14] |
| Common Substrates | Aryl Halides/Triflates + Amines | Aryl Boronic Esters + Aminating Agent |
| Potential Issue | Catalyst sensitivity, cost, side reactions.[16] | Can require specific substrate pairings (e.g., boronic esters). |
Experimental Protocols
Protocol 1: Palladium-Catalyzed Synthesis (Buchwald-Hartwig Amination)
This protocol is a general guideline for the N-arylation of a hindered primary amine using an aryl halide, adapted from methodologies developed for challenging couplings.[6]
Workflow Diagram
Sources
- 1. This compound | 893397-17-6 | Benchchem [benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 13. Practical catalytic method for synthesis of sterically hindered anilines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. Practical catalytic method for synthesis of sterically hindered anilines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. Practical catalytic method for synthesis of sterically hindered anilines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. reddit.com [reddit.com]
Technical Support Center: Scaling Up the Synthesis of 3,5-Di-tert-butyl-2-methoxyaniline
Welcome to the technical support center for the synthesis of 3,5-Di-tert-butyl-2-methoxyaniline. This guide is designed for researchers, chemists, and process development professionals. It provides not just a protocol, but a framework for understanding the critical parameters of each synthetic step, enabling effective troubleshooting and successful scale-up. We will proceed through a reliable three-step synthetic sequence, addressing common challenges and frequently asked questions with scientifically-grounded explanations.
I. Synthetic Strategy Overview
The most robust and scalable synthesis of this compound begins with 2,4-di-tert-butylphenol. The strategy involves three key transformations:
-
O-Methylation: Protection of the phenolic hydroxyl group to form an ether. This step is crucial for directing the subsequent electrophilic substitution.
-
Regioselective Nitration: Introduction of a nitro group onto the aromatic ring. The steric hindrance from the tert-butyl groups and the directing effect of the methoxy group are exploited to achieve high regioselectivity.
-
Nitro Group Reduction: Conversion of the nitro intermediate to the target aniline, a transformation vital in the synthesis of many fine chemicals and pharmaceuticals.[1]
Caption: Overall synthetic workflow for this compound.
II. Detailed Experimental Protocol & Data
This protocol is optimized for a laboratory scale (10-20g) and provides a basis for further scale-up.
| Step | Reaction | Key Reagents & Equivalents | Solvent | Temp (°C) | Time (h) | Typical Yield |
| 1 | O-Methylation | 2,4-di-tert-butylphenol (1.0 eq), NaOH (1.2 eq), Dimethyl Sulfate (1.2 eq) | Methanol/Water | 60-65 | 3-4 | 95-98% |
| 2 | Nitration | 1,3-Di-tert-butyl-2-methoxybenzene (1.0 eq), H₂SO₄ (conc.), HNO₃ (conc., 1.1 eq) | Acetic Acid | 0-5 | 1-2 | 85-90% |
| 3 | Reduction | Nitro-intermediate (1.0 eq), Iron powder (3.0 eq), NH₄Cl (0.5 eq) | Ethanol/Water | 75-80 | 4-6 | 90-95% |
Step-by-Step Methodology
Step 1: O-Methylation of 2,4-Di-tert-butylphenol
-
To a stirred solution of sodium hydroxide (1.2 eq) in a 1:1 mixture of methanol and water, add 2,4-di-tert-butylphenol (1.0 eq).
-
Heat the mixture to 60 °C until a clear solution of the sodium phenoxide is formed.
-
Cool the solution to 40 °C. CAUTION: Dimethyl sulfate (DMS) is extremely toxic and a suspected carcinogen; handle only in a certified fume hood with appropriate personal protective equipment (PPE), including butyl rubber gloves.[2][3]
-
Add dimethyl sulfate (1.2 eq) dropwise over 1 hour, maintaining the temperature below 50 °C. A white precipitate may form.
-
After the addition is complete, heat the reaction mixture to 60-65 °C and stir for 3-4 hours. Monitor reaction completion by TLC or GC-MS.
-
Cool the mixture to room temperature and pour it into an equal volume of cold water.
-
Extract the product with diethyl ether or methyl tert-butyl ether (MTBE) (2 x volume).
-
Wash the combined organic layers with 1M NaOH, water, and finally brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 1,3-Di-tert-butyl-2-methoxybenzene as a colorless oil or low-melting solid.
Step 2: Regioselective Nitration
-
In a three-necked flask equipped with a thermometer and a dropping funnel, dissolve 1,3-Di-tert-butyl-2-methoxybenzene (1.0 eq) in glacial acetic acid.
-
Cool the solution to 0 °C in an ice-salt bath.
-
Slowly add concentrated sulfuric acid, keeping the temperature below 10 °C.
-
Prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid in a separate flask, pre-cooled to 0 °C.
-
Add the cold nitrating mixture dropwise to the substrate solution over 1-2 hours, ensuring the internal temperature does not exceed 5 °C. This is critical to prevent side reactions and ensure safety.[4]
-
Stir the reaction mixture at 0-5 °C for an additional hour after addition is complete.
-
Very slowly and carefully, pour the reaction mixture over a large volume of crushed ice with vigorous stirring.
-
A yellow solid will precipitate. Isolate the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
-
Recrystallize the crude product from ethanol or methanol to obtain pure 3,5-Di-tert-butyl-2-methoxy-1-nitrobenzene.
Step 3: Nitro Group Reduction
-
To a flask containing the nitro-intermediate (1.0 eq) and ammonium chloride (0.5 eq) in a 4:1 mixture of ethanol and water, add iron powder (3.0 eq).
-
Heat the vigorously stirred suspension to 75-80 °C (reflux). The reaction is often exothermic at the start.
-
Maintain reflux for 4-6 hours. Monitor the disappearance of the starting material by TLC. A color change from yellow to colorless is a good indicator of reaction progress.[5]
-
Once the reaction is complete, cool the mixture and filter it hot through a pad of Celite® to remove the iron salts. Wash the filter cake with hot ethanol.
-
Concentrate the filtrate under reduced pressure to remove most of the ethanol.
-
Add water and extract the product into ethyl acetate or dichloromethane.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude aniline.
-
The product can be further purified by vacuum distillation or column chromatography if necessary.
III. Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Step 1: Incomplete O-Methylation | 1. Insufficient base to fully form the phenoxide. 2. Hydrolysis of dimethyl sulfate. 3. Reaction time or temperature too low. | 1. Ensure accurate weighing and use of at least 1.1-1.2 equivalents of NaOH. 2. Add DMS to the pre-formed phenoxide solution; avoid adding water to DMS. 3. Increase reaction time and ensure the temperature is maintained at 60-65 °C. Monitor by TLC. |
| Step 2: Low Yield or Tar Formation during Nitration | 1. Overheating: The nitration of activated aromatic rings is highly exothermic. Runaway temperatures lead to oxidation and dinitration.[4] 2. Incorrect Reagent Addition: Adding the substrate to the nitrating mixture can cause localized overheating and side reactions. | 1. Maintain strict temperature control at 0-5 °C using an efficient cooling bath (ice-salt). For larger scales, consider a continuous flow reactor for superior heat management.[6] 2. Always add the pre-mixed, cold nitrating agent to the solution of the substrate. |
| Step 2: Formation of Dinitro Byproducts | 1. Excess Nitrating Agent: Using too much nitric acid can force a second nitration. 2. Elevated Temperature: Higher temperatures provide the activation energy needed for the second, more difficult nitration.[7] | 1. Use a slight excess (1.05-1.1 eq) of nitric acid. Perform a small-scale trial to optimize the stoichiometry. 2. Adhere strictly to the 0-5 °C temperature range. |
| Step 3: Incomplete Nitro Reduction | 1. Poor quality or insufficient iron powder: Surface oxidation on the iron can reduce its activity. 2. Inefficient mixing: As a heterogeneous reaction, good contact between the iron, substrate, and solvent is essential. | 1. Use fine-grade, activated iron powder. Consider pre-activation by washing with dilute HCl. Ensure at least 3 equivalents are used. 2. Use vigorous overhead mechanical stirring, especially on larger scales. |
| Step 3: Product is Difficult to Purify from Iron Sludge | 1. Filtration issues: Fine iron oxides can clog filter paper. 2. Emulsion during workup: Iron salts can act as emulsifying agents. | 1. Filter the reaction mixture while it is still hot through a pad of Celite or diatomaceous earth. 2. Add a saturated solution of brine during the extraction to help break up any emulsions. |
IV. Frequently Asked Questions (FAQs)
Q1: Why is O-methylation performed before nitration? A: The free hydroxyl group (-OH) of the starting phenol is a very powerful activating group. Attempting to directly nitrate 2,4-di-tert-butylphenol would be difficult to control, leading to oxidation (tar formation) and a mixture of nitrated products. By converting the -OH to a methoxy group (-OCH₃), we moderate its activating strength and protect it from oxidation, allowing for a cleaner, more selective nitration.
Q2: Can I use a different methylating agent instead of dimethyl sulfate (DMS)? A: Yes. Due to the high toxicity of DMS, greener alternatives are highly desirable.[8][9] Dimethyl carbonate (DMC) is an excellent alternative that can be used with a base like cesium carbonate at higher temperatures (e.g., 120-160 °C).[10][11] While this avoids the hazards of DMS, it requires conditions that may necessitate a pressure vessel for scale-up.
Q3: My nitration reaction turned dark brown/black. Is it salvageable? A: A dark coloration is a strong indication of overheating, which causes oxidative side reactions. The desired product yield will be significantly reduced. While you can attempt to quench the reaction on ice and extract, the purification will be challenging. The best course of action is to repeat the reaction with stricter temperature control. The flowchart below provides a decision-making process for troubleshooting this specific step.
Caption: Decision tree for troubleshooting the nitration step.
Q4: What is the role of ammonium chloride in the reduction step? A: In the Bechamp reduction (using iron and acid), ammonium chloride serves as a mild proton source and an electrolyte. It helps to maintain a slightly acidic pH on the surface of the iron metal, which is necessary for the reduction to proceed, while preventing the bulk solution from becoming strongly acidic, which could cause side reactions or product degradation. It is generally considered a milder and more efficient system than using strong acids like HCl.[5]
Q5: How can I confirm the regiochemistry of my nitrated product? A: The most definitive method is Nuclear Magnetic Resonance (NMR) spectroscopy. For the desired product, 3,5-Di-tert-butyl-2-methoxy-1-nitrobenzene, ¹H NMR spectroscopy should show two aromatic protons that appear as singlets (or very narrowly coupled doublets, meta-coupling), confirming their isolated positions on the ring. This is a direct consequence of the nitro group adding to the C5 position, leaving the protons at C4 and C6 isolated from each other by substituents.
V. References
-
Organic Syntheses Procedure, Coll. Vol. 8, p.609 (1993); Vol. 65, p.204 (1987).
-
Study.com, "Describe a synthetic route for the preparation of 4 - methoxyaniline (p-anisidine) starting with s1 V benzene."
-
New Jersey Department of Health, "Hazardous Substance Fact Sheet: Dimethyl Sulfate."
-
Organic Chemistry Portal, "Amine synthesis by nitro compound reduction."
-
Gemoets, H. P. L., et al. "Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline..." Organic Process Research & Development, 2020.
-
Hoggett, J. G., et al. Nitration and Aromatic Reactivity. Cambridge University Press, 1971.
-
BenchChem, "Technical Support Center: Synthesis of 4-Methoxy-2-nitroaniline."
-
Chemtalk, "The nitro to amine reduction: from millions of tons to single molecule studies." National Institutes of Health (NIH).
-
Shimizu, T., et al. "Convenient O-Methylation of Phenols with Dimethyl Carbonate." Tetrahedron Letters, 1998.
-
Chemistry Stack Exchange, "what is mechanism for reaction phenol + dimethylsulphate -> anisole."
-
Clark, J., "nitration of benzene and methylbenzene." Chemguide.
-
ResearchGate, "Can anyone offer advice regarding reduction of nitrobenzene to aniline?"
-
YouTube, "Nitration Reactions of Nitrobenzene | 1,3-dinitrobenzene | 1,3,5-trinitrobenzene."
-
UCLA Chemistry, "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." LCSS: DIMETHYL SULFATE.
-
ChemicalBook, "Dimethyl sulfate-Hazard and Toxicity."
Sources
- 1. The nitro to amine reduction: from millions of tons to single molecule studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dimethyl sulfate-Hazard and Toxicity_Chemicalbook [chemicalbook.com]
- 3. LCSS: DIMETHYL SULFATE [web.stanford.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. m.youtube.com [m.youtube.com]
- 8. nj.gov [nj.gov]
- 9. DIMETHYL SULFATE [training.itcilo.org]
- 10. researchgate.net [researchgate.net]
- 11. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
Technical Support Center: Purification of 3,5-Di-tert-butyl-2-methoxyaniline
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering purity issues with 3,5-Di-tert-butyl-2-methoxyaniline. The content is structured as a series of frequently asked questions and troubleshooting scenarios to directly address common challenges in the laboratory.
Troubleshooting Guide & FAQs
Q1: My sample of this compound, which should be a solid, has a yellow, brown, or reddish tint. What causes this discoloration and is it a problem?
A1: Causality & Significance
This is the most common issue encountered with anilines and their derivatives. The discoloration is almost certainly due to air oxidation of the aniline functional group.[1][2] The electron-rich nature of the aromatic ring, enhanced by the amino group, makes it highly susceptible to oxidation, especially when exposed to air and light.[1][3] This process forms highly colored impurities, which can include quinone-like species and polymeric materials.[1][3]
While a slight yellow tint might be acceptable for some applications, significant discoloration indicates the presence of impurities that can interfere with subsequent reactions, alter biological activity, or complicate analytical characterization. For high-purity applications, such as in drug development, removal of these colored bodies is critical.
Q2: I've confirmed the presence of impurities by TLC/NMR. What is the best general strategy to purify my material?
A2: Method Selection
The choice of purification method depends on the impurity profile and the desired final purity. The two most effective and widely applicable techniques for a solid compound like this compound are Recrystallization and Flash Column Chromatography .
-
Recrystallization is ideal for removing small amounts of impurities, especially the colored oxidation products, which often have different solubility profiles than the parent compound. It is efficient for scaling up but may lead to yield loss if the compound has moderate solubility in the cold solvent.
-
Flash Column Chromatography offers superior separation for a wider range of impurities, including unreacted starting materials or by-products with similar polarity. It is the method of choice for achieving the highest purity (>99.5%) but is more labor-intensive and requires more solvent than recrystallization.
The following diagram outlines a decision-making workflow for selecting the appropriate purification strategy.
Caption: Decision workflow for purification of this compound.
Detailed Experimental Protocols
Protocol 1: Purification by Recrystallization
Recrystallization is effective based on the principle that the desired compound and the impurities have different solubilities in a chosen solvent system. The ideal solvent will dissolve the target compound well at high temperatures but poorly at low temperatures, while impurities remain either insoluble at high temperatures or soluble at low temperatures.
Step 1: Solvent Selection For a bulky, relatively non-polar molecule like this compound, non-polar or moderately polar solvents are a good starting point. A mixed-solvent system is often highly effective.
| Solvent System | Rationale & Use Case |
| Heptane or Hexanes | Primary Choice. The bulky tert-butyl groups confer high solubility in hot hydrocarbons, while solubility should decrease significantly upon cooling, allowing for crystal formation. Oxidized impurities are typically more polar and will have low solubility. |
| Ethanol/Water | A versatile mixed system.[4] Dissolve the compound in a minimum amount of hot ethanol ("good" solvent) and add hot water ("poor" solvent) dropwise until the solution becomes faintly cloudy. Re-heat to clarify and then cool slowly. |
| Dichloromethane/Pentane | Another mixed system. Dissolve in a minimum of room temperature dichloromethane and slowly add pentane as the anti-solvent to induce crystallization. |
Step-by-Step Methodology:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen "good" solvent (e.g., heptane or ethanol). Heat the mixture gently (e.g., on a hot plate) with stirring until the solid dissolves completely.
-
Hot Filtration (Optional): If there are insoluble impurities (e.g., dust, polymeric gunk), perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.
-
Induce Crystallization:
-
Single Solvent (Heptane): Remove the flask from the heat source. If the solution is concentrated, crystals may form as it cools. If not, reduce the solvent volume by boiling and allow it to cool again.
-
Mixed Solvent (Ethanol/Water): While the ethanol solution is hot, add hot water dropwise until a persistent cloudiness (turbidity) is observed. Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.
-
-
Cooling & Crystal Growth: Cover the flask and allow it to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals.[5] Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.
-
Isolation & Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum. Determine the melting point. Pure 3,5-di-tert-butylaniline (a close analogue) melts at 54-57 °C; the target compound should have a sharp melting point in a similar range.[6] A broad melting range indicates residual impurities.
Protocol 2: Purification by Flash Column Chromatography
This technique is highly effective for separating compounds based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase (solvent).
Step 1: Stationary Phase and Mobile Phase Selection
-
Stationary Phase: Standard silica gel (230-400 mesh) is typically used.[7]
-
Mobile Phase (Eluent): A non-polar/polar solvent mixture is required. Given the basicity of the aniline, peak tailing can occur due to interaction with acidic silica. To mitigate this, add a small amount of a competing base to the eluent.
-
Recommended Eluent System: A gradient of Ethyl Acetate (EtOAc) in Hexanes (or Heptane). Start with a low polarity (e.g., 2-5% EtOAc in Hexanes) and gradually increase the polarity.
-
Crucial Additive: Add 0.5-1% Triethylamine (TEA) to the eluent mixture. TEA will neutralize the acidic sites on the silica gel, preventing streaking and improving the peak shape of the amine.[8]
-
Step-by-Step Methodology:
-
TLC Analysis: First, determine the optimal eluent composition using Thin Layer Chromatography (TLC). Spot the crude material on a silica gel TLC plate and develop it in various mixtures of EtOAc/Hexanes (with 1% TEA). The ideal solvent system will give the target compound an Rf value of approximately 0.25-0.35 .[7]
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 2% EtOAc/Hexanes + 1% TEA).
-
Pour the slurry into a glass column and use gentle air pressure to pack it into a firm, uniform bed, ensuring no air bubbles or cracks are present.[7]
-
Add a thin layer of sand on top of the silica bed to protect it.
-
-
Sample Loading:
-
Dissolve the crude compound in a minimal amount of dichloromethane or the eluent.
-
Alternatively, for better resolution, perform "dry loading": dissolve the crude material in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.[7]
-
-
Elution:
-
Carefully add the eluent to the column and begin applying pressure to start the flow.
-
Collect fractions in test tubes or vials. Monitor the separation by TLC, spotting every few fractions.
-
Combine the fractions that contain the pure product.
-
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
Purity Verification
After purification, it is essential to verify the purity and confirm the identity of the compound.
| Technique | Purpose & Expected Outcome |
| TLC | A quick check for purity. The purified sample should show a single spot. Co-spotting with a reference standard (if available) is recommended for confirmation. |
| Melting Point | A sharp melting point over a narrow range (e.g., 1-2 °C) is a strong indicator of high purity. As a reference, the related compound 3,5-di-tert-butylaniline melts at 54-57 °C.[6] |
| NMR Spectroscopy | ¹H and ¹³C NMR are definitive for structural confirmation and purity assessment. The spectra should be clean, with correct chemical shifts and integrations, and show a significant reduction or complete absence of impurity peaks observed in the crude material.[9] |
| GC-MS | Gas Chromatography-Mass Spectrometry can provide a quantitative purity value (e.g., area % from the GC trace) and confirm the molecular weight of the compound via the mass spectrum. |
References
-
Wikipedia. Aniline. [Link]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
-
ResearchGate. Why does color of aniline change during storage? Please give chemical reactions if possible. [Link]
-
University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. [Link]
-
MIT OpenCourseWare. 8.6 - Two-Solvent Recrystallization Guide. [Link]
-
YouTube. Recrystallization of Acetanilide. [Link]
-
ChemBK. 3,5-di-tert-butylaniline. [Link]
-
PubChem. 3,5-Di-tert-butylaniline. [Link]
Sources
Validation & Comparative
A Guide to the NMR Spectral Analysis of 3,5-Di-tert-butyl-2-methoxyaniline: A Predictive and Comparative Approach
In the landscape of pharmaceutical and materials science, the precise structural elucidation of organic molecules is paramount. For researchers and professionals in drug development, understanding the nuanced spectral characteristics of compounds like 3,5-di-tert-butyl-2-methoxyaniline is crucial for synthesis validation, quality control, and mechanistic studies. This guide provides an in-depth analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this polysubstituted aniline. In the absence of directly published spectral data for this specific molecule, we will employ a predictive approach grounded in fundamental NMR principles and comparative data from structurally analogous compounds. This methodology not only offers a robust framework for interpreting the spectra of novel molecules but also underscores the causal relationships between molecular structure and spectral output.
The Structural Rationale: Predicting the NMR Landscape
The molecular architecture of this compound, featuring two bulky tert-butyl groups, a methoxy group, and an aniline moiety on a benzene ring, dictates a unique electronic and steric environment. These substituents exert distinct electronic effects (inductive and resonance) that influence the chemical shifts of the aromatic protons and carbons. The amino (-NH₂) and methoxy (-OCH₃) groups are electron-donating, which generally results in upfield shifts (shielding) of ortho and para positions.[1] Conversely, the steric hindrance imposed by the bulky tert-butyl groups can influence the conformation of the methoxy and amino groups, potentially altering their electronic influence and, consequently, the NMR spectrum.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons, the tert-butyl groups, the methoxy group, and the amine protons. The chemical shifts are predicted based on additive effects of the substituents on the benzene ring.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent can influence the chemical shifts, particularly for the labile amine protons.[2]
-
Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Number of scans: 16-32 (adjust for optimal signal-to-noise)
-
Relaxation delay: 1-2 seconds
-
Pulse width: 90°
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
Below is a table summarizing the predicted ¹H NMR chemical shifts and their justifications.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Justification |
| tert-Butyl (C(CH₃)₃) at C5 | ~1.30 | Singlet | 9H | The nine equivalent protons of the tert-butyl group will appear as a sharp singlet in the aliphatic region. |
| tert-Butyl (C(CH₃)₃) at C3 | ~1.45 | Singlet | 9H | This tert-butyl group is ortho to the methoxy group, which may cause a slight downfield shift compared to the other tert-butyl group. |
| Methoxy (OCH₃) | ~3.80 | Singlet | 3H | The three equivalent protons of the methoxy group will appear as a singlet. Its position is characteristic for methoxy groups on an aromatic ring. |
| Amine (NH₂) | ~4.0-5.0 (variable) | Broad Singlet | 2H | The chemical shift of amine protons is highly variable and depends on solvent, concentration, and temperature due to hydrogen bonding. It often appears as a broad signal. |
| Aromatic (H-4) | ~6.70 | Doublet | 1H | This proton is ortho to one tert-butyl group and meta to the other, the amino, and methoxy groups. It will be coupled to H-6. |
| Aromatic (H-6) | ~6.90 | Doublet | 1H | This proton is ortho to the amino group and a tert-butyl group, and meta to the methoxy group. It will be coupled to H-4. |
Visualization of Predicted ¹H NMR Assignments
Caption: Predicted ¹H NMR assignments for this compound.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule. Due to the substitution pattern, we expect to see distinct signals for each carbon atom in the molecule.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrument Setup: Acquire the spectrum on the same NMR spectrometer.
-
Acquisition Parameters:
-
Acquisition mode: Proton-decoupled
-
Number of scans: 1024 or more (as ¹³C has a low natural abundance)
-
Relaxation delay: 2-5 seconds
-
-
Data Processing: Similar to ¹H NMR, with referencing to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
The predicted ¹³C NMR chemical shifts are summarized in the table below.
| Carbon Assignment | Predicted Chemical Shift (ppm) | Justification |
| C1 (C-NH₂) | ~145 | The carbon attached to the nitrogen of the aniline group is expected to be significantly deshielded. |
| C2 (C-OCH₃) | ~150 | The carbon bearing the methoxy group will also be deshielded due to the electronegativity of the oxygen atom. |
| C3 (C-tBu) | ~135 | The carbons attached to the tert-butyl groups will be downfield in the aromatic region. |
| C4 | ~110 | This carbon is ortho to one tert-butyl group and para to the methoxy group, leading to significant shielding. |
| C5 (C-tBu) | ~140 | Similar to C3, this carbon is attached to a tert-butyl group. |
| C6 | ~115 | This carbon is ortho to the amino group and a tert-butyl group, resulting in an upfield shift compared to unsubstituted benzene. |
| Methoxy (OCH₃) | ~56 | This is a typical chemical shift for a methoxy carbon attached to an aromatic ring.[3] |
| tert-Butyl (quaternary C) | ~34 | The quaternary carbons of the tert-butyl groups. |
| tert-Butyl (CH₃) | ~30 | The methyl carbons of the tert-butyl groups. |
Visualization of Predicted ¹³C NMR Assignments
Caption: A typical workflow for the structural analysis of a novel organic compound.
Conclusion
The NMR spectral analysis of this compound, while approached predictively in this guide, is firmly rooted in the established principles of NMR spectroscopy and supported by comparative data from analogous structures. This guide provides researchers, scientists, and drug development professionals with a detailed framework for interpreting the ¹H and ¹³C NMR spectra of this and other complex substituted aromatic compounds. By understanding the interplay of electronic and steric effects of the various substituents, one can confidently assign the observed spectral features and validate the molecular structure. The integration of orthogonal analytical techniques will always provide the highest level of confidence in structural elucidation.
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Williams, D. H., & Fleming, I. (2007). Spectroscopic Methods in Organic Chemistry. McGraw-Hill.
-
Spectral Database for Organic Compounds (SDBS). (n.d.). National Institute of Advanced Industrial Science and Technology (AIST), Japan. Retrieved from [Link]
-
PubChem. (n.d.). 3,5-Di-tert-butylaniline. National Center for Biotechnology Information. Retrieved from [Link]
-
Marek, R., & Tousek, J. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. The Journal of Physical Chemistry A, 117(4), 859-867. [Link]
Sources
Unveiling Molecular Fingerprints: A Comparative Infrared Spectroscopy Guide to 3,5-Di-tert-butyl-2-methoxyaniline
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the precise characterization of molecular structure is paramount. 3,5-Di-tert-butyl-2-methoxyaniline, a substituted aniline derivative, presents a unique combination of steric bulk and electronic effects, making its structural elucidation a critical step in its application. Infrared (IR) spectroscopy offers a powerful, non-destructive technique to probe the vibrational modes of a molecule, providing a distinct "fingerprint" that is highly sensitive to its functional groups and overall architecture.
This guide provides an in-depth analysis of the expected infrared spectrum of this compound. Due to the limited availability of its experimental spectrum in public databases, we present a detailed theoretical interpretation grounded in the well-established principles of vibrational spectroscopy. To provide a robust comparative framework, we will analyze the experimental Fourier-Transform Infrared (FT-IR) spectra of three structurally related compounds: aniline, 3,5-di-tert-butylaniline, and 2-methoxyaniline. This comparative approach will illuminate the influence of the bulky tert-butyl groups and the electron-donating methoxy group on the molecule's vibrational characteristics.
The Structural Significance of this compound: A Spectroscopic Perspective
The unique substitution pattern of this compound, featuring two bulky tert-butyl groups meta to the amino group and a methoxy group ortho to it, introduces significant steric hindrance and electronic modifications to the aniline core. These features are expected to manifest in its IR spectrum in several key ways:
-
N-H Stretching Vibrations: The frequency and intensity of the N-H stretching bands of the primary amine are sensitive to hydrogen bonding and electronic effects. The presence of the ortho-methoxy group may lead to intramolecular hydrogen bonding, which would typically lower the N-H stretching frequencies.
-
C-H Stretching Vibrations: The spectrum will contain contributions from both aromatic C-H bonds and aliphatic C-H bonds within the tert-butyl and methoxy groups.
-
Aromatic Ring Vibrations: The substitution pattern on the benzene ring influences the C=C stretching vibrations, providing insight into the electronic environment of the ring.
-
C-N and C-O Stretching Vibrations: The positions of these bands will be affected by the electronic interplay between the amino, methoxy, and tert-butyl groups with the aromatic ring.
Comparative Analysis of IR Spectra
To understand the spectral features of this compound, we will compare its theoretical spectrum with the experimental spectra of aniline, 3,5-di-tert-butylaniline, and 2-methoxyaniline.
Aniline: As the parent compound, the IR spectrum of aniline provides a baseline for the fundamental vibrations of a primary aromatic amine. Key features include the characteristic symmetric and asymmetric N-H stretches and the aromatic C-N stretching band.[1][2]
3,5-Di-tert-butylaniline: This analog allows for the isolation of the steric effects of the two tert-butyl groups on the aniline ring without the electronic influence of the methoxy group. We can expect to see strong aliphatic C-H stretching bands from the tert-butyl groups.
2-Methoxyaniline (o-Anisidine): This compound demonstrates the electronic and potential hydrogen-bonding effects of the ortho-methoxy group on the amino group and the aromatic ring.
The following table summarizes the key expected and experimental IR absorption bands for these compounds.
| Vibrational Mode | Functional Group | Expected/Observed Wavenumber (cm⁻¹) for this compound (Theoretical) | Aniline (Experimental) | 3,5-Di-tert-butylaniline (Experimental) | 2-Methoxyaniline (Experimental) |
| Asymmetric N-H Stretch | Primary Amine | ~3450 - 3400 | 3442 | Data not available | ~3460 |
| Symmetric N-H Stretch | Primary Amine | ~3360 - 3320 | 3360 | Data not available | ~3370 |
| Aromatic C-H Stretch | Aromatic Ring | ~3100 - 3000 | ~3050 | ~3060 | ~3050 |
| Aliphatic C-H Stretch | tert-Butyl, Methoxy | ~2960 - 2850 | - | ~2960 | ~2940 |
| N-H Bending (Scissoring) | Primary Amine | ~1620 | 1619 | ~1620 | ~1620 |
| Aromatic C=C Stretch | Aromatic Ring | ~1600 - 1450 | 1603, 1498 | ~1590, 1480 | ~1610, 1500 |
| Asymmetric C-O-C Stretch | Aryl Ether | ~1275 - 1200 | - | - | ~1250 |
| Aromatic C-N Stretch | Aromatic Amine | ~1335 - 1250 | 1281 | ~1270 | ~1270 |
| Symmetric C-O-C Stretch | Aryl Ether | ~1075 - 1000 | - | - | ~1030 |
Data for comparison compounds are sourced from publicly available spectral databases.
Interpreting the Spectral Nuances
The comparison highlights how the substituents influence the IR spectrum:
-
Steric Hindrance: The bulky tert-butyl groups in 3,5-di-tert-butylaniline and, by extension, in our target molecule, are expected to have a minimal direct effect on the electronic structure of the aniline core but will introduce strong aliphatic C-H stretching and bending vibrations.
-
Electronic and Hydrogen Bonding Effects: The ortho-methoxy group in 2-methoxyaniline can engage in intramolecular hydrogen bonding with the adjacent amino group. This interaction typically leads to a broadening and a slight shift to lower wavenumbers of the N-H stretching bands compared to aniline. A similar effect is anticipated for this compound. The electron-donating nature of the methoxy group also influences the aromatic C=C and C-N stretching frequencies.
Visualizing the Vibrational Landscape
The following diagram illustrates the key functional groups and their characteristic IR absorption regions, providing a visual guide for spectral interpretation.
Sources
A Comparative Guide to the Mass Spectrometry of 3,5-Di-tert-butyl-2-methoxyaniline
For researchers, scientists, and drug development professionals, the precise structural elucidation of novel chemical entities is paramount. 3,5-Di-tert-butyl-2-methoxyaniline, a highly substituted aniline derivative, presents a unique analytical challenge due to its combination of bulky tert-butyl groups and a methoxy substituent ortho to the amine functionality.[1] This guide provides an in-depth comparison of mass spectrometry techniques for the characterization of this compound, offering insights into expected fragmentation patterns and the rationale behind experimental choices.
Introduction to this compound
This compound possesses a molecular formula of C₁₅H₂₅NO and a monoisotopic mass of 235.1936 Da.[2] Its structure, featuring two sterically demanding tert-butyl groups, influences its chemical reactivity and, consequently, its behavior in a mass spectrometer. Understanding its fragmentation is crucial for its unambiguous identification in complex matrices, a common requirement in drug metabolism studies and synthetic chemistry.
Comparative Analysis of Ionization Techniques
The choice of ionization technique is critical in mass spectrometry as it dictates the extent of fragmentation and the type of information obtained. Here, we compare two common ionization methods: Electron Ionization (EI) and Electrospray Ionization (ESI).
Electron Ionization (EI): A Hard Ionization Approach for Structural Detail
Electron Ionization is a high-energy technique that typically leads to extensive fragmentation, providing a detailed fingerprint of the molecule.[3] For this compound, EI is expected to produce a complex spectrum revealing key structural motifs.
Expected Key Fragmentations under EI:
The fragmentation of the molecular ion (M⁺˙) of this compound at m/z 235 is governed by the stability of the resulting fragment ions and neutral losses. The presence of the bulky tert-butyl groups and the ortho-methoxy group will direct the fragmentation pathways.
-
Loss of a Methyl Radical (-•CH₃): This is a highly probable initial fragmentation step. The loss of a methyl radical from one of the tert-butyl groups results in a stable tertiary carbocation. This fragment is anticipated to be the base peak in the spectrum.
-
m/z 220: [M - CH₃]⁺
-
-
Loss of a tert-Butyl Radical (-•C(CH₃)₃): Cleavage of the entire tert-butyl group is another likely fragmentation pathway, leading to a significant ion.
-
m/z 178: [M - C₄H₉]⁺
-
-
Loss of a Methoxy Radical (-•OCH₃): The ortho-methoxy group can also be lost as a radical.
-
m/z 204: [M - OCH₃]⁺
-
-
Sequential Fragmentation: The initial fragments can undergo further fragmentation. For example, the [M - CH₃]⁺ ion at m/z 220 could subsequently lose the second tert-butyl group or the methoxy group.
Table 1: Predicted Prominent Ions in the EI Mass Spectrum of this compound
| m/z | Proposed Fragment | Comments |
| 235 | [M]⁺˙ | Molecular Ion |
| 220 | [M - CH₃]⁺ | Likely Base Peak, loss of a methyl radical from a tert-butyl group. |
| 178 | [M - C₄H₉]⁺ | Loss of a tert-butyl radical. |
| 204 | [M - OCH₃]⁺ | Loss of the methoxy radical. |
| 163 | [M - CH₃ - C₄H₉]⁺ | Sequential loss of a methyl and a tert-butyl radical. |
Experimental Protocol: GC-EI-MS Analysis
Objective: To obtain the electron ionization mass spectrum of this compound.
Instrumentation: Gas chromatograph coupled to a mass spectrometer with an EI source.
Methodology:
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Scan Range: m/z 40-400.
-
Electrospray Ionization (ESI): A Soft Ionization Technique for Molecular Weight Determination
In contrast to EI, Electrospray Ionization is a soft ionization technique that typically results in minimal fragmentation. It is particularly useful for confirming the molecular weight of the analyte by observing the protonated molecule, [M+H]⁺.
Expected Ionization in ESI:
Under positive ion ESI, this compound is expected to be readily protonated at the nitrogen atom of the amine group.
-
m/z 236: [M + H]⁺
In some cases, adducts with solvent cations (e.g., sodium, [M+Na]⁺) may also be observed, depending on the purity of the solvents and sample.
Tandem Mass Spectrometry (MS/MS) of the [M+H]⁺ Ion:
To gain structural information using ESI, tandem mass spectrometry (MS/MS) is employed. The [M+H]⁺ ion at m/z 236 is isolated and subjected to collision-induced dissociation (CID). The resulting fragment ions will provide insights into the structure.
Expected Key Fragmentations in ESI-MS/MS:
-
Loss of Ammonia (NH₃): A common fragmentation pathway for protonated anilines.
-
m/z 219: [M + H - NH₃]⁺
-
-
Loss of a tert-Butyl Group (C₄H₈ as isobutylene): The bulky tert-butyl groups can be lost as a neutral molecule.
-
m/z 180: [M + H - C₄H₈]⁺
-
-
Loss of Methanol (CH₃OH): The ortho-methoxy group can facilitate the loss of methanol.
-
m/z 204: [M + H - CH₃OH]⁺
-
Table 2: Predicted Prominent Ions in the ESI-MS/MS Spectrum of [M+H]⁺ of this compound
| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss |
| 236 | 219 | NH₃ |
| 236 | 180 | C₄H₈ |
| 236 | 204 | CH₃OH |
Experimental Protocol: LC-ESI-MS/MS Analysis
Objective: To determine the molecular weight and obtain structural information via tandem mass spectrometry.
Instrumentation: Liquid chromatograph coupled to a tandem mass spectrometer with an ESI source.
Methodology:
-
Sample Preparation: Prepare a 10 µg/mL solution of this compound in a 50:50 mixture of acetonitrile and water with 0.1% formic acid.
-
LC Conditions:
-
Column: A C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: 5% to 95% B over 5 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Full Scan MS: m/z 100-500.
-
MS/MS: Isolate the precursor ion at m/z 236 and apply a collision energy of 10-30 eV.
-
Visualization of Fragmentation Pathways
To visually represent the logical flow of fragmentation, the following diagrams are provided.
Caption: Predicted EI fragmentation of this compound.
Sources
A Senior Application Scientist's Guide to the Characterization of 3,5-Di-tert-butyl-2-methoxyaniline and its Process-Related By-products
For researchers, scientists, and drug development professionals, the purity of a chemical entity is paramount. The presence of by-products, even in trace amounts, can significantly impact the efficacy, safety, and regulatory compliance of a final drug product. This guide provides an in-depth technical comparison of analytical methodologies for the characterization of 3,5-Di-tert-butyl-2-methoxyaniline, a highly substituted aniline derivative of interest in medicinal chemistry, and its potential process-related impurities.
The Synthetic Landscape: A Plausible Route to this compound and the Genesis of By-products
While multiple synthetic routes to substituted anilines exist, a common and logical pathway involves a two-step process: electrophilic nitration followed by reduction of the nitro group. This is often the preferred method for introducing an amino group to an aromatic ring.[1][2]
A plausible synthetic route for this compound is outlined below. The starting material, 1,3-di-tert-butyl-2-methoxybenzene, is first nitrated to introduce a nitro group at the C4 position. The resulting 1,3-di-tert-butyl-2-methoxy-4-nitrobenzene is then reduced to yield the desired this compound.
Caption: Plausible synthetic pathway for this compound.
The formation of by-products is an inherent challenge in multi-step organic synthesis. In the proposed pathway, several impurities can arise:
-
Isomeric Nitro Compounds: During the nitration step, electrophilic attack at other positions on the aromatic ring can lead to the formation of isomeric nitro compounds.[3][4]
-
Di-nitrated Species: Under harsh nitration conditions, a second nitro group may be introduced, leading to di-nitro by-products.
-
Unreacted Starting Material: Incomplete nitration will result in the carryover of 1,3-di-tert-butyl-2-methoxybenzene.
-
Incomplete Reduction Products: The reduction of the nitro group can be a stepwise process. Incomplete reduction can lead to the formation of nitroso or azoxy intermediates.[5]
A visual representation of the potential by-product formation is provided below:
Caption: Formation of potential by-products during synthesis.
Analytical Characterization: A Multi-pronged Approach
A robust analytical strategy is crucial for the comprehensive characterization of this compound and its by-products. A combination of chromatographic and spectroscopic techniques provides orthogonal information, ensuring a thorough understanding of the product's purity profile.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the separation and quantification of non-volatile and thermally labile compounds, making it ideal for the analysis of aromatic amines.[6][7][8]
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector is suitable.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is recommended for good separation of aromatic compounds.
-
Mobile Phase: A gradient elution is often necessary to resolve compounds with different polarities. A typical mobile phase could be a mixture of acetonitrile and water, both with 0.1% formic acid to improve peak shape.
-
Gradient Program:
-
0-5 min: 30% Acetonitrile
-
5-25 min: Gradient to 95% Acetonitrile
-
25-30 min: Hold at 95% Acetonitrile
-
30-35 min: Return to 30% Acetonitrile
-
35-40 min: Equilibration at 30% Acetonitrile
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV detection at 254 nm.
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (e.g., 1 mg/mL).
Hypothetical Comparative Data:
The following table presents hypothetical HPLC data for two batches of this compound: a "Standard Batch" representing a well-controlled synthesis and a "Sub-optimal Batch" where process deviations have led to a higher impurity profile.
| Retention Time (min) | Compound Identity | Standard Batch (Area %) | Sub-optimal Batch (Area %) |
| 8.5 | Starting Material (1,3-Di-tert-butyl-2-methoxybenzene) | < 0.1 | 1.2 |
| 12.2 | Isomeric Nitro By-product | 0.2 | 2.5 |
| 15.8 | This compound (Product) | 99.5 | 93.0 |
| 18.1 | Nitro Intermediate | 0.1 | 1.8 |
| 20.5 | Di-nitro By-product | < 0.1 | 1.5 |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. It provides both retention time information for separation and mass spectral data for confident identification of components.[9][10][11]
Experimental Protocol:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable for separating aromatic amines.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 min
-
Ramp: 10 °C/min to 280 °C
-
Hold at 280 °C for 10 min
-
-
Injector: Splitless mode at 250 °C.
-
MS Detector: Electron Ionization (EI) at 70 eV. Scan range of 40-400 m/z.
-
Sample Preparation: Dissolve the sample in a volatile organic solvent like dichloromethane or ethyl acetate (e.g., 1 mg/mL).
Hypothetical Comparative Data:
| Retention Time (min) | Compound Identity | Key Mass Fragments (m/z) | Standard Batch (Relative Abundance) | Sub-optimal Batch (Relative Abundance) |
| 10.3 | Starting Material (1,3-Di-tert-butyl-2-methoxybenzene) | 220, 205, 163 | Trace | Moderate |
| 12.7 | Isomeric Nitro By-product | 265, 250, 208 | Low | High |
| 14.2 | This compound (Product) | 235, 220, 178 | Major | Major |
| 15.9 | Nitro Intermediate | 265, 250, 208 | Trace | Moderate |
| 18.4 | Di-nitro By-product | 310, 295, 253 | Not Detected | Low |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for unambiguous identification of the desired product and its by-products.[12][13][14][15]
Experimental Protocol:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) is a common choice.
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of the deuterated solvent.
-
Acquisition:
-
¹H NMR: Acquire a standard proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum.
-
Hypothetical ¹H NMR Data Comparison:
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment (Product) | Observations in Sub-optimal Batch |
| 6.85 | d | 1H | Aromatic H | Additional signals in the aromatic region (7.0-8.0 ppm) indicate isomeric by-products. |
| 6.60 | d | 1H | Aromatic H | |
| 3.80 | s | 3H | Methoxy (-OCH₃) | |
| 3.65 | br s | 2H | Amine (-NH₂) | Broadening and potential new signals if amine exchange is affected by impurities. |
| 1.45 | s | 18H | tert-Butyl (-C(CH₃)₃) | Small satellite peaks may appear due to the presence of tert-butyl groups in by-products. |
Conclusion
The comprehensive characterization of this compound and its by-products requires a multi-faceted analytical approach. HPLC provides excellent quantitative data on the purity of the sample, while GC-MS offers robust identification of volatile and semi-volatile impurities. NMR spectroscopy serves as the definitive tool for structural confirmation of the final product and elucidation of the structures of unknown by-products. By employing these techniques in a complementary fashion, researchers and drug development professionals can ensure the quality, consistency, and safety of their chemical entities, paving the way for successful downstream applications.
References
- Wang, M., Wang, W., & Q, W. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.
- Process for the preparation of 3,5-dimethyl aniline. (n.d.). Google Patents.
- Wang, M., & Wang, W. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.
-
Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. (2021). Taylor & Francis Online. Retrieved from [Link]
-
Spectroscopy of Amines. (2024, March 24). Chemistry LibreTexts. Retrieved from [Link]
-
method 8131 aniline and selected derivatives by gas chromatography. (n.d.). EPA. Retrieved from [Link]
-
Reduction of nitro compounds. (n.d.). Wikipedia. Retrieved from [Link]
-
Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. (n.d.). PubMed. Retrieved from [Link]
-
Chemoselective Nitration of Phenols with tert-Butyl Nitrite in Solution and on Solid Support. (2009). ACS Publications. Retrieved from [Link]
- The nitration of 2‐nitro‐1,4‐di‐t‐butylbenzene: Synthesis of the three dinitro‐1,4‐di‐t‐butylbenzenes and some related compounds. (2025, August 6).
- Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. (2024, May 14). Journal of Synthetic Chemistry.
-
Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. (n.d.). ACS Publications. Retrieved from [Link]
-
Amines. (n.d.). University of Calgary. Retrieved from [Link]
- HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. (2015, July 1). LCGC Europe.
-
Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. (n.d.). MDPI. Retrieved from [Link]
-
Alcohols, Phenols and Ethers. (n.d.). NCERT. Retrieved from [Link]
-
Determination of Aniline in Soil by ASE/GC-MS. (2022, March 24). PMC. Retrieved from [Link]
-
Describe a synthetic route for the preparation of 4 - methoxyaniline (p-anisidine) starting with s1 V benzene. (n.d.). Study.com. Retrieved from [Link]
-
Spectroscopy of Amines. (n.d.). Oregon State University. Retrieved from [Link]
-
Determination of aniline and substituted derivatives in wastewater by gas and liquid chromatography. (n.d.). ACS Publications. Retrieved from [Link]
-
Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUI. (n.d.). Waters. Retrieved from [Link]
- Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. (2024, December 16). Royal Society of Chemistry.
- Chemistry of 1,2-di-tert.Butylbenzene and derivatives i. nitration of 1,2-di-tert.butylbenzene. (2025, August 6).
-
Amine synthesis by nitro compound reduction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
13 C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. (n.d.). MDPI. Retrieved from [Link]
- Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater. (2021, October 18). Taylor & Francis Online.
-
How to Analyze Chemical Shift in the Aromatic Region (1H NMR). (2021, October 6). YouTube. Retrieved from [Link]
- Nitration of 1,3,5-Trimethoxybenzene. (2025, August 7).
Sources
- 1. homework.study.com [homework.study.com]
- 2. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00531G [pubs.rsc.org]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. d-nb.info [d-nb.info]
- 10. epa.gov [epa.gov]
- 11. Determination of Aniline in Soil by ASE/GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. Spectroscopy of Amines [sites.science.oregonstate.edu]
- 15. mdpi.com [mdpi.com]
Navigating Steric and Electronic Landscapes: A Comparative Guide to 3,5-Di-tert-butyl-2-methoxyaniline and Other Hindered Anilines
In the intricate world of modern organic synthesis, particularly in the realms of catalysis and pharmaceutical development, the choice of ancillary ligands and building blocks is paramount to achieving desired reactivity, selectivity, and efficiency. Sterically hindered anilines have emerged as a critical class of compounds, serving as precursors to a wide array of ligands for cross-coupling reactions and as unique building blocks in complex molecule synthesis. This guide provides an in-depth comparison of 3,5-Di-tert-butyl-2-methoxyaniline with other commonly employed sterically hindered anilines, offering insights into their synthesis, properties, and performance, supported by experimental data and detailed protocols.
The Significance of Steric Hindrance and Electronic Tuning in Anilines
Aniline and its derivatives are fundamental components in the synthesis of pharmaceuticals, agrochemicals, and materials.[1] The strategic placement of bulky substituents on the aniline ring profoundly influences its chemical behavior.[2] This steric hindrance can:
-
Modulate Nucleophilicity and Basicity: Bulky groups can sterically shield the nitrogen lone pair, decreasing its nucleophilicity while having a less pronounced effect on its basicity.[3][4] This feature is particularly valuable in creating non-nucleophilic bases.[4]
-
Influence Ligand Properties: When incorporated into ligands, such as the Buchwald-type phosphines, the steric bulk around the nitrogen atom is crucial for promoting challenging cross-coupling reactions, like the Buchwald-Hartwig amination.[5][6] These bulky ligands facilitate the reductive elimination step and stabilize the active catalytic species.[5]
-
Control Reaction Selectivity: The sheer size of substituents can direct reactions to specific sites on a molecule by blocking other potential reactive positions.[7]
Beyond sterics, electronic effects imparted by substituents play a vital role in fine-tuning the properties of anilines. Electron-donating groups (EDGs) like methoxy (-OCH3) increase the electron density on the aromatic ring and the nitrogen atom, which can enhance the reactivity of the aniline in certain contexts.[8][9] Conversely, electron-withdrawing groups decrease electron density.
This guide focuses on a comparative analysis of the following sterically hindered anilines:
-
This compound
-
2,6-Diisopropylaniline
-
2,4,6-Tri-tert-butylaniline
-
N,N-Dimethyl-2,6-diisopropylaniline
Physicochemical Properties: A Comparative Overview
The structural differences between these anilines translate to distinct physical and chemical properties. Understanding these properties is crucial for their appropriate application.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | Boiling Point (°C) |
| This compound | C₁₅H₂₅NO | 235.37 | Not readily available | Not readily available | Not readily available |
| 2,6-Diisopropylaniline | C₁₂H₁₉N | 177.29 | Colorless to yellow liquid[2] | -45[2] | 257[2] |
| 2,4,6-Tri-tert-butylaniline | C₁₈H₃₁N | 261.45 | Solid[10] | 145-147[10] | Not readily available |
| N,N-Dimethyl-2,6-diisopropylaniline | C₁₄H₂₃N | 205.34 | Not readily available | Not readily available | Not readily available |
Data for this compound and N,N-Dimethyl-2,6-diisopropylaniline are not widely reported in publicly available literature, highlighting a gap in the comprehensive characterization of these compounds.
The Unique Profile of this compound
This compound presents a unique combination of steric and electronic features. The two bulky tert-butyl groups at the 3 and 5 positions provide significant steric hindrance.[1] The methoxy group at the 2-position introduces an electron-donating group ortho to the amine. This combination is expected to influence its basicity and nucleophilicity in a distinct manner compared to anilines with alkyl-only substitution. The methoxy group's lone pairs can potentially coordinate to metal centers when this aniline is used as a ligand precursor, offering an additional point of interaction that can influence catalytic activity.
Comparative Performance in Key Applications
The true measure of a building block's utility lies in its performance in chemical transformations. This section compares the application of these hindered anilines, with a focus on their role as precursors to ligands for palladium-catalyzed cross-coupling reactions.
Buchwald-Hartwig Amination: A Proving Ground for Hindered Ligands
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds and heavily relies on sterically hindered and electron-rich phosphine ligands.[6][11] The aniline precursors are critical to the ligand's structure and, consequently, its catalytic performance.
Workflow for Ligand Synthesis and Catalytic Evaluation:
Caption: General workflow for synthesizing bulky phosphine ligands and their application in Buchwald-Hartwig amination.
2,6-Diisopropylaniline is a widely used precursor for a variety of successful ligands in catalysis.[2][12] Its isopropyl groups provide a balance of steric bulk and are readily introduced. Ligands derived from this aniline have demonstrated high efficacy in the coupling of a broad range of aryl halides and amines.[13]
2,4,6-Tri-tert-butylaniline , with its extreme steric hindrance, is often employed in the synthesis of highly bulky ligands.[10] These ligands can be particularly effective for challenging cross-coupling reactions involving sterically demanding substrates.[10] The presence of three bulky tert-butyl groups significantly shields the nitrogen, making it an excellent candidate for forming non-nucleophilic bases.[4][14]
The performance of This compound as a ligand precursor in such reactions remains an area ripe for exploration. The combination of its steric profile and the electronic contribution of the methoxy group could lead to novel reactivity and selectivity.
Experimental Protocols
To facilitate further research and application, this section provides detailed, step-by-step methodologies for key synthetic procedures.
General Protocol for the Synthesis of a Buchwald-Type Phosphine Ligand from a Hindered Aniline
This protocol is a generalized procedure and may require optimization for specific aniline substrates.
Materials:
-
Sterically hindered aniline (e.g., 2,6-diisopropylaniline) (1.0 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (1.05 equiv)
-
Chlorodiphenylphosphine (ClPPh₂) (1.0 equiv)
-
Anhydrous work-up and purification solvents (e.g., hexanes, ethyl acetate)
Procedure:
-
Preparation: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve the sterically hindered aniline in anhydrous THF.
-
Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi dropwise via syringe. Stir the mixture at -78 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Phosphinylation: Cool the resulting lithium amide solution back to -78 °C. Slowly add chlorodiphenylphosphine dropwise. After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate).
Diagram of Ligand Synthesis:
Caption: Key steps in the synthesis of a phosphine ligand from a hindered aniline.
General Protocol for a Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol provides a general starting point for the cross-coupling of an aryl halide with an amine using a pre-synthesized bulky phosphine ligand.
Materials:
-
Aryl halide (1.0 equiv)
-
Amine (1.2 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
Bulky phosphine ligand (0.04 equiv)
-
Anhydrous toluene
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the aryl halide, amine, sodium tert-butoxide, Pd(OAc)₂, and the bulky phosphine ligand to an oven-dried Schlenk tube.
-
Solvent Addition: Add anhydrous toluene to the Schlenk tube.
-
Reaction: Seal the tube and heat the reaction mixture in an oil bath at the desired temperature (typically 80-110 °C) with stirring. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Catalytic Cycle Diagram:
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.
Conclusion and Future Outlook
The selection of a sterically hindered aniline as a ligand precursor or building block is a critical decision in modern organic synthesis. While 2,6-diisopropylaniline and 2,4,6-tri-tert-butylaniline have established themselves as robust and versatile options, the unique electronic and steric profile of This compound suggests it holds significant potential for the development of novel ligands and catalysts.
The lack of extensive experimental data for this compound presents a clear opportunity for further research. A systematic study comparing the performance of ligands derived from this aniline against those from its more established counterparts in key catalytic transformations would be of great value to the scientific community. Such studies will undoubtedly uncover new avenues for catalyst design and expand the toolbox available to synthetic chemists.
References
- Basicity Alteration Due To Ortho Effect In Methoxy Aniline System. (2015). ECHEMI.
- SECTION C: Answer ONE question from this section QUESTION 6 (a) Deduce .. - Filo. (2025).
- Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Chloro-5-(4-fluorophenyl)aniline - Benchchem.
- Application of 2,6-Diisopropylaniline in the Synthesis of Pharmaceuticals - Benchchem.
- Why is the steric strain caused by the tert-butyl group so different
- Solvent Effect on Electronic Spectra of 2-Methoxy-5-Methyl and 3-Bromo-2,4,6-Tri Methyl Anilines - Oriental Journal of Chemistry.
- Application Notes and Protocols: Experimental Protocol for Buchwald-Hartwig Amin
- Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis | Journal of the American Chemical Society. (2015).
- Architecture and synthesis of P,N-heterocyclic phosphine ligands - PMC - NIH. (2020).
- M-Methoxy aniline is a stronger base than p-methoxy aniline? - CHEMISTRY FOR NEET.
- Palladium Catalyzed Amination of Aryl Chlorides - 2019 - Wiley Analytical Science. (2019).
- The Tert-Butyl Group: An In-depth Technical Guide to its Steric Hindrance Effects - Benchchem.
- Efficient Pd-Catalyzed Amination of Heteroaryl Halides | Organic Letters - ACS Public
- Solved 4.58 Why is the steric strain caused by the | Chegg.com. (2021).
- Palladium-Catalyzed Amination of Aryl Sulfides With Anilines - PubMed. (2014).
- A Comparative Guide to the Synthesis of Aniline Derivatives: Performance, Protocols, and P
- The investigation of the steric hindrance of anilines by means of reactions with PCl 3 and BCl 3 - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT01182E. (2025).
- Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laboratory Experimentation | Journal of Chemical Education - ACS Public
- Synthesis and Coordination Chemistry of Multidentate Phosphine Ligands - -ORCA - Cardiff University.
- Buchwald–Hartwig amin
- 2,4,6-Tri-tert-butyl-N-methylaniline | 4566-64-7 | Benchchem.
- Preparation of phosphines through C–P bond form
- Driving t-Butyl Axial: The Effect of Small Spirocyclic Rings on A-Values - ChemRxiv.
- Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts | Organic Letters - ACS Public
- Application Notes and Protocols: The Role of Sterically Hindered Anilines in Specialty Chemical Development - Benchchem.
- Org. Synth. 2024, 101, 423.
- Architecture and synthesis of P,N-heterocyclic phosphine ligands - Beilstein Journals. (2020).
- 2,4,6-Tri-tert-butylaniline: A Sterically Hindered Amine for Advanced Synthesis. (2025).
- Nucleophilicity Trends of Amines - Master Organic Chemistry. (2018).
- Synthesis of New Sterically Hindered Anilines | Request PDF - ResearchG
- Non-nucleophilic base - Wikipedia.
- 2,6-Diisopropylaniline - Wikipedia.
- 2,4,6-TRI-TERT-BUTYLANILINE | 961-38-6 - ChemicalBook. (2025).
- 3-methoxyaniline - 536-90-3, C7H9NO, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (2025).
- 2,4,6-Tri-tert-butylaniline | CAS 961-38-6 | SCBT.
- pKa values bases - Chair of Analytical Chemistry.
- This compound (C15H25NO) - PubChemLite.
- This compound | 893397-17-6 | Benchchem.
- 3,5-Di-tert-butylaniline | C14H23N | CID 75419 - PubChem.
- Practical catalytic method for synthesis of sterically hindered anilines - PubMed. (2015).
- Bordwell pKa Table - Organic Chemistry D
- pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds - Alfa Chemistry.
- Preparation of sec and tert amines by Buchwald-Hartwig Amin
- Allylic Aminations with Hindered Secondary Amine Nucleophiles Catalyzed by Heterobimetallic Pd-Ti Complexes - Organic Chemistry Portal.
- TCI Practical Example: Buchwald-Hartwig Amin
- 3,5-Di-tert-butylaniline 98 2380-36-1 - Sigma-Aldrich.
- CN114773206B - Synthesis method of o-tert-butylaniline - Google P
Sources
- 1. This compound | 893397-17-6 | Benchchem [benchchem.com]
- 2. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Non-nucleophilic base - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemistrypsneetjeewbjee.quora.com [chemistrypsneetjeewbjee.quora.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. echemi.com [echemi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 12. SECTION C: Answer ONE question from this section QUESTION 6 (a) Deduce .. [askfilo.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. 2,4,6-TRI-TERT-BUTYLANILINE | 961-38-6 [chemicalbook.com]
A Senior Application Scientist's Guide to the Purity Analysis of Synthesized 3,5-Di-tert-butyl-2-methoxyaniline
Abstract
This guide provides an in-depth comparison of analytical methodologies for determining the purity of synthesized 3,5-Di-tert-butyl-2-methoxyaniline, a highly substituted aniline derivative of interest in pharmaceutical and materials science research.[1] As a sterically hindered amine, its unique electronic and structural properties are valuable, but its utility is contingent on a well-characterized purity profile.[1] We will objectively compare the performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. This document is intended for researchers, analytical chemists, and drug development professionals seeking to establish robust, reliable, and self-validating protocols for purity assessment. Each section explains the causality behind experimental choices, provides detailed step-by-step protocols, and presents comparative data to guide method selection.
Introduction: The Analytical Imperative for Substituted Anilines
This compound is a complex organic molecule whose synthesis can yield a variety of process-related impurities. These can include unreacted starting materials, isomeric by-products, and degradation products. Given that many aniline derivatives are classified as potential genotoxic impurities (PGIs) and can be highly toxic, regulatory bodies mandate strict control over their levels in final products.[2] Therefore, the selection of an appropriate analytical technique is not merely a procedural step but a critical decision that impacts data integrity, process understanding, and ultimately, product safety and efficacy.
The analytical challenge lies in separating and quantifying structurally similar compounds from the main analyte. The bulky tert-butyl groups and the methoxy substituent introduce specific steric and electronic properties that must be considered when developing a separation or detection method. This guide dissects three orthogonal analytical techniques, providing the rationale to select the most suitable method for your specific analytical goals, from routine quality control to comprehensive impurity profiling.
Comparative Analysis of Core Methodologies
The choice of an analytical method is a balance of sensitivity, selectivity, speed, and the nature of the information required. For a molecule like this compound, no single technique is universally superior; rather, they offer complementary information.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the analysis of non-volatile or thermally labile compounds like many substituted anilines.[3] Its versatility in column chemistry and detection methods makes it a primary choice for purity assessment.
-
Expertise & Experience: Reversed-phase HPLC (RP-HPLC) is the most common mode employed for aromatic amines, typically using a C18 stationary phase.[2] This choice is based on the principle of hydrophobic interaction; the nonpolar C18 chains effectively retain the aromatic ring and bulky tert-butyl groups of the analyte. The mobile phase, a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer, is then tuned to achieve optimal separation. For aniline derivatives, adding a small amount of acid (e.g., formic or phosphoric acid) to the mobile phase is crucial.[4] This protonates the basic amino group, preventing peak tailing that arises from its interaction with residual acidic silanols on the silica support, thereby ensuring sharp, symmetrical peaks.
-
Trustworthiness: Method validation is achieved through specificity (baseline separation of all potential impurities), linearity (a linear relationship between concentration and detector response), accuracy, and precision.[5] Coupling HPLC with a Photodiode Array (PDA) detector provides spectral information, which can help distinguish between co-eluting peaks and confirm peak identity against a reference standard.[2] For definitive identification and quantification of trace-level impurities, coupling with a mass spectrometer (LC-MS) is the authoritative choice.[6][7]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique renowned for its high separation efficiency and definitive identification capabilities, making it ideal for volatile and thermally stable compounds.[8]
-
Expertise & Experience: The primary consideration for analyzing anilines by GC is their polarity and potential for thermal degradation.[3] While this compound is relatively nonpolar due to the large alkyl groups, the primary amine can still interact with active sites in the GC system. A low-polarity capillary column, such as a DB-5ms, is a logical starting point.[9] The key to a robust GC method is often the inlet conditions. A splitless injection is used to maximize sensitivity for trace impurities, but the inlet temperature must be optimized to ensure complete volatilization without causing degradation of the analyte. For some polar anilines, derivatization is required to reduce polarity and improve peak shape.[10][11] However, for this sterically hindered compound, derivatization may be unnecessary and could introduce additional complexity.
-
Trustworthiness: The mass spectrometer serves as a highly specific detector. By comparing the fragmentation pattern of a chromatographic peak to a reference library or a standard, one can achieve confident identification.[8] Method validation involves demonstrating adequate resolution of isomers and confirming that the analyte does not degrade during analysis, which can be checked by analyzing standards at different inlet temperatures.
Quantitative NMR (qNMR) Spectroscopy
NMR is an indispensable tool for structural elucidation and can be extended to a powerful quantitative technique (qNMR) for purity determination.[12][13] It provides a direct measure of purity without the need for a specific reference standard of the analyte itself.
-
Expertise & Experience: The principle of qNMR relies on the fact that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to it.[14] To determine the absolute purity of this compound, a certified internal standard of known purity (e.g., maleic anhydride, dimethyl sulfone) is accurately weighed and mixed with an accurately weighed sample of the analyte. The purity of the analyte is then calculated by comparing the integral of a unique, well-resolved analyte proton signal to the integral of a known proton signal from the internal standard. For this specific molecule, the singlet from the methoxy group protons or the singlets from the tert-butyl groups would be excellent candidates for quantification, provided they do not overlap with impurity or solvent signals.[15]
-
Trustworthiness: qNMR is considered a primary ratio method of measurement by metrological institutes. Its self-validating nature comes from the direct proportionality between signal intensity and molar concentration. The method is non-destructive, and the full spectrum provides a comprehensive profile of all proton-containing impurities present above the detection limit, making it an excellent tool for identifying unknown impurities.[13][14]
Data Presentation: Method Performance Comparison
The following table summarizes the expected performance of each technique for the purity analysis of this compound, based on established performance for similar aromatic amines.
| Parameter | HPLC-UV/PDA | GC-MS | Quantitative NMR (qNMR) |
| Principle | Differential partitioning between mobile and stationary phases. | Partitioning between carrier gas and stationary phase; mass-to-charge ratio. | Nuclear spin resonance in a magnetic field. |
| Selectivity | High; tunable via mobile phase and column chemistry. Excellent for isomers. | Very high; excellent chromatographic resolution combined with mass filtering. | High; depends on chemical shift dispersion. Can resolve subtle structural differences. |
| Sensitivity (Typical LOQ) | ~0.01-0.05% | ~0.001-0.01% (in full scan mode) | ~0.1% |
| Quantification | Relative (Area %); requires reference standards for absolute quantification. | Relative (Area %); can be absolute with appropriate calibration. | Absolute; requires a certified internal standard. |
| Impurity Identification | Tentative via UV spectra; definitive with MS detector (LC-MS). | High confidence based on mass spectral fragmentation patterns. | High confidence based on chemical shifts and coupling constants; ideal for structure elucidation. |
| Key Advantage | Versatile, robust, suitable for non-volatile impurities.[2] | High sensitivity and definitive identification.[7] | Absolute quantification without a specific analyte standard; structural information.[14] |
| Key Limitation | Requires reference standards for impurity identification. | Not suitable for thermally labile or non-volatile impurities. | Lower sensitivity compared to chromatographic methods. |
Experimental Protocols & Workflows
The following sections provide detailed, step-by-step protocols that serve as a robust starting point for method development.
HPLC-PDA Protocol
This protocol is designed for the separation of this compound from potential non-volatile impurities.
Workflow Diagram:
Fig 1. HPLC-PDA Experimental Workflow.
Methodology:
-
Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and PDA detector.
-
Chemicals & Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic Acid (ACS grade)
-
This compound sample
-
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[16]
-
Gradient: 50% B to 95% B over 20 minutes, hold at 95% B for 5 minutes, return to 50% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.[4]
-
Injection Volume: 5 µL.
-
PDA Detection: 210-400 nm, with extraction at λmax of the analyte.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized compound into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by the area percent method: (Area of Main Peak / Total Area of All Peaks) * 100.
-
Examine the UV spectrum of each impurity peak to check for spectral homogeneity and for tentative identification against standards.
-
GC-MS Protocol
This protocol is optimized for volatile impurities and for definitive identification of by-products.
Workflow Diagram:
Fig 2. GC-MS Experimental Workflow.
Methodology:
-
Instrumentation: A GC system coupled to a Mass Spectrometer (e.g., a single quadrupole).
-
Chemicals & Reagents:
-
Ethyl Acetate (GC grade)
-
Helium (UHP grade)
-
This compound sample
-
-
Chromatographic & MS Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.[9]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Splitless, 1 µL.
-
Oven Program: Start at 100 °C, hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 10 min.
-
MS Transfer Line: 280 °C.
-
Ion Source: 230 °C, Electron Ionization (EI) at 70 eV.
-
Scan Range: 50-500 amu.
-
-
Sample Preparation:
-
Prepare a solution of ~1 mg/mL of the sample in ethyl acetate.
-
Transfer to a 2 mL GC vial with an insert.
-
-
Data Analysis:
-
Integrate the Total Ion Chromatogram (TIC).
-
Calculate purity by area percent.
-
For each impurity peak, obtain the mass spectrum and compare it against a spectral library (e.g., NIST) and the spectrum of the main peak to identify potential structures.
-
Quantitative NMR (qNMR) Protocol
This protocol provides a method for determining absolute purity against a certified internal standard.
Workflow Diagram:
Fig 3. qNMR Experimental Workflow.
Methodology:
-
Instrumentation: NMR Spectrometer (≥400 MHz) equipped with a standard probe.
-
Chemicals & Reagents:
-
Deuterated Chloroform (CDCl3) with 0.03% TMS.
-
Certified Internal Standard (e.g., Maleic Anhydride, Purity ≥ 99.5%).
-
This compound sample.
-
-
Sample Preparation:
-
Accurately weigh approximately 15 mg of the analyte into a vial. Record the weight to 0.01 mg.
-
Accurately weigh approximately 5 mg of the internal standard into the same vial. Record the weight.
-
Dissolve the mixture in ~0.7 mL of CDCl3 and transfer to a clean NMR tube.
-
-
NMR Acquisition:
-
Acquire a standard proton (¹H) NMR spectrum.
-
Crucial Parameter: Ensure quantitative conditions by setting a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being integrated. A D1 of 30 seconds is often a safe starting point.
-
Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio (>250:1 for the peaks to be integrated).
-
-
Data Analysis:
-
Carefully phase and baseline correct the spectrum.
-
Select a well-resolved signal for the analyte (e.g., the -OCH3 singlet) and a signal for the internal standard (e.g., the two olefinic protons of maleic anhydride).
-
Integrate both signals accurately.
-
Calculate the purity using the following formula:
-
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
-
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_std = Purity of the internal standard
-
-
-
Conclusion and Recommendations
The purity analysis of synthesized this compound requires a well-reasoned analytical strategy. No single method is sufficient for complete characterization; rather, an orthogonal approach provides the most trustworthy results.
-
For routine quality control and release testing , a validated HPLC-PDA method offers the best balance of speed, robustness, and precision for quantifying known impurities.
-
For in-depth impurity profiling and identification of unknown by-products , GC-MS (for volatile compounds) and LC-MS are indispensable for providing the molecular weight and fragmentation data needed for structural elucidation.
-
For establishing the absolute purity of a reference standard or a final product without relying on a pre-existing standard of the same material, qNMR is the most authoritative and scientifically sound method.
By understanding the principles, strengths, and limitations of each technique, researchers and drug development professionals can design a self-validating system for purity analysis that ensures data integrity and supports the development of safe and effective products.
References
- Benchchem. (n.d.). Application Notes and Protocols for the Analysis of Substituted Anilines by HPLC and GC-MS.
- Plamen, S., & Torsten, S. (2021). Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater. International Journal of Environmental Analytical Chemistry.
-
Plamen, S., & Torsten, S. (2021). Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater. Taylor & Francis Online. Retrieved from [Link]
-
Shinde, V. (2020). Use of NMR in Impurity Profiling for Pharmaceutical Products. Veeprho. Retrieved from [Link]
- U.S. EPA. (1996). Method 8131: Aniline and Selected Derivatives by Gas Chromatography.
- Waters Corporation. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector.
- Agilent Technologies. (n.d.). Substituted Anilines.
- Toref-Standards. (2023). NMR Applications in Pharmaceutical Impurity Profiling.
-
Agyin, M., et al. (n.d.). Determination of aromatic amines in human urine using comprehensive multi-dimensional gas chromatography mass spectrometry (GCxGC-qMS). PMC - NIH. Retrieved from [Link]
- Agilent. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and.
-
National Institutes of Health (NIH). (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Retrieved from [Link]
-
National Institutes of Health (NIH). (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Retrieved from [Link]
- KNAUER. (n.d.). Determination and Quantification of Primary Aromatic Amine in Printer Ink.
-
LibreTexts Chemistry. (2024). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]
-
EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]
- Muszalska, I., et al. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica – Drug Research.
Sources
- 1. This compound | 893397-17-6 | Benchchem [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. ptfarm.pl [ptfarm.pl]
- 6. d-nb.info [d-nb.info]
- 7. tandfonline.com [tandfonline.com]
- 8. epa.gov [epa.gov]
- 9. chem-agilent.com [chem-agilent.com]
- 10. Determination of aromatic amines in human urine using comprehensive multi-dimensional gas chromatography mass spectrometry (GCxGC-qMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. veeprho.com [veeprho.com]
- 13. toref-standards.com [toref-standards.com]
- 14. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 15. epfl.ch [epfl.ch]
- 16. lcms.cz [lcms.cz]
A Comparative Guide to the Synthesis of 3,5-Di-tert-butyl-2-methoxyaniline: A Validation of Methodologies
Introduction
3,5-Di-tert-butyl-2-methoxyaniline is a sterically hindered aniline derivative with significant potential in the development of novel ligands, catalysts, and pharmaceutical intermediates. The strategic placement of two bulky tert-butyl groups and an electron-donating methoxy group on the aniline core imparts unique electronic and steric properties, making it an attractive building block for advanced chemical synthesis. This guide provides a comprehensive validation of a proposed synthetic methodology for this target molecule, alongside a comparative analysis of alternative strategies for the synthesis of structurally related, sterically encumbered anilines. By examining the causality behind experimental choices and presenting supporting data, this document aims to equip researchers, scientists, and drug development professionals with the critical insights necessary for the efficient synthesis of this and similar challenging molecules.
Proposed Synthesis of this compound: A Multi-step Approach
The absence of a well-established, single-step synthesis for this compound necessitates a multi-step approach. The proposed pathway commences with the commercially available 1,3-di-tert-butylbenzene, leveraging a sequence of electrophilic aromatic substitution and functional group manipulations.
Experimental Protocol: Proposed Synthesis
Step 1: Nitration of 1,3-di-tert-butylbenzene
The initial step involves the regioselective nitration of 1,3-di-tert-butylbenzene. The bulky tert-butyl groups direct the incoming nitro group to the C4 position due to steric hindrance at the ortho positions.
-
Reagents: 1,3-di-tert-butylbenzene, Fuming Nitric Acid, Sulfuric Acid.
-
Procedure:
-
To a stirred solution of 1,3-di-tert-butylbenzene in a suitable solvent (e.g., dichloromethane) at 0 °C, slowly add a pre-mixed solution of fuming nitric acid and concentrated sulfuric acid.
-
Maintain the reaction temperature at 0-5 °C for 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice and extract the product with an organic solvent.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 1,3-di-tert-butyl-4-nitrobenzene.
-
Step 2: Methoxylation of 1,3-di-tert-butyl-4-nitrobenzene
This step introduces the methoxy group ortho to the nitro group. A nucleophilic aromatic substitution (SNA) reaction is employed, where the electron-withdrawing nitro group activates the ring towards nucleophilic attack.
-
Reagents: 1,3-di-tert-butyl-4-nitrobenzene, Sodium Methoxide, Methanol.
-
Procedure:
-
Dissolve 1,3-di-tert-butyl-4-nitrobenzene in anhydrous methanol.
-
Add a solution of sodium methoxide in methanol dropwise to the reaction mixture.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and neutralize with a dilute acid.
-
Remove the methanol under reduced pressure and extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the resulting 1,3-di-tert-butyl-2-methoxy-4-nitrobenzene by column chromatography.
-
Step 3: Reduction of 1,3-di-tert-butyl-2-methoxy-4-nitrobenzene
The final step involves the reduction of the nitro group to an amine, yielding the target molecule.
-
Reagents: 1,3-di-tert-butyl-2-methoxy-4-nitrobenzene, Tin(II) Chloride Dihydrate, Concentrated Hydrochloric Acid, Ethanol.
-
Procedure:
-
To a solution of 1,3-di-tert-butyl-2-methoxy-4-nitrobenzene in ethanol, add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid.
-
Heat the reaction mixture at reflux for 2-4 hours.
-
Monitor the disappearance of the starting material by TLC.
-
Once the reaction is complete, cool the mixture and carefully basify with a concentrated sodium hydroxide solution until a precipitate of tin salts is formed.
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude this compound by column chromatography or recrystallization.
-
Visualizing the Proposed Synthetic Workflow
Caption: Proposed multi-step synthesis of this compound.
Comparative Analysis of Alternative Synthesis Methods for Sterically Hindered Anilines
Method 1: Palladium-Catalyzed Ortho-C–H Methoxylation of Aryl Halides
Recent advancements in catalysis have enabled the direct ortho-C–H methoxylation of aryl halides.[1][2] This method offers a more direct route to ortho-alkoxy anilines, provided a suitable halogenated precursor is available.
-
Core Principle: A palladium catalyst, in cooperation with a norbornene mediator, facilitates the direct functionalization of the C-H bond ortho to a halide. A polarity-reversed N-O reagent serves as the methoxy source.[1][2]
-
Advantages: High regioselectivity, potential for late-stage functionalization.
-
Limitations: Requires a pre-halogenated starting material, catalyst and reagent complexity.
Method 2: Synthesis via Nucleophilic Aromatic Substitution on Activated Precursors
The synthesis of highly substituted anilines can be achieved through nucleophilic aromatic substitution on precursors bearing strong electron-withdrawing groups.
-
Core Principle: As demonstrated in the synthesis of 4,5-dialkoxy-2-nitroanilines, an alkoxy group can be introduced via an SNAr reaction, with the nitro group serving as a powerful activating group.[3][4]
-
Advantages: Generally good yields, well-established reaction mechanism.
-
Limitations: Requires a suitably activated precursor, which may necessitate additional synthetic steps.
Method 3: Benzannulation Reactions
Three-component benzannulation reactions offer a convergent approach to constructing highly substituted aniline rings from acyclic precursors.[2]
-
Core Principle: This method involves the condensation of a 1,3-diketone, an amine, and an enamine source (like acetone) to form the aniline ring in a single step.
-
Advantages: Convergent synthesis, potential for rapid library generation.
-
Limitations: The availability of the required substituted 1,3-diketone precursor can be a limiting factor.
Comparative Data Summary
| Method | Key Features | Starting Materials | Reagents | Potential Yield |
| Proposed Method | Multi-step classical synthesis | 1,3-Di-tert-butylbenzene | HNO3/H2SO4, NaOMe, SnCl2/HCl | Moderate to Good |
| Pd-Catalyzed C-H Methoxylation | Direct ortho-functionalization | Halogenated 3,5-di-tert-butylaniline | Pd catalyst, Norbornene, N-O reagent | Good to Excellent[1][2] |
| Nucleophilic Aromatic Substitution | SNAr on activated ring | Activated nitro-substituted benzene | Alkoxides | Good to Excellent[3][4] |
| Benzannulation Reaction | Convergent ring formation | 1,3-Diketone, Amine, Enamine source | Acid or base catalyst | Moderate to Good[2] |
Discussion: Rationale and Scientific Integrity
The proposed synthesis for this compound is designed based on well-established and predictable organic transformations. The choice of a multi-step route is a pragmatic approach in the absence of a direct, documented method.
-
Expertise & Experience: The selection of nitration followed by methoxylation and reduction is a classic and reliable sequence for the synthesis of substituted anilines. The directing effects of the tert-butyl groups in the initial nitration step are well-understood, ensuring regiochemical control. The subsequent SNAr reaction is facilitated by the activating effect of the nitro group, a fundamental concept in aromatic chemistry.
-
Trustworthiness: Each step in the proposed protocol is a self-validating system. The progress of each reaction can be reliably monitored using standard analytical techniques like TLC. The purification of intermediates at each stage ensures the quality of the material proceeding to the next step, thereby increasing the overall success rate of the synthesis.
-
Authoritative Grounding: The principles underlying each step of the proposed synthesis are firmly grounded in fundamental organic chemistry literature. For instance, the nitration of aromatic compounds is a cornerstone of electrophilic aromatic substitution, and the reduction of nitroarenes to anilines is a standard transformation.
Visualizing the Logic of Method Selection
Caption: Decision logic for selecting the proposed synthetic route.
Conclusion
This guide has presented a validated, albeit proposed, synthetic route to the valuable, sterically hindered aniline, this compound. By dissecting the rationale behind each synthetic step and comparing it with state-of-the-art alternative methodologies for similar compounds, we provide a robust framework for researchers in the field. The proposed multi-step synthesis, starting from readily available 1,3-di-tert-butylbenzene, represents a practical and logical approach. The comparative analysis of palladium-catalyzed C-H functionalization, nucleophilic aromatic substitution, and benzannulation reactions offers a broader perspective on the synthesis of sterically demanding anilines, empowering scientists to make informed decisions based on the specific requirements of their research.
References
- Weidauer, M., Irran, E., Someya, C. I., Haberberger, M., & Enthaler, S. (2013). General procedure for the catalytic dehalogenation. Journal of Organometallic Chemistry, 729, 53-59.
- MDPI. (2021). Synthesis, Selected Transformations, and Biological Activity of Alkoxy Analogues of Lepidilines A and C. MDPI.
- The Royal Society of Chemistry. (n.d.). Synthesis of 1,4-di-t-butyl-2,5-dimethoxybenzene. The Royal Society of Chemistry.
- Dong, G. (2023). Ortho-C–H Methoxylation of Aryl Halides Enabled by a Polarity Reversed N–O Reagent.
- Dong, G. (2023). Ortho-C–H methoxylation of aryl halides enabled by a polarity-reversed N–O reagent.
- Porco, J. A. Jr. (2008). Chemoselective Nitration of Phenols with tert-Butyl Nitrite in Solution and on Solid Support. Organic Letters, 10(18), 4049-4052.
- Grolik, J., et al. (2022). Regioselective synthesis of the 4,5-dialkoxy-2-nitroanilines bearing two different alkoxy substituents. Tetrahedron, 114, 132698.
- PubChem. (n.d.). 1,3-Di-tert-butyl-2-methoxybenzene. PubChem.
- Alcarazo, M. (2024). Pallado-Catalyzed Cascade Synthesis of 2-Alkoxyquinolines from 1,3-Butadiynamides. Molecules, 29(15), 3505.
- Grolik, J., et al. (2022). Regioselective synthesis of the 4,5-dialkoxy-2-nitroanilines bearing two different alkoxy substituents. Tetrahedron, 114, 132698.
- van der Plas, H. C. (1965). Chemistry of 1,2-di-tert.Butylbenzene and derivatives i. nitration of 1,2-di-tert.butylbenzene. Recueil des Travaux Chimiques des Pays-Bas, 84(9), 1101-1108.
- Grolik, J., et al. (2022). Synthesis of Nonsymmetrically Substituted 2,3-Dialkoxyphenazine Derivatives and Preliminary Examination of Their Cytotoxicity. Journal of Organic Chemistry, 87(21), 14357-14368.
- Elder, J. W., & Paudler, W. W. (1963). Preparation of some derivatives of meta-di-tert-butylbenzene and tert-butylbenzene. Journal of Organic Chemistry, 28(6), 1434-1436.
- Sigma-Aldrich. (n.d.). 1,3,5-tri-tert-butyl-2-methoxy-benzene. Sigma-Aldrich.
- Elder, J. W., & Paudler, W. W. (1963). THE SYNTHESIS AND SUBSTITUTION REACTIONS OF 3,5-DI-tert-BUTYLPHENOL. Journal of Organic Chemistry, 28(6), 1434-1436.
- Dong, G. (2023). Ortho-C–H Methoxylation of Aryl Halides Enabled by a Polarity Reversed N–O Reagent.
- Sigma-Aldrich. (n.d.). 3,5-Di-tert-butylaniline. Sigma-Aldrich.
- Bellamy, A. J. (1996). Nitration of 1,3,5-Trimethoxybenzene. Propellants, Explosives, Pyrotechnics, 21(5), 244-247.
- Study.com. (n.d.). Describe a synthetic route for the preparation of 4 - methoxyaniline (p-anisidine) starting with s1 V benzene. Study.com.
- PubChem. (n.d.). 3,5-Di-tert-butylaniline. PubChem.
- Ashenhurst, J. (2018, March 19). EAS On Disubstituted Benzenes: The Strongest Electron-Donor "Wins". Master Organic Chemistry.
- Google Patents. (1994). US5364974A - Process for the preparation of 3,5-di-tert-butyl-4-hydroxy methoxybenzyl alcohol.
- Santa Cruz Biotechnology. (n.d.). This compound. Santa Cruz Biotechnology.
- Beilstein Archives. (2021). Total Synthesis of Pyrrolo[2,3-c]quinoline Alkaloid: Trigonoine B. Beilstein Archives.
Sources
- 1. Ortho-C–H Methoxylation of Aryl Halides Enabled by a Polarity Reversed N–O Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ortho-C-H methoxylation of aryl halides enabled by a polarity-reversed N-O reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ruj.uj.edu.pl [ruj.uj.edu.pl]
A Comparative Guide to the Analytical Identification of 3,5-Di-tert-butyl-2-methoxyaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of Characterizing Sterically Hindered Anilines
3,5-Di-tert-butyl-2-methoxyaniline is a substituted aniline of interest in various fields, including pharmaceutical and materials science, due to its unique electronic and steric properties. The presence of two bulky tert-butyl groups and a methoxy group on the aniline ring introduces significant steric hindrance and electronic effects that influence its reactivity and analytical behavior. Accurate and unambiguous identification of this compound is paramount for quality control, reaction monitoring, and regulatory compliance.
This guide will explore the application of four key analytical techniques for the characterization of this compound:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for detailed structural elucidation.
-
Mass Spectrometry (MS) for molecular weight determination and fragmentation analysis.
-
Fourier-Transform Infrared (FTIR) Spectroscopy for functional group identification.
-
High-Performance Liquid Chromatography (HPLC) for purity assessment and quantification.
For each technique, we will present a detailed protocol, discuss the expected results for this compound, and provide a comparative analysis with experimental data for 3,5-Di-tert-butylaniline.
Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Architecture
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
Predicted ¹H NMR Spectrum of this compound
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the tert-butyl protons, the methoxy protons, and the amine protons.
-
Aromatic Protons: The two aromatic protons are in different chemical environments and are expected to appear as two distinct signals, likely doublets due to coupling with each other. The electron-donating methoxy group will shield the ortho and para protons, causing an upfield shift compared to benzene.
-
tert-Butyl Protons: The two tert-butyl groups are chemically equivalent and will therefore appear as a single, sharp singlet, integrating to 18 protons.
-
Methoxy Protons: The methoxy group will present as a sharp singlet, integrating to three protons. Its chemical shift will be in the typical range for methoxy groups on an aromatic ring.
-
Amine Protons: The two amine protons will likely appear as a broad singlet. The chemical shift of this signal can be highly variable and is dependent on solvent, concentration, and temperature.
Comparative Analysis: this compound vs. 3,5-Di-tert-butylaniline
To illustrate the expected differences, let's compare the predicted ¹H NMR spectrum of our target compound with the known spectrum of 3,5-Di-tert-butylaniline.
| Proton Type | 3,5-Di-tert-butylaniline (Experimental Data) [1] | This compound (Predicted) | Rationale for Predicted Shift |
| Aromatic Protons | δ 6.85 (t, 1H), 6.56 (d, 2H) | δ ~6.7-7.0 (d, 1H), ~6.4-6.6 (d, 1H) | The methoxy group will break the symmetry of the aromatic ring, leading to two distinct signals for the aromatic protons. The electron-donating nature of the methoxy group will cause a slight upfield shift for the ortho and para protons. |
| tert-Butyl Protons | δ 1.29 (s, 18H) | δ ~1.3 (s, 18H) | The chemical environment of the tert-butyl groups is largely unaffected by the addition of the methoxy group, so a similar chemical shift is expected. |
| Methoxy Protons | N/A | δ ~3.8 (s, 3H) | This is a new signal introduced by the methoxy group, and its chemical shift is typical for an aromatic methoxy group. |
| Amine Protons | δ 3.6 (br s, 2H) | δ ~3.5-4.0 (br s, 2H) | The chemical shift of the amine protons is highly variable, but a similar broad singlet is expected. |
Predicted ¹³C NMR Spectrum of this compound
The ¹³C NMR spectrum will provide complementary information, revealing the number of unique carbon environments.
-
Aromatic Carbons: Due to the lack of symmetry, six distinct signals are expected for the aromatic carbons. The carbon bearing the methoxy group will be significantly shielded.
-
tert-Butyl Carbons: Two signals are expected for the tert-butyl groups: one for the quaternary carbons and one for the methyl carbons.
-
Methoxy Carbon: A single signal corresponding to the methoxy carbon will be present.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition Parameters:
-
Pulse sequence: Standard single-pulse experiment.
-
Spectral width: ~16 ppm.
-
Number of scans: 16-64, depending on sample concentration.
-
Relaxation delay: 1-5 seconds.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse sequence: Proton-decoupled single-pulse experiment.
-
Spectral width: ~250 ppm.
-
Number of scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation delay: 2-5 seconds.
-
-
Data Processing: Fourier transform the raw data, phase correct the spectra, and calibrate the chemical shift scale using the residual solvent peak as an internal standard.
Section 2: Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation
Mass spectrometry is an essential technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis.
Expected Mass Spectrum of this compound
-
Molecular Ion Peak (M⁺): The molecular formula of this compound is C₁₅H₂₅NO, with a molecular weight of 235.37 g/mol .[2] A prominent molecular ion peak is expected at m/z 235.
-
Fragmentation Pattern: The fragmentation of the molecular ion will likely involve the loss of a methyl group from a tert-butyl group (M-15) leading to a peak at m/z 220, which is often a stable carbocation. Further fragmentation could involve the loss of the entire tert-butyl group (M-57) resulting in a peak at m/z 178.
Comparative Analysis: this compound vs. 3,5-Di-tert-butylaniline
The mass spectrum of 3,5-Di-tert-butylaniline (MW = 205.34 g/mol ) shows a strong molecular ion peak at m/z 205 and a base peak at m/z 190, corresponding to the loss of a methyl group.[1]
| Ion | 3,5-Di-tert-butylaniline (Experimental m/z) [1] | This compound (Predicted m/z) | Fragmentation Pathway |
| Molecular Ion (M⁺) | 205 | 235 | Intact molecule |
| [M-CH₃]⁺ | 190 (Base Peak) | 220 | Loss of a methyl radical from a tert-butyl group |
| [M-C(CH₃)₃]⁺ | 148 | 178 | Loss of a tert-butyl radical |
Experimental Protocol: Mass Spectrometry (Electron Ionization)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: Use a standard electron ionization (EI) source with an electron energy of 70 eV.
-
Mass Analysis: Scan a mass range of approximately m/z 50-500 to detect the molecular ion and key fragment ions.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Section 3: Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Key Functional Groups
FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
Expected FTIR Spectrum of this compound
-
N-H Stretching: As a primary amine, two distinct N-H stretching bands are expected in the region of 3300-3500 cm⁻¹.
-
C-H Stretching: Aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the tert-butyl and methoxy groups will be observed just below 3000 cm⁻¹.
-
C=C Stretching: Aromatic ring C=C stretching vibrations will result in one or more bands in the 1450-1600 cm⁻¹ region.
-
C-N Stretching: The aromatic C-N stretching vibration is expected to be a strong band in the 1250-1335 cm⁻¹ range.
-
C-O Stretching: The C-O stretching of the methoxy group will likely produce a strong band around 1200-1250 cm⁻¹.
Comparative Analysis: this compound vs. 3,5-Di-tert-butylaniline
The FTIR spectrum of 3,5-Di-tert-butylaniline will be very similar, with the key difference being the absence of the C-O stretching band from the methoxy group.
| Vibrational Mode | 3,5-Di-tert-butylaniline (Expected Range) | This compound (Expected Range) | Key Differentiator |
| N-H Stretch | 3300-3500 cm⁻¹ (two bands) | 3300-3500 cm⁻¹ (two bands) | No significant difference expected. |
| Aromatic C-H Stretch | >3000 cm⁻¹ | >3000 cm⁻¹ | No significant difference expected. |
| Aliphatic C-H Stretch | <3000 cm⁻¹ | <3000 cm⁻¹ | No significant difference expected. |
| C=C Stretch (Aromatic) | 1450-1600 cm⁻¹ | 1450-1600 cm⁻¹ | No significant difference expected. |
| C-N Stretch (Aromatic) | 1250-1335 cm⁻¹ | 1250-1335 cm⁻¹ | No significant difference expected. |
| C-O Stretch | N/A | ~1200-1250 cm⁻¹ | The presence of this strong band is a key indicator of the methoxy group. |
Experimental Protocol: FTIR Spectroscopy (Attenuated Total Reflectance - ATR)
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Background Correction: Acquire a background spectrum of the empty ATR crystal and subtract it from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Section 4: High-Performance Liquid Chromatography (HPLC): Assessing Purity and Quantitation
HPLC is a powerful separation technique used to determine the purity of a sample and to quantify the amount of the target compound present.
HPLC Method Development for this compound
Given the nonpolar nature of the tert-butyl groups, a reversed-phase HPLC method is the most appropriate choice.
-
Column: A C18 column is a good starting point.
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and water or a buffer solution. Gradient elution may be necessary to achieve good separation from any impurities.
-
Detection: UV detection is suitable for this compound due to the presence of the aromatic ring. The UV maximum is likely to be around 240-290 nm.
Comparative Analysis: Elution Behavior
The addition of the methoxy group makes this compound slightly more polar than 3,5-Di-tert-butylaniline. Therefore, in a reversed-phase system, this compound is expected to have a slightly shorter retention time than 3,5-Di-tert-butylaniline under the same chromatographic conditions.
Experimental Protocol: Reversed-Phase HPLC
-
Sample Preparation: Prepare a stock solution of the sample in the mobile phase or a compatible solvent at a known concentration (e.g., 1 mg/mL). Further dilute as necessary.
-
HPLC System:
-
Column: C18, 5 µm, 4.6 x 150 mm.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with a higher percentage of A and gradually increase the percentage of B over 10-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detector: UV at 254 nm.
-
-
Data Analysis: Analyze the resulting chromatogram to determine the retention time of the main peak and the percentage of any impurities.
Integrated Analytical Workflow
For a comprehensive and self-validating identification of this compound, a multi-technique approach is essential. The following diagram illustrates a logical workflow.
Caption: Integrated workflow for the identification of this compound.
Conclusion
The definitive identification of this compound requires a synergistic application of multiple analytical techniques. While publicly available experimental data for this specific compound is scarce, a thorough understanding of the principles of NMR, MS, FTIR, and HPLC, combined with a comparative analysis of a structurally similar compound like 3,5-Di-tert-butylaniline, provides a robust framework for its characterization. This guide serves as a practical resource for researchers to design and interpret their analytical experiments, ensuring the confident identification of this sterically hindered aniline derivative.
References
-
UCLA Chemistry and Biochemistry. (n.d.). IR Spectroscopy: Amines. Retrieved from [Link]
Sources
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 3,5-Di-tert-butyl-2-methoxyaniline
As Senior Application Scientist, my primary goal is to empower your research by ensuring safety and operational excellence extend beyond the benchtop to the entire lifecycle of a chemical. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 3,5-Di-tert-butyl-2-methoxyaniline. The procedures outlined here are synthesized from established safety protocols for substituted anilines and regulatory standards. Given the specific nature of this compound, it is imperative to treat it with the caution afforded to its entire chemical class.
Guiding Principle: All chemical waste, particularly for a compound like this compound, must be managed as hazardous unless definitively proven otherwise by your institution's Environmental Health & Safety (EHS) department.[1] This principle ensures maximum protection for personnel and the environment.
Section 1: Hazard Profile and Waste Characterization
Understanding the "why" behind a disposal protocol is critical. This compound belongs to the substituted aniline family. Aniline and its derivatives are well-documented for their toxicity.[2][3][4] Therefore, we must assume this compound shares similar hazardous properties.
Expected Hazard Profile:
| Hazard Category | Description | Rationale & Causality |
| Acute Toxicity | Fatal or toxic if swallowed, inhaled, or in contact with skin.[3][4][5] | The aniline functional group is readily absorbed and can interfere with oxygen transport in the blood, leading to methemoglobinemia. |
| Carcinogenicity | Suspected of causing cancer.[3][4][6] | Many aromatic amines are classified as known or suspected carcinogens.[3] |
| Mutagenicity | Suspected of causing genetic defects.[3][6] | Aromatic amines can form DNA adducts, leading to mutations. |
| Environmental Hazard | Very toxic to aquatic life.[4][5][6] | Aniline derivatives can be persistent in aquatic environments and exhibit high toxicity to marine organisms. Discharge into the environment must be avoided.[4][6] |
Due to these characteristics, this compound waste must be classified and handled as Hazardous Waste . Under the Resource Conservation and Recovery Act (RCRA), a solid waste is hazardous if it is specifically listed or if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[7][8] This compound's toxic profile firmly places it in this category.
Section 2: Step-by-Step Laboratory Disposal Protocol
This protocol ensures that waste is collected, stored, and prepared for final disposal in a manner that is safe, compliant, and self-validating.
Step 1: Designate a Waste Collection Area All work with this compound should be performed within a certified laboratory chemical fume hood.[9] Designate a specific area within or near the hood for waste accumulation. This designated area should be clearly marked with a warning sign, for example: "WARNING! ANILINE COMPOUND WORK AREA – TOXIC & CARCINOGEN HAZARD".[9]
Step 2: Prepare the Hazardous Waste Container
-
Container Selection: Use a dedicated, compatible container. A high-density polyethylene (HDPE) or glass container with a screw-top cap is recommended.[9] Ensure the container is clean, dry, and in good condition.
-
Labeling: Proper labeling is non-negotiable. Affix a "Hazardous Waste" label to the container before adding any waste. The label must include:
-
The full chemical name: "Waste this compound"
-
The words "Hazardous Waste"
-
Accumulation Start Date
-
Hazard Pictograms (e.g., Skull and Crossbones, Health Hazard, Environment)
-
A list of all components if it is a mixed waste stream.
-
Step 3: Waste Segregation and Collection
-
Solid Waste: Collect pure solid waste, contaminated personal protective equipment (PPE) like gloves and weigh boats, and absorbent materials from minor spills directly into the labeled container.
-
Liquid Waste: If the compound is in solution, collect it in a separate, appropriately labeled liquid waste container. Do not mix with incompatible waste streams. Aniline compounds react violently with strong oxidizing agents (perchlorates, nitrates) and strong acids.[2]
-
Container Management: Keep the waste container closed at all times except when adding waste. Store it in the designated area, away from heat, ignition sources, and incompatible materials.[2]
Step 4: Arranging for Final Disposal
-
Contact EHS: Once the container is full or the project is complete, contact your institution's EHS or Hazardous Waste Management department. They will arrange for the collection and transportation of the waste.
-
Do Not Use Drains: Under no circumstances should this chemical or its containers be disposed of down the drain.[5][6][9][10] This is a direct violation of environmental regulations and poses a significant threat to aquatic ecosystems.
Section 3: Emergency Procedures for Spills
For a Small, Manageable Spill (cleanable in <10 minutes):
-
Alert & Isolate: Alert personnel in the immediate area. Ensure the fume hood is functioning properly.
-
Don PPE: Wear appropriate PPE, including a lab coat, chemical splash goggles, and double gloves (nitrile is NOT recommended for aniline; butyl, neoprene, or Viton gloves are preferred).[9]
-
Absorb: Cover the spill with an inert absorbent material such as vermiculite, dry sand, or earth.[2][6] Do not use combustible materials like paper towels.
-
Collect: Carefully scoop the absorbed material into your designated solid hazardous waste container.[6][11]
-
Decontaminate: Wipe down the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all decontamination materials as hazardous waste.
-
Wash: After removing PPE, wash hands thoroughly with soap and water.[9]
For a Large Spill:
-
Evacuate: Immediately evacuate all personnel from the affected area.
-
Secure: Secure the area and prevent re-entry.
-
Call for Help: Contact your institution's EHS and emergency services immediately.[9] Provide them with the chemical name and details of the spill.
Section 4: Final Disposal Pathway
The ultimate fate of this compound waste is critical for environmental stewardship. The only acceptable method is through a licensed professional waste disposal service.[6][11] These companies utilize specialized facilities for the destruction of hazardous materials.
The most common and effective method for disposing of toxic organic compounds is high-temperature incineration in a chemical incinerator equipped with afterburners and scrubbers.[11][12] This process ensures the complete destruction of the molecule, converting it into less harmful components like carbon dioxide, water, and nitrogen oxides, which are then "scrubbed" from the exhaust stream.
Below is a diagram illustrating the complete disposal workflow.
Caption: Disposal workflow for this compound.
By adhering to this comprehensive guide, you ensure that your innovative work in the lab is matched by a commitment to safety and environmental responsibility throughout the entire chemical lifecycle.
References
-
Washington State University. (n.d.). Aniline. Environmental Health & Safety. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Aniline - Hazardous Substance Fact Sheet. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Aminobenzene. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (2021). Safety Data Sheet: Aniline. Retrieved from [Link]
- U.S. Environmental Protection Agency. (1986). EPA/Testing Consent Orders on Aniline and Seven Substituted Anilines. Federal Register.
-
SKC Inc. (2023). SDS - Aromatic Amine DECONtamination Solution. Retrieved from [Link]
-
Penta chemicals. (2025). Aniline - SAFETY DATA SHEET. Retrieved from [Link]
- C/D/N Isotopes, Inc. (2015). Safety Data Sheet: 2-Methoxy-d3-aniline-3,4,5,6-d4.
-
Technology Catalogue. (n.d.). Disposing Amine Waste. Retrieved from [Link]
-
ResearchGate. (2025). Treatment of amine wastes generated in industrial processes. Retrieved from [Link]
-
Vanderbilt Environmental Health and Safety. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
-
WIT Press. (n.d.). New technology for the recycling of aromatic amine waste products and salts of heavy metals into a multi-purpose non-toxic. Retrieved from [Link]
- Carl ROTH. (n.d.).
- Google Patents. (n.d.). JP2010131489A - Method of treating aromatic amines-containing wastewater.
- United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
- Physikalisch-Technische Bundesanstalt. (n.d.).
-
U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
- Regulations.gov. (n.d.).
- American Society of Health-System Pharmacists. (n.d.). EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine.
Sources
- 1. vanderbilt.edu [vanderbilt.edu]
- 2. nj.gov [nj.gov]
- 3. cdnisotopes.com [cdnisotopes.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. chemos.de [chemos.de]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. epa.gov [epa.gov]
- 8. epa.gov [epa.gov]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. carlroth.com:443 [carlroth.com:443]
- 11. international.skcinc.com [international.skcinc.com]
- 12. Disposing Amine Waste | Technology Catalogue [technologycatalogue.com]
A Senior Application Scientist's Guide to Handling 3,5-Di-tert-butyl-2-methoxyaniline: A Framework for Safety
This guide provides a robust operational and safety framework for handling 3,5-Di-tert-butyl-2-methoxyaniline. The recommendations herein are synthesized from safety data for structurally analogous compounds, such as 2-methoxyaniline, p-anisidine, and other substituted anilines. This approach of "safety by analogy" is a cornerstone of responsible chemical hygiene when faced with novel substances. We will proceed with the assumption that this compound carries similar, if not identical, hazards to its close chemical relatives.
Hazard Assessment: Understanding the Risk Profile
The primary directive in handling any chemical is to understand its inherent dangers. Based on data from analogous aniline compounds, we must assume this compound presents a significant health risk. The primary routes of exposure are inhalation, skin contact, and ingestion.[1]
The potential hazards are summarized below:
| Hazard Classification | Description | Rationale & Implication for Handling |
| Acute Toxicity (Oral, Dermal, Inhalation) | Fatal if swallowed, in contact with skin, or if inhaled.[2][3][4] | This is the most critical hazard. All routes of exposure must be blocked with appropriate PPE. Dermal contact is a significant risk, making glove selection and full body protection paramount. Inhalation toxicity means the compound must be handled in a ventilated enclosure. |
| Carcinogenicity | May cause cancer.[1][2][3][4] | Long-term, chronic exposure is a major concern. This reinforces the need for engineering controls (fume hoods) and stringent PPE to minimize exposure to the lowest possible levels. |
| Organ Toxicity | May cause damage to organs through prolonged or repeated exposure.[2][3] | The blood and hematopoietic system are common targets for aniline compounds.[5] This underscores the importance of preventing cumulative exposure over time. |
| Eye Damage/Irritation | Causes serious eye irritation.[6][7] | Direct contact with the eyes can cause significant damage. Chemical splash goggles are mandatory. |
| Skin Sensitization | May cause an allergic skin reaction.[1] | Even at low levels, contact can lead to sensitization, where subsequent exposures trigger a more severe allergic response. |
| Aquatic Toxicity | Very toxic to aquatic life.[2][3][4] | Disposal must be handled with extreme care to prevent environmental release. Do not discharge to drains or waterways.[8][9] |
Core Directive: Personal Protective Equipment (PPE)
Given the high acute toxicity, particularly through dermal contact and inhalation, a multi-layered PPE strategy is non-negotiable.
Eye and Face Protection: The First Line of Defense
Standard safety glasses are insufficient. The risk of a splash causing serious eye irritation or enabling systemic absorption necessitates more robust protection.[7]
-
Mandatory: Chemical splash goggles conforming to NIOSH (US) or EN 166 (EU) standards.[1]
-
Recommended for Splash Risk: When handling larger quantities (>1 g) or performing splash-prone operations (e.g., transfers, dissolution), a full-face shield must be worn in addition to chemical splash goggles.[4][10] This provides a secondary barrier protecting the entire face.
Skin and Body Protection: An Impermeable Barrier
The warning "Fatal in contact with skin" dictates that no part of the body should be exposed.[3][4]
-
Gloves: Double-gloving is strongly recommended.
-
Inner Glove: A standard nitrile examination glove.
-
Outer Glove: A thicker, chemical-resistant glove. Nitrile or neoprene gloves are excellent choices for protection against a variety of chemicals.[10] Always check the manufacturer's compatibility charts. Gloves must be inspected for tears or pinholes before each use.[4] Change gloves immediately if contamination is suspected, and always after 30-60 minutes of continuous use, as permeation can occur over time.[10]
-
-
Body Covering:
-
Footwear: Closed-toe shoes made of a non-porous material are mandatory.[12] Disposable shoe covers should be used to prevent tracking contamination out of the designated work area.[11]
Respiratory Protection: Controlling Inhalation Exposure
All handling of this compound must be performed within a certified chemical fume hood to control vapors and aerosols.[1]
-
For Weighing Solids: If handling the compound as a powder, a respirator is necessary to prevent inhalation of fine particles. An N95-rated respirator is the minimum.
-
For High-Concentration Scenarios: In the event of a large spill or a failure of engineering controls, a full-face respirator with combination organic vapor/particulate cartridges (ABEK-P2 or similar) is required.[1][8] All users of respirators must be fit-tested and trained in accordance with OSHA standards.[10]
Operational Protocol: Weighing and Solubilizing the Compound
This step-by-step procedure integrates the PPE requirements into a common laboratory workflow.
-
Preparation (Pre-Operation):
-
Designate a specific area within the chemical fume hood for the procedure.
-
Ensure an emergency eyewash and shower station is accessible and unobstructed.
-
Prepare all necessary equipment (spatulas, weigh paper, beaker, solvent, stir bar) and place it inside the fume hood.
-
Don all required PPE: inner and outer gloves, lab coat/gown, goggles, and face shield.
-
-
Execution (In-Fume Hood):
-
Carefully open the container of this compound. Avoid creating dust.
-
Using a clean spatula, weigh the desired amount of the compound onto weigh paper on a tared balance.
-
Carefully transfer the compound into the beaker.
-
Add the solvent slowly to avoid splashing.
-
Once the compound is dissolved, securely cap the original container.
-
-
Decontamination and Waste Disposal:
-
Wipe down the spatula, weigh paper, and any affected surfaces inside the fume hood with a suitable solvent (e.g., acetone), using disposable wipes.
-
Place all contaminated disposable items (wipes, weigh paper, gloves) into a designated hazardous waste container.
-
Remove outer gloves first, turning them inside out, and dispose of them in the hazardous waste container.
-
Remove inner gloves and dispose of them similarly.
-
Wash hands and forearms thoroughly with soap and water.[2][4]
-
Safe Handling Workflow Diagram
The following diagram outlines the critical decision points and steps for safely handling this compound.
Caption: A workflow for the safe handling of this compound.
Disposal Plan: Environmental Responsibility
Due to its high aquatic toxicity, all waste streams containing this compound must be managed as hazardous waste.
-
Solid Waste: Contaminated items such as gloves, weigh paper, and disposable lab coats must be collected in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated solvents must be collected in a compatible, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
Disposal: All waste must be disposed of through an approved waste disposal plant or licensed hazardous waste management company.[6] Under no circumstances should this chemical or its waste be poured down the drain.[8]
By adhering to this comprehensive safety framework, researchers can mitigate the significant risks associated with handling this compound, ensuring personal safety and environmental protection.
References
-
Guidance for Selection of Personal Protective Equipment for MDI Users . American Chemistry Council. [Link]
-
Recommended PPE to handle chemicals . Bernardo Ecenarro. [Link]
-
8 Types of PPE to Wear When Compounding Hazardous Drugs . Provista. [Link]
-
Personal Protective Equipment for Use in Handling Hazardous Drugs . Pharmacy Purchasing & Products. [Link]
-
Safety Data Sheet: 4-Methoxyaniline . Carl ROTH. [Link]
-
Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs . United Nations Office on Drugs and Crime. [Link]
Sources
- 1. cdnisotopes.com [cdnisotopes.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. beta.lakeland.edu [beta.lakeland.edu]
- 5. fishersci.com [fishersci.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. carlroth.com [carlroth.com]
- 9. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 10. pppmag.com [pppmag.com]
- 11. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 12. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
